Aluminum gallium arsenide ((Al,Ga)As)
Description
Significance of (Al,Ga)As in III-V Compound Semiconductors
Aluminum gallium arsenide, chemically represented as AlₓGa₁₋ₓAs, is a semiconductor alloy composed of aluminum, gallium, and arsenic. osti.govwikipedia.org The 'x' in its formula represents the mole fraction of aluminum, which can be varied between 0 and 1, allowing for the precise tuning of the material's electronic and optical properties. wikipedia.org This tunability is a key factor in its widespread use.
The primary significance of (Al,Ga)As lies in its role within III-V compound semiconductors, a class of materials formed by combining elements from Group III and Group V of the periodic table. researchgate.net Many III-V semiconductors, including (Al,Ga)As for an aluminum fraction x < 0.4, possess a direct bandgap. wikipedia.org This property allows for efficient conversion of electrical energy into light and vice versa, making them ideal for optoelectronic devices. researchgate.net
One of the most critical advantages of the AlₓGa₁₋ₓAs system is its nearly identical lattice constant to gallium arsenide (GaAs) across the entire range of aluminum concentrations. wikipedia.org This lattice matching is crucial for the epitaxial growth of high-quality, multi-layered structures known as heterostructures. In these structures, layers of (Al,Ga)As with a wider bandgap can be grown on top of GaAs layers with a narrower bandgap, creating potential barriers that confine charge carriers (electrons and holes) to specific regions. wikipedia.org This confinement is the fundamental principle behind a multitude of advanced devices, including high-electron-mobility transistors (HEMTs), heterojunction bipolar transistors (HBTs), laser diodes, and light-emitting diodes (LEDs). jsap.or.jpsemanticscholar.org For instance, in HEMTs, electrons from a doped (Al,Ga)As layer transfer to an undoped GaAs layer, where they can move with very high mobility, enabling the fabrication of high-frequency and high-speed electronic devices. jsap.or.jppubpub.org
The ability to create these heterostructures with minimal crystalline defects has cemented the role of (Al,Ga)As as a foundational material for high-performance electronic and photonic applications. jsap.or.jpsemanticscholar.org
Historical Context and Evolution of (Al,Ga)As Research
The journey of (Al,Ga)As is deeply intertwined with the broader history of semiconductor development. Following the invention of the transistor in 1947, research into new semiconductor materials beyond silicon and germanium gained momentum. u-blox.com The potential of III-V compounds was recognized in the 1950s. u-blox.com The development of epitaxial growth techniques, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE) in the latter half of the 20th century, was a pivotal moment for (Al,Ga)As. acs.orgibm.commdpi.com These techniques allowed for the precise, layer-by-layer growth of single-crystal films with abrupt interfaces, which is essential for creating high-performance heterostructures. mdpi.com
Early research in the 1970s and 1980s focused on harnessing the unique properties of the (Al,Ga)As/GaAs heterojunction. This period saw the demonstration of key devices that would later become commercially significant. For example, the development of double-heterostructure lasers based on (Al,Ga)As/GaAs enabled the creation of continuous-wave room-temperature laser diodes, a breakthrough for fiber optic communications and optical data storage. wikipedia.org Concurrently, the realization of the two-dimensional electron gas (2DEG) at the (Al,Ga)As/GaAs interface, with its remarkably high electron mobility, paved the way for the invention of the HEMT. pubpub.orgaps.org
Throughout the 1980s and 1990s, research efforts were dedicated to refining the growth processes to improve material purity and reduce defects, which in turn enhanced device performance. ibm.come-asct.org Studies investigated the influence of growth chemistry in MOVPE, for instance, comparing trimethyl and triethyl precursors for gallium and aluminum to minimize carbon incorporation. ibm.com The development of superlattice structures, consisting of many thin alternating layers of GaAs and (Al,Ga)As, further expanded the possibilities for engineering the electronic and optical properties of the material. dtic.mil
Current Research Landscape and Key Academic Challenges for (Al,Ga)As
Today, research on aluminum gallium arsenide continues to be vibrant, with a strong focus on its integration into advanced photonic and quantum technologies. A major area of investigation is the development of (Al,Ga)As-on-insulator (AlGaAsOI) platforms. optica.orgmdpi.com By bonding a thin film of AlGaAs onto a low-refractive-index material like silicon dioxide, researchers can create high-index-contrast waveguides that strongly confine light. optica.org This enhanced light-matter interaction is highly beneficial for nonlinear optical applications, such as frequency comb generation and all-optical signal processing. optica.orgnih.gov
Key academic challenges in this area include:
Reducing Propagation Loss: A primary hurdle for AlGaAs-based photonic integrated circuits (PICs) is minimizing the propagation loss of light in the waveguides. optica.org Losses can arise from surface roughness scattering, which is exacerbated by the high refractive index contrast of the AlGaAsOI platform, and from material absorption due to defects. optica.orgresearchgate.net
Defect and Strain Management: The epitaxial growth of complex, multi-layered (Al,Ga)As heterostructures, especially those involving quantum dots or integration with other materials like silicon, requires precise control to minimize crystalline defects and manage strain. acs.orgnih.gov Defects can act as non-radiative recombination centers, degrading the efficiency of light-emitting devices. e-asct.org
Improving Material Quality: Achieving high-purity (Al,Ga)As with uniform composition is crucial for device performance and reliability. For example, in the growth of thick (Al,Ga)As layers for applications like photovoltaic converters, high growth temperatures can lead to unintentional background doping. nih.gov
Integration with Other Platforms: Seamlessly integrating (Al,Ga)As-based components with other material systems, such as silicon photonics, is a significant challenge. This integration is key to creating multifunctional chips that combine the strengths of different materials. mdpi.com
Quantum Device Optimization: In the realm of quantum photonics, research is focused on optimizing (Al,Ga)As-based quantum dot sources for the generation of single photons and entangled photon pairs. acs.org Challenges include controlling the size, shape, and density of the quantum dots to achieve desired emission properties and minimizing decoherence effects. acs.org
Detailed Research Findings
The properties of AlₓGa₁₋ₓAs are highly dependent on the aluminum mole fraction 'x'. This tunability is a key reason for its versatility. The following tables summarize some of the most important material parameters as a function of 'x'.
Table 1: Composition-Dependent Properties of AlₓGa₁₋ₓAs
| Property | Symbol | Value/Formula (at 300K) |
| Lattice Constant | a(x) | 5.6533 + 0.0078x (Å) |
| Bandgap Energy (Direct) | EgΓ(x) | 1.424 + 1.247x (eV) (for x < 0.45) |
| Bandgap Energy (Indirect) | EgX(x) | 1.9 + 0.125x + 0.143x² (eV) (for x > 0.45) |
| Refractive Index (at 1.55 µm) | n(x) | Approximately 3.5 - 0.6x |
| Electron Effective Mass (Γ-valley) | me*(x)/m₀ | 0.067 + 0.083x |
This interactive table allows for the exploration of how key material properties of Aluminum Gallium Arsenide change with the mole fraction of aluminum (x).
Table 2: Key Material Parameters for GaAs and AlAs
| Property | Gallium Arsenide (GaAs) | Aluminum Arsenide (AlAs) |
| Bandgap Energy (300K) | 1.42 eV (Direct) | 2.16 eV (Indirect) |
| Lattice Constant (300K) | 5.6533 Å | 5.6611 Å |
| Electron Mobility (300K) | ~8500 cm²/Vs | ~200 cm²/Vs |
| Thermal Conductivity (300K) | ~0.55 W/cm·K | ~0.9 W/cm·K |
This table provides a direct comparison of the fundamental properties of the binary compounds that form the Aluminum Gallium Arsenide alloy.
The relationship between the bandgap energy and the mole fraction 'x' is not perfectly linear and is often described using a bowing parameter. researchgate.netresearchgate.net For the direct bandgap, some studies have found the bowing to be minimal, while for the indirect gap, a quadratic term is necessary to accurately model the experimental data. ibm.com
Structure
2D Structure
Properties
CAS No. |
37382-15-3 |
|---|---|
Molecular Formula |
AlAs2Ga |
Molecular Weight |
246.548 g/mol |
IUPAC Name |
alumanylidynearsane;gallanylidynearsane |
InChI |
InChI=1S/Al.2As.Ga |
InChI Key |
FTWRSWRBSVXQPI-UHFFFAOYSA-N |
Canonical SMILES |
[Al]#[As].[Ga]#[As] |
Origin of Product |
United States |
Synthesis and Epitaxial Growth Methodologies for Al,ga As Heterostructures
Molecular Beam Epitaxy (MBE) of (Al,Ga)As Structures
Molecular Beam Epitaxy (MBE) is an ultra-high vacuum (UHV) thin-film deposition technique that produces exceptionally high-quality semiconductor heterostructures. arxiv.organnualreviews.org The process involves the sublimation of high-purity elemental sources (e.g., aluminum, gallium, and arsenic) in effusion cells. fiveable.me These elements travel as molecular beams through the UHV environment (typically <10⁻¹⁰ Torr) to a heated crystalline substrate, where they condense and form an epitaxial film. fiveable.me The UHV conditions minimize contamination and allow for the growth of materials with very low levels of unintentional impurities. fiveable.meresearchgate.net MBE is renowned for its ability to create atomically abrupt interfaces and for its precise control over layer thickness and doping profiles, making it a key technology for fabricating devices based on low-dimensional electron systems, such as high-mobility two-dimensional electron gases (2DEGs). arxiv.organnualreviews.orgdtic.mil
A significant advantage of MBE is its compatibility with in-situ characterization tools that can monitor the growth process in real-time. fiveable.meresearchgate.net The most common of these is Reflection High-Energy Electron Diffraction (RHEED). laas.frutwente.nl In a RHEED setup, a high-energy electron beam (10-50 keV) strikes the substrate surface at a glancing angle. researchgate.net The diffracted electrons form a pattern on a fluorescent screen, providing detailed information about the surface of the growing crystal. researchgate.netlaas.fr
The RHEED pattern reveals the surface reconstruction, which is indicative of the surface crystal structure. For example, during the growth of Gallium Arsenide (GaAs), an As-stabilized (2x4) reconstruction is commonly observed. researchgate.net The pattern's sharpness and features, such as streaks or spots, indicate the surface's smoothness; bright, streaky patterns suggest a smooth, two-dimensional growth front. researchgate.net Crucially, the intensity of the RHEED signal oscillates as each atomic layer is deposited. The period of these oscillations corresponds directly to the time required to grow a single monolayer of material, providing a precise, real-time measurement of the growth rate. researchgate.netaip.org This allows for unparalleled accuracy in controlling the thickness of quantum wells and superlattices. aip.org
Achieving high-quality (Al,Ga)As layers requires meticulous optimization of several growth parameters. The quality of the resulting material is often assessed by measuring the low-temperature electron mobility, which is highly sensitive to disorder and impurities. arxiv.org
Key parameters include:
Substrate Temperature: The temperature of the substrate influences adatom diffusion, incorporation, and desorption rates. For (Al,Ga)As growth, temperatures are typically in the range of 580-700°C. aip.orgacs.org Higher temperatures can enhance surface mobility, leading to smoother layers, but can also increase impurity desorption and interdiffusion at interfaces. aip.org
Growth Rate: A slow growth rate, often around 1 micrometer per hour, is generally preferred for high-quality (Al,Ga)As. fiveable.meaip.org This allows sufficient time for atoms to migrate on the surface and find their ideal lattice sites, resulting in better crystal quality and sharper interfaces.
V/III Ratio: This is the ratio of the beam equivalent pressure (BEP) of the Group V element (Arsenic) to the Group III elements (Gallium, Aluminum). During the growth of GaAs, the As/Ga flux ratio is carefully controlled to maintain a specific surface reconstruction (e.g., 2x4), which is indicative of high-quality growth conditions. acs.org An optimal ratio is crucial for minimizing defects. acs.org
Source Purity: The purity of the source materials, particularly aluminum and arsenic, is critical. Aluminum is highly reactive and a known getter for oxygen, which creates deep-level defects in (Al,Ga)As. arxiv.org Similarly, impurities like sulfur and carbon in the arsenic source can act as dopants and reduce material purity. arxiv.org
| Parameter | Typical Value/Range | Impact on Quality |
|---|---|---|
| Substrate Temperature | 580 - 700 °C | Affects adatom mobility, impurity incorporation, and interface sharpness. aip.orgacs.org |
| Growth Rate | ~1 µm/hour | Slower rates generally improve crystal quality and interface abruptness. fiveable.meaip.org |
| V/III (As/Ga) BEP Ratio | ~10 - 20 | Determines surface reconstruction and minimizes defect density. acs.org |
| Background Vacuum | <10⁻¹⁰ Torr | Minimizes incorporation of unintentional impurities like oxygen and carbon. fiveable.mearxiv.org |
MBE is distinguished by its ability to achieve atomic layer precision. fiveable.me The slow growth rates and the use of mechanical shutters to interrupt the molecular beams allow for the deposition of material one monolayer at a time. researchgate.netaip.org This level of control is essential for the fabrication of quantum heterostructures, such as quantum wells, where charge carriers are confined in a layer only a few nanometers thick. The abruptness of the interfaces between different layers, for example between GaAs and (Al,Ga)As, can be controlled to within a single atomic layer. researchgate.netresearchgate.net This precision is a direct result of the layer-by-layer growth mode (Frank-van der Merwe growth) that can be maintained under optimized conditions and monitored in real-time with RHEED oscillations. researchgate.netaip.org
MBE is also used to synthesize one-dimensional nanostructures, such as nanowires. In the self-catalyzed growth method, a metal droplet, typically gallium, is formed on the substrate and acts as a catalyst for vapor-liquid-solid (VLS) growth without the need for a foreign metal catalyst like gold (Au). acs.orgresearchgate.net This is highly advantageous as it prevents Au contamination, making the resulting structures compatible with standard silicon-based CMOS technology. acs.org
For (Al,Ga)As nanowires, the growth is often initiated by forming Ga-catalyzed GaAs stems. acs.org Subsequently, an aluminum flux is introduced to form the (Al,Ga)As segment of the nanowire. acs.org Research has shown that this process can result in the spontaneous formation of a core-shell structure, where an Al-rich (Al,Ga)As shell forms around a core with a lower Al concentration. acs.org This self-catalyzed approach has been successfully used to grow (Al,Ga)As nanowires and embed GaAs quantum dots within them directly on silicon substrates. acs.org
Metalorganic Vapor Phase Epitaxy (MOVPE) of (Al,Ga)As Structures
Metalorganic Vapor Phase Epitaxy (MOVPE), also known as Metalorganic Chemical Vapor Deposition (MOCVD), is a chemical vapor deposition technique widely used for growing compound semiconductor heterostructures. rusnano.comyoutube.com In MOVPE, gaseous precursors, specifically metalorganics for the Group III elements (e.g., Trimethylgallium (B75665), Trimethylaluminum) and hydrides for the Group V element (e.g., Arsine), are transported into a reaction chamber by a carrier gas, typically hydrogen. rusnano.commdpi.com Inside the reactor, the heated substrate causes the precursor molecules to decompose (pyrolysis), and the constituent atoms deposit onto the substrate surface, forming an epitaxial layer. rusnano.com MOVPE is a versatile technique capable of high-volume production and the growth of complex structures like quantum cascade lasers (QCLs). mdpi.com
The quality of (Al,Ga)As layers grown by MOVPE is highly dependent on the careful optimization of growth parameters. The goal is to achieve high crystal quality, abrupt heterointerfaces, controlled doping profiles, and high uniformity. mdpi.com
Key parameters for optimization include:
Growth Temperature: The temperature significantly affects precursor decomposition, surface reactions, and adatom diffusion. For (Al,Ga)As, growth temperatures are typically high, often above 700°C. mdpi.com However, lower temperatures (e.g., 630-770°C) are sometimes used to minimize the diffusion of atoms, which can broaden interfaces in complex structures like QCLs. mdpi.com The optimal temperature is a trade-off; for instance, in AlGaInP growth, high temperatures can lead to indium re-evaporation, while low temperatures can increase oxygen incorporation. researchgate.net
Reactor Pressure: MOVPE can be performed at pressures ranging from low pressure (e.g., 30-80 Torr) to atmospheric pressure. mdpi.comaip.org The pressure affects gas flow dynamics, boundary layer thickness, and precursor decomposition efficiency, thereby influencing growth rate and uniformity.
Precursor Choice: The choice of metalorganic precursor can significantly impact impurity incorporation. For example, using triethylgallium (B73383) instead of trimethylgallium can suppress carbon incorporation in (Al,Ga)As layers when using the alternative aluminum source trimethylamine (B31210) alane. aip.org
| Parameter | Typical Range/Value | Primary Influence |
|---|---|---|
| Growth Temperature | 630 - 770 °C | Affects precursor decomposition, atom diffusion, and interface abruptness. mdpi.com |
| V/III Ratio | 100 - 300 | Crucial for crystal quality, surface morphology, and impurity control. mdpi.com |
| Reactor Pressure | 40 - 80 Torr (Low Pressure) | Impacts growth rate, uniformity, and gas flow dynamics. mdpi.com |
| Precursor Sources | TMG, TMA, Arsine | Choice of precursor affects impurity incorporation (e.g., carbon). aip.org |
Challenges in Achieving Uniformity and Repeatability in (Al,Ga)As MOVPE
Metal-Organic Vapor Phase Epitaxy (MOVPE) is a versatile technique for growing complex multilayer structures of (Al,Ga)As with both ultrathin layers and large total thicknesses. researchgate.net However, achieving stringent uniformity and run-to-run repeatability presents a significant challenge, particularly for the fabrication of modern, high-performance devices. researchgate.net
The uniformity of (Al,Ga)As films is influenced by a confluence of factors within the MOVPE reactor. These include the reactor geometry, gas flow dynamics, growth temperature, and the V/III ratio (the ratio of group V to group III precursor molar flow rates). For instance, in an inverted horizontal atmospheric pressure reactor, while the design can eliminate buoyancy-induced flow and reduce source consumption, variations in growth temperature and V/III ratio can still lead to poor uniformity. doi.org The use of different organoarsine precursors, such as tertiarybutylarsine (tBAs), can yield high-quality films, but the uniformity of properties like donor concentration and layer thickness across a wafer remains a critical parameter to control. doi.org Studies have shown that with careful optimization, uniformity for donor concentration and layer thickness in AlGaAs films can be achieved within ±1.2% and ±0.9% respectively across a 3-inch substrate. doi.org
Repeatability, the ability to consistently reproduce the same material properties from one growth run to another, is paramount for industrial-scale manufacturing. For complex structures like superlattices with hundreds or even thousands of periods, maintaining the precise thickness and composition of each layer throughout a long growth process (which can last for several hours) is a major technological hurdle. researchgate.net The interface abruptness and repetitiveness are especially crucial for devices based on superlattices with weak barriers. researchgate.net Research has demonstrated that with proper selection of growth parameters, a targeted superlattice period can be achieved with high repeatability across multiple wafers in a single run. For example, in one study, superlattice periods of 17.8 nm, 17.6 nm, and 17.8 nm were achieved for three different samples in the same growth process. mdpi.com
Interactive Data Table: Uniformity and Repeatability in (Al,Ga)As MOVPE
| Parameter | Challenge | Mitigation Strategy | Achieved Results | Reference |
| Thickness Uniformity | Non-uniform gas flow and temperature distribution across the wafer. | Optimization of reactor design (e.g., inverted horizontal reactor), rotating susceptor, and control of gas flow dynamics. | ±0.9% across a 3-inch substrate. | doi.org |
| Doping Uniformity | Variations in precursor decomposition and incorporation rates. | Precise control of precursor flow rates and growth temperature. | ±1.2% for donor concentration across a 3-inch substrate. | doi.org |
| Compositional Uniformity | Differential reactivity and transport of Ga and Al precursors. | Stable precursor delivery, optimized V/III ratio, and growth temperature. | High compositional uniformity in multi-wafer reactors. | researchgate.net |
| Run-to-Run Repeatability | Drifts in equipment calibration, precursor aging, and reactor memory effects. | In-situ monitoring, rigorous process control, and regular reactor maintenance. | High repeatability of superlattice periods in a single run (e.g., 17.8 nm, 17.6 nm, 17.8 nm). | mdpi.com |
| Interface Abruptness | Inter-diffusion of atoms at high growth temperatures, especially in long growth runs. | Lowering growth temperature, optimizing V/III ratio, and precise switching of gas flows. | Abrupt heterointerfaces achieved for thick superlattice structures. | researchgate.net |
Growth on Diverse Substrates for (Al,Ga)As Integration
The choice of substrate is a critical factor that dictates the crystalline quality and performance of the epitaxially grown (Al,Ga)As layers. While native Gallium Arsenide (GaAs) substrates are the ideal choice for lattice matching, the desire to integrate the optoelectronic properties of (Al,Ga)As with the mature technology of silicon and the high-power capabilities of other materials has driven research into heteroepitaxy on diverse substrates.
The epitaxial growth of (Al,Ga)As on GaAs substrates is a well-established process due to the nearly identical lattice constants of the two materials. This lattice matching minimizes the generation of strain-induced defects, such as misfit dislocations, allowing for the growth of high-quality, thick epitaxial layers. The growth is typically performed in a low-pressure MOVPE reactor with a rotating graphite (B72142) wafer susceptor. mdpi.com
Key growth parameters that are optimized include the growth temperature, which can range from 550 °C to 800 °C, and the reactor pressure, typically maintained between 40 and 80 Torr. mdpi.com The choice of precursors is also crucial, with trimethylgallium (TMGa) and trimethylaluminum (B3029685) (TMAl) being common sources for the group III elements, and arsine (AsH₃) for the group V element. mdpi.com The V/III ratio is a critical parameter that is varied to control the growth rate and material quality. For instance, in the growth of Al₀.₄₅Ga₀.₅₅As/GaAs superlattices, the V/III ratio has been varied from 100 to 300 to optimize the material properties. mdpi.com
The quality of the grown layers is assessed through various characterization techniques. X-ray diffraction is used to confirm the crystalline quality and determine the layer composition and thickness. mdpi.com Photoluminescence spectroscopy provides insights into the optical quality and the presence of defects. mdpi.com For complex heterostructures, such as those used in quantum cascade lasers (QCLs), achieving abrupt interfaces and uniform layer thicknesses over hundreds of periods is a significant challenge that requires precise control over the growth parameters. mdpi.com
Interactive Data Table: Typical MOVPE Growth Parameters for (Al,Ga)As on GaAs
| Parameter | Typical Range/Value | Effect on Growth | Reference |
| Substrate | n-GaAs (100) | Provides a lattice-matched template for high-quality epitaxy. | mdpi.com |
| Growth Temperature | 550 - 800 °C | Influences precursor decomposition, surface mobility of adatoms, and interface abruptness. | mdpi.com |
| Reactor Pressure | 40 - 80 Torr | Affects gas flow dynamics and boundary layer thickness. | mdpi.com |
| Group III Precursors | Trimethylgallium (TMGa), Triethylgallium (TEGa), Trimethylaluminum (TMAl) | Source of Ga and Al. The choice can influence carbon incorporation. | mdpi.com |
| Group V Precursor | Arsine (AsH₃), Tertiarybutylarsine (tBAs) | Source of As. tBAs is a less hazardous alternative to AsH₃. | doi.orgmdpi.com |
| V/III Ratio | 100 - 300 | Affects growth rate, surface morphology, and defect density. | mdpi.com |
| Growth Rate | Varies depending on application | Higher rates for thick buffer layers, lower rates for quantum wells and superlattices. | mdpi.com |
The monolithic integration of (Al,Ga)As-based optoelectronic devices with silicon microelectronics is a long-standing goal, promising to combine the light-emitting capabilities of III-V semiconductors with the advanced processing and cost-effectiveness of silicon. However, the heteroepitaxy of (Al,Ga)As on Si is fraught with challenges stemming from the significant differences in material properties.
The primary obstacles are the large lattice mismatch (~4%) and the difference in thermal expansion coefficients between (Al,Ga)As and Si. These mismatches lead to the formation of a high density of crystalline defects, such as threading dislocations and micro-cracks, which can severely degrade device performance. researchgate.net Another significant issue is the formation of anti-phase domains (APDs) when a polar semiconductor like (Al,Ga)As is grown on a non-polar substrate like Si.
To overcome these challenges, various strategies have been developed. The use of a Germanium (Ge) buffer layer is a common approach, as Ge has a lattice constant and thermal expansion coefficient that are intermediate between Si and GaAs. researchgate.net Another effective method is the use of strained-layer superlattices (SLSs), such as InGaAs/GaAs or GaAsP/GaAs, which can bend and filter threading dislocations, preventing them from propagating into the active device layers. researchgate.net Post-growth thermal annealing has also been shown to be effective in reducing the defect density. researchgate.net
Interactive Data Table: Defect Reduction Techniques for (Al,Ga)As on Si
| Technique | Description | Effectiveness | Reference |
| Germanium (Ge) Buffer Layer | A layer of Ge is grown on the Si substrate before the (Al,Ga)As growth to accommodate the lattice mismatch. | Reduces threading dislocation density by providing a better lattice match to GaAs. | researchgate.net |
| Strained-Layer Superlattices (SLSs) | A series of thin layers with alternating tensile and compressive strain (e.g., InGaAs/GaAs) are used to bend and annihilate threading dislocations. | Can significantly reduce threading dislocation density, but effectiveness decreases with high initial defect density. | researchgate.net |
| Thermal Annealing | The grown structure is subjected to high temperatures to promote dislocation movement and annihilation. | In-situ annealing has been shown to be more effective in confining dislocations to the interface region. | researchgate.net |
| Conformal Growth | Lateral overgrowth of GaAs from seed windows on a patterned Si substrate, which can block the propagation of dislocations. | Has demonstrated dislocation densities below 5x10⁵ cm⁻² in submicrometer-thick films. | researchgate.net |
The integration of (Al,Ga)As with other semiconductor substrates, such as Silicon Carbide (SiC), is driven by the unique properties of these materials. SiC is a wide-bandgap semiconductor with excellent thermal conductivity and high breakdown voltage, making it ideal for high-power and high-temperature electronic devices. The integration of (Al,Ga)As on SiC could enable novel devices that combine optical functionality with high-power electronics.
However, similar to the growth on Si, the heteroepitaxy of (Al,Ga)As on SiC is challenging due to a significant lattice mismatch. This mismatch can lead to three-dimensional (3D) island growth (Volmer-Weber growth mode) and the formation of a high density of defects. researchgate.net Research on the growth of GaAs on 4H-SiC has shown that direct growth results in 3D islands. researchgate.net
To improve the crystalline quality, the use of a thin nucleation layer, such as Aluminum Arsenide (AlAs), is being investigated. An AlAs nucleation layer can improve the wetting of the substrate, leading to a more two-dimensional growth mode and better in-plane crystallographic correlation with the SiC substrate. researchgate.net Further research is needed to optimize the growth conditions and buffer layer structures to achieve high-quality (Al,Ga)As on SiC for device applications.
Control of Epitaxial Growth Parameters for (Al,Ga)As Structures
The ability to precisely control the epitaxial growth parameters is fundamental to fabricating (Al,Ga)As heterostructures with the desired electronic and optical properties. The composition, thickness, and doping of each layer must be accurately controlled to achieve the intended device performance.
The bandgap and refractive index of AlₓGa₁₋ₓAs are directly dependent on the aluminum mole fraction 'x'. Therefore, precise control over the composition is critical for a wide range of devices, from lasers and LEDs to solar cells. In MOVPE, the composition of the solid alloy is primarily determined by the relative flow rates of the group III precursors, namely trimethylgallium (TMGa) and trimethylaluminum (TMAl).
Achieving compositional homogeneity, both across the wafer and from run to run, requires a stable and reproducible delivery of the metal-organic precursors to the reactor. The incorporation efficiency of Al and Ga can be influenced by the growth temperature and the V/III ratio. The higher reactivity of TMAl compared to TMGa can lead to a non-linear relationship between the gas phase composition and the solid phase composition, which needs to be carefully calibrated for a given MOVPE system.
For example, in the growth of AlₓGa₁₋ₓAs, the Al concentration in the solid can be different from the Al ratio in the gas phase due to different decomposition efficiencies and diffusion rates of the precursors. It has been observed that in a nitrogen ambient, the grown AlₓGa₁₋ₓAs alloy has a lower Al concentration than when grown in a hydrogen ambient under the same precursor flow rates. researchgate.net Furthermore, the introduction of dopants, such as silane (B1218182) (SiH₄) for n-type doping, can also influence the Al content of the alloy. researchgate.net Therefore, a thorough understanding and calibration of the growth process are essential for achieving the desired compositional control and homogeneity in (Al,Ga)As alloys.
Influence of Growth Temperature on (Al,Ga)As Structure Formation
The substrate temperature during epitaxial growth is a paramount parameter that profoundly influences the crystalline quality, stoichiometry, and surface morphology of (Al,Ga)As layers. Optimal growth of high-quality Gallium Arsenide (GaAs) via molecular beam epitaxy (MBE) is typically conducted at a substrate temperature of around 600°C. ucdavis.edu Deviations from the optimal temperature range can introduce a variety of structural defects.
Research on analogous III-V compounds like Gallium Phosphide (GaP) has shown that higher growth temperatures (e.g., 600-640°C) result in superior material quality compared to lower temperatures (e.g., 465°C). aip.org At elevated temperatures, adatoms possess sufficient thermal energy for enhanced surface mobility, promoting a smooth, two-dimensional growth mode. aip.org This is often observed in-situ using reflection high-energy electron diffraction (RHEED), which shows streaky patterns indicative of a smooth growth front. aip.org Conversely, growth at lower temperatures can result in insufficient adatom mobility, leading to a rough surface morphology and a spotty RHEED pattern. aip.org
The growth process can be categorized into two distinct regimes based on temperature. researchgate.net At lower temperatures, growth is in a reaction-rate or kinetic-limited regime, where processes like the desorption of surface species limit the growth rate, making film uniformity highly sensitive to temperature control. researchgate.net At higher temperatures, the process enters a mass-transport-limited regime.
Furthermore, the growth temperature, in conjunction with the arsenic-to-gallium flux ratio, significantly impacts the incorporation of excess atoms into the crystal lattice. researchgate.net Studies on (Ga,Mn)As have demonstrated that the substrate temperature can alter the lattice constant by controlling the amount of excess arsenic incorporation, independent of the manganese concentration. researchgate.net This indicates that temperature affects not just the surface but the fundamental stoichiometry and strain of the crystal. The thermal gradient across the substrate is also critical; a large gradient can increase thermal stress and dislocation density, while a small gradient may lead to a concave growth interface, promoting the formation of twins or polycrystals. mdpi.com
| Growth Temperature Range | Key Effects on Structure and Growth | Observational Evidence | Source(s) |
|---|---|---|---|
| High (e.g., ~600-640°C) | Superior material quality, high adatom mobility, smooth growth front. | Streaky 2x4 RHEED patterns, enhanced solar cell performance. | ucdavis.eduaip.org |
| Low (e.g., ~200-465°C) | Poor adatom mobility, rough surface morphology, potential for non-stoichiometric material. | Spotty RHEED patterns, formation of arsenic clusters in LT-GaAs. | ucdavis.eduaip.org |
| Variable | Controls incorporation of excess atoms (e.g., excess As), affecting the lattice constant. | Changes in HRXRD patterns for layers with the same composition but grown at different temperatures. | researchgate.net |
| Variable Gradient | The thermal gradient influences stress and defect formation; large gradients can increase dislocation density while small gradients can lead to polycrystals. | Analysis of dislocation density and crystal morphology (e.g., twin or poly formation). | mdpi.com |
Role of Pre-treatment and Surface Preparation for (Al,Ga)As Epitaxy
The quality of the epitaxially grown (Al,Ga)As layer is critically dependent on the condition of the substrate surface upon which it is grown. A crucial first step in the synthesis process is the removal of the native oxide layer that naturally forms on GaAs substrates. beilstein-journals.org Failure to completely remove this layer and other surface contaminants results in defects at the substrate-epilayer interface, which can propagate through the heterostructure and degrade device performance.
Various wet chemical etching procedures are employed for this purpose. Solutions based on hydrochloric acid (HCl) are commonly used to etch the native oxide. beilstein-journals.org While effective for cleaning, a treatment with 5% HCl may still leave a thin oxide layer (approximately 2 nm thick). pwr.edu.pl An alternative approach using ammonium (B1175870) hydroxide (B78521) (NH₄OH) has been shown to produce a higher degree of surface smoothness, which is attributed to the presence of surface hydroxyls that promote a more uniform growth of the subsequent layer. beilstein-journals.org
For applications requiring an atomically clean and pristine surface, a multi-step procedure is often optimal. Research has shown that a two-step treatment that combines wet chemical etching in 5% HCl with an in-situ Ar+ sputter etching process yields the best results for surface cleaning prior to deposition. pwr.edu.plresearchgate.net This combined approach effectively removes the oxide layer and minimizes the modification of the near-surface region, providing a superior template for high-quality epitaxial growth. pwr.edu.pl The effectiveness of these treatments is typically verified using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), to analyze the chemical composition, and atomic force microscopy (AFM), to assess surface morphology and roughness. beilstein-journals.orgpwr.edu.pl
| Pre-treatment Method | Description | Observed Effect on GaAs Surface | Source(s) |
|---|---|---|---|
| HCl-based Wet Etching | Surface is treated with an acidic solution (e.g., 5% HCl in H₂O) to remove the native oxide. | Effectively cleans the surface but may leave a thin residual oxide layer. Can result in a rugged surface. | beilstein-journals.orgpwr.edu.pl |
| NH₄OH-based Wet Etching | Surface is treated with a basic solution (e.g., NH₄OH in H₂O). | Results in a high degree of surface smoothness, promoting uniform layer growth. | beilstein-journals.org |
| Two-Step: HCl Etch + Ar+ Sputter | A combination of wet chemical etching followed by in-situ sputter etching in an Ar+ plasma. | Provides the best results for surface cleaning, obtaining a surface without a continuous oxide layer and with minimal near-surface modification. | pwr.edu.plresearchgate.net |
Interface Formation and Quality in (Al,Ga)As Heterostructures
The interface between different semiconductor layers in a heterostructure is a region of critical importance. In (Al,Ga)As systems, the abruptness and smoothness of the interface between GaAs and AlGaAs layers dictate the electronic and optical properties of quantum wells and other confinement structures.
Microscopic Nature of (Al,Ga)As Growth Front and Interface Quality
The quality of a heterointerface is a direct consequence of the nature of the growth front at the moment the switch in material composition is made. An ideal growth front is atomically flat, leading to an abrupt and smooth interface. The quality of these interfaces can be probed optically; for instance, high-purity GaAs/AlGaAs heterostructures exhibit a characteristic photoluminescence known as the H-band, which arises from the recombination of intrinsic, quasi-two-dimensional excitons bound at the heterointerfaces. aps.org The observation of this feature is a signature of a high-quality, "interface-free" structure, whereas in samples with inferior quality, high interfacial recombination velocities can obscure these intrinsic dynamics. aps.org
The shape of the solid-liquid interface during growth also plays a role. A concave growth front, which can result from an improper thermal gradient, can lead to the formation of defects such as twins or polycrystals, fundamentally degrading the interface quality. mdpi.com On an atomic scale, the microscopic nature of the growth front is also influenced by the bonding characteristics of the constituent atoms. The Al-As bond is stronger than the Ga-As bond, which results in different surface migration behaviors for aluminum and gallium adatoms, directly impacting the growth front profile and subsequent interface quality. researchgate.net
Impact of Kinetic Processes on (Al,Ga)As Interface Intrinsic Quality
The final structure of an interface is determined not only by thermodynamic equilibrium but also by the kinetics of the growth process. Key kinetic processes that govern interface quality include the surface migration (or diffusion) of adatoms and the rate of incorporation into the crystal lattice. researchgate.net
A model for MBE growth suggests that a crucial kinetic step is the interlayer surface migration of atoms. researchgate.net Gallium atoms, having a weaker bond with arsenic compared to aluminum, exhibit considerable interlayer surface migration. researchgate.net In contrast, the stronger Al-As bonds reduce the interlayer diffusion for aluminum atoms at comparable substrate temperatures. researchgate.net This disparity in adatom mobility between Ga and Al is a primary factor contributing to interface roughness in AlₓGa₁₋ₓAs/GaAs heterostructures. At the lower temperatures typical of a kinetically limited growth regime, these surface processes are the rate-determining steps, making the control of growth kinetics essential for achieving sharp interfaces. researchgate.net In structures of exceptionally high quality, the interfaces are so well-defined that they allow for the quantum-mechanical binding of excitons, a clear demonstration of the impact of optimized kinetic processes. aps.org
Surface Segregation and Diffusion Effects at (Al,Ga)As Interfaces
Interface quality can be further compromised by the phenomena of surface segregation and diffusion. Surface segregation is the tendency for one atomic species to accumulate at the growing surface during epitaxial growth. This can lead to a smearing of the intended abrupt interface over several atomic layers. In the AlGaAs/GaAs system, it has been suggested that the surface segregation of background impurities present in the AlGaAs layer is a likely cause of interface roughness. researchgate.net
Beyond impurities, the constituent atoms themselves can segregate. This phenomenon is driven by differences in surface energies and bond strengths. arxiv.org For example, during the growth of Si on a Ga-rich GaAs surface, arsenic has been observed to segregate to the surface of the growing Si film. aps.org Similar mechanisms can be at play in the AlGaAs system, where the differing surface properties of Ga and Al can lead to an enrichment of one species at the growth front.
Diffusion of atoms across the interface, either during growth or in subsequent high-temperature processing steps, can also degrade interface abruptness. This is particularly relevant for dopant atoms. For instance, the diffusion of silicon (Si), a common n-type dopant, is strongly affected by the growth conditions, such as the arsenic (As₄) overpressure, and the diffusion process itself is different in GaAs compared to AlGaAs. dtic.mil These segregation and diffusion effects must be carefully managed to maintain the integrity of the heterostructure interfaces.
Quantum Confinement Phenomena and Structure Engineering in Al,ga As Systems
(Al,Ga)As Quantum Wells (QWs)
(Al,Ga)As quantum wells are semiconductor heterostructures where a thin layer of a lower bandgap material, such as Gallium Arsenide (GaAs), is sandwiched between two layers of a higher bandgap material, like Aluminum Gallium Arsenide (AlGaAs). This structure confines electrons and holes in the GaAs layer, leading to quantized energy levels.
Modulation doping is a technique used to introduce charge carriers into a quantum well without placing the dopant atoms directly within the well itself. In (Al,Ga)As quantum wells, this is typically achieved by selectively doping the wider-bandgap AlGaAs barrier layers with donor or acceptor impurities. acs.orgaps.org The electrons or holes from the ionized dopants in the barrier then transfer to the lower energy states in the undoped GaAs quantum well, forming a two-dimensional electron gas (2DEG) or two-dimensional hole gas (2DHG). acs.orgaps.org This spatial separation of charge carriers from their parent impurity atoms significantly reduces ionized impurity scattering, leading to very high carrier mobilities, especially at low temperatures. acs.org
For instance, a single-sided modulation-doped 90 Å GaAs quantum well with Al₀.₄₅Ga₀.₅₅As barriers has demonstrated an electron mobility of 1.28 × 10⁵ cm²V⁻¹s⁻¹ at 4.2 K. theiet.org The sheet carrier density in such structures can be on the order of 10¹² cm⁻². theiet.org The specific placement of the doping, such as delta-doping where the dopants are confined to a single atomic layer, can further enhance the performance of modulation-doped quantum wells. mdpi.com This technique is fundamental to the fabrication of high-electron-mobility transistors (HEMTs). theiet.org
Table 1: Reported Carrier Densities and Mobilities in Modulation-Doped (Al,Ga)As Quantum Wells
| Quantum Well Material | Barrier Material | Doping Method | Temperature (K) | Sheet Carrier Density (cm⁻²) | Mobility (cm²V⁻¹s⁻¹) |
|---|---|---|---|---|---|
| GaAs | Al₀.₄₅Ga₀.₅₅As | Single-sided Selenium | 300 | 2.27 × 10¹² | 6050 |
| GaAs | Al₀.₄₅Ga₀.₅₅As | Single-sided Selenium | 4.2 | 1.52 × 10¹² | 1.28 × 10⁵ |
| GaAs | Al₀.₃₃Ga₀.₆₇As | n-type modulation | Room Temperature | - | 2200 ± 300 |
While standard quantum wells have a rectangular or "square" potential profile, it is possible to create non-square potential profiles by gradually changing the aluminum mole fraction 'x' in the AlₓGa₁₋ₓAs alloy during epitaxial growth. researchgate.netnextnano.com This allows for the fabrication of quantum wells with parabolic, V-shaped, or other custom potential shapes. researchgate.netnextnano.com These non-square potential wells exhibit unique electronic and optical properties.
Parabolic quantum wells, for instance, have equally spaced energy levels, which is a characteristic feature of a simple harmonic oscillator. nextnano.com This property is of interest for applications in intersubband devices like quantum cascade lasers and photodetectors. aps.org V-shaped quantum wells can be created by placing a delta-doped layer within the quantum well, which introduces a V-shaped potential due to the electrostatic interaction with the confined carriers. mdpi.com Studies have shown that the shape of the potential well significantly influences electron mobility, with different scattering mechanisms being affected in different ways by the potential profile. researchgate.net For example, research has indicated that electron mobility in V-shaped double quantum wells is generally lower than in parabolic or cubic potential wells. researchgate.net
When two or more quantum wells are grown in close proximity, separated by a thin barrier layer, their wavefunctions can overlap, leading to the formation of coupled quantum wells. emergentmind.comresearchgate.net The degree of coupling is determined by the thickness and height of the barrier separating the wells. In such structures, the energy levels of the individual wells split into symmetric and antisymmetric states.
Asymmetric double quantum wells, where the two wells have different widths or compositions, exhibit interesting tunneling dynamics and energy-level splitting. emergentmind.comoptica.org The application of an external electric field can be used to tune the alignment of the energy levels in the two wells, controlling the degree of wavefunction overlap and the rate of resonant tunneling between the wells. researchgate.netproquest.com This tunability is exploited in various optoelectronic devices. Furthermore, coupled quantum wells have been shown to influence spin relaxation times, with longer spin relaxation observed in coupled quantum wells compared to isolated wells. researchgate.net This is attributed to the spatial separation of electrons and holes, where electrons can tunnel between the wells while the heavier holes remain localized. researchgate.net
(Al,Ga)As Quantum Dots (QDs)
Quantum dots are semiconductor nanostructures that confine charge carriers in all three spatial dimensions. This three-dimensional confinement leads to a discrete, atom-like energy level spectrum.
A significant challenge in the fabrication of high-quality (Al,Ga)As quantum dots is the lack of lattice mismatch between GaAs and AlGaAs, which is the driving force for self-assembled quantum dot formation in systems like InAs/GaAs. spiedigitallibrary.org To overcome this, techniques such as droplet etching and nanohole infilling have been developed. arxiv.orgacs.orgarxiv.org
Droplet etching, also known as local droplet etching (LDE), is a self-assembled method for creating nanoholes on a semiconductor surface. researchgate.netresearchgate.net The process typically involves the following steps:
Droplet Formation: A group III element, such as Aluminum (Al) or Gallium (Ga), is deposited on the AlGaAs surface in the absence of an Arsenic (As) flux. researchgate.netresearchgate.net This leads to the formation of metallic nanodroplets.
Nanohole Etching: The substrate temperature is then raised, and a low flux of As is introduced. researchgate.netresearchgate.net This causes the droplets to etch into the AlGaAs surface, forming nanoholes. researchgate.netresearchgate.net
Nanohole Infilling: The nanoholes are then filled with GaAs, which forms the quantum dot. researchgate.netaps.org The size and shape of the quantum dot can be controlled by the amount of GaAs deposited. researchgate.net
Capping: Finally, the quantum dots are capped with an AlGaAs barrier layer. spiedigitallibrary.orgaps.org
This droplet etching and nanohole infilling (DENI) technique allows for the growth of nearly strain-free GaAs/AlGaAs quantum dots with excellent optical properties, including low fine-structure splitting and high single-photon purity. arxiv.orgacs.orgarxiv.org The density of the quantum dots can be controlled by the initial droplet deposition conditions. nih.gov These strain-free quantum dots are promising candidates for applications in quantum information processing and quantum photonics. acs.orgarxiv.orgaps.org
Self-Assembled (Al,Ga)As Quantum Dots
Self-assembled (Al,Ga)As quantum dots (QDs) are nanoscale semiconductor structures that confine charge carriers in all three dimensions. A prominent fabrication method for creating nearly strain-free GaAs QDs is Local Droplet Etching (LDE). This technique, compatible with molecular beam epitaxy (MBE), involves the formation of nanoholes on an AlGaAs surface by Al droplets, which are subsequently filled with GaAs. researchgate.netresearchgate.net
The process begins with the deposition of Al droplets on the AlGaAs surface in an As-free environment. During a subsequent annealing step under an As flux, the Al droplets etch nanoholes into the surface. aps.org These nanoholes are then partially or completely filled with GaAs. The size and, consequently, the emission energy of the resulting GaAs QDs can be precisely controlled by the amount of GaAs deposited. researchgate.net This method allows for the creation of highly uniform QD ensembles. researchgate.net
A key advantage of this technique is the formation of nearly strain-free QDs, as GaAs and AlGaAs have very similar lattice constants. This contrasts with the Stranski-Krastanov growth mode used for materials like InAs on GaAs, where significant strain is inherent. The absence of strain in LDE-grown GaAs QDs leads to superior optical properties, including extremely narrow photoluminescence (PL) linewidths of less than 10 meV for an ensemble of dots. researchgate.net
| Fabrication Method | Key Features | Resulting Properties |
| Local Droplet Etching (LDE) | Self-assembled formation of nanoholes by Al droplets on an AlGaAs surface, followed by GaAs filling. | Nearly strain-free GaAs quantum dots, high uniformity, narrow photoluminescence linewidth (<10 meV). researchgate.net |
Surface Gated (Al,Ga)As Quantum Dots
Surface gated (Al,Ga)As quantum dots, also known as lateral quantum dots, are formed by electrostatically confining electrons within a two-dimensional electron gas (2DEG). The 2DEG itself is located at the interface of a GaAs/AlGaAs heterostructure. aps.org The confinement in the direction perpendicular to the surface is provided by the heterostructure's potential well, while lateral confinement is achieved by applying negative voltages to metallic gate electrodes patterned on the surface of the device. aps.orgarxiv.org
The fabrication of these devices is a multi-step process that requires cleanroom facilities with capabilities for electron beam lithography and metal deposition. aps.org The process typically involves:
Mesa Etching: To define the active area of the 2DEG.
Ohmic Contacts: To provide electrical connection to the 2DEG.
Gate Electrode Patterning: Using electron beam lithography to define the nanoscale gate geometry that will create the quantum dot.
Metal Deposition: Evaporation of metals like Ti/Au to form the Schottky gates. aps.org
When a negative voltage is applied to these gates, the electric field depletes the electrons in the 2DEG directly beneath them. By designing an appropriate gate geometry, a small region of the 2DEG can be isolated, forming a quantum dot. The number of electrons in the dot, as well as the tunnel barriers connecting the dot to the surrounding 2DEG, can be precisely controlled by adjusting the gate voltages. aps.org This high degree of electrical tunability is a key advantage of surface gated quantum dots. aps.org
GaAs Quantum Dots Embedded in (Al,Ga)As Nanowires
GaAs quantum dots can be synthesized within (Al,Ga)As nanowires, creating a one-dimensional system with zero-dimensional confinement regions. These structures are typically grown via Molecular Beam Epitaxy (MBE) on substrates such as silicon (Si), which opens up possibilities for integration with conventional silicon-based electronics and photonics. acs.orgresearchgate.netnih.gov
Two primary methods are used for the growth of these nanowire-based quantum dots:
Au-catalyzed Growth: In this vapor-liquid-solid (VLS) method, a gold nanoparticle acts as a catalyst. nih.gov The source materials (Al, Ga, As) dissolve in the liquid Au droplet and then precipitate to form the nanowire. To create a GaAs quantum dot, the Al flux is temporarily interrupted during the growth of the AlGaAs nanowire. nih.govnextnano.de This results in a segment of pure GaAs embedded within the AlGaAs matrix. nih.gov
Self-catalyzed Growth: This method avoids the use of a foreign metal catalyst, which can be a source of contamination. acs.orgtue.nl Instead, a Ga droplet is used to catalyze the nanowire growth. Similar to the Au-catalyzed method, the Al flux is stopped for a short period to form the GaAs quantum dot. tue.nl The self-catalyzed approach is advantageous for compatibility with CMOS technology. acs.orgwikipedia.org
Structurally, these nanowires often exhibit a core-shell morphology. A spontaneous formation of an Al-rich AlGaAs shell around the core can occur, which passivates the surface and protects the quantum dot. acs.orgtue.nl Optically, individual nanowires with embedded GaAs quantum dots show clear quantum dot behavior, including sharp, spatially localized emission lines corresponding to exciton (B1674681) and biexciton recombination. acs.org The emission wavelength can be engineered by controlling the quantum dot's dimensions. researchgate.netnih.gov
| Growth Method | Catalyst | Key Features | Resulting Structure |
| Au-catalyzed MBE | Gold (Au) nanoparticle | Vapor-Liquid-Solid (VLS) growth mechanism. nih.gov | Core-shell AlGaAs nanowire with embedded GaAs quantum dot. nih.govnextnano.de |
| Self-catalyzed MBE | Gallium (Ga) droplet | Avoids Au contamination, CMOS compatible. acs.orgwikipedia.org | Core-shell AlGaAs nanowire with embedded GaAs quantum dot. acs.orgtue.nl |
(Al,Ga)As Superlattices
(Al,Ga)As superlattices are artificial crystal structures composed of alternating thin layers of two different semiconductor materials, typically GaAs and AlAs or GaAs and AlₓGa₁₋ₓAs. The periodic potential created by this layered structure modifies the electronic band structure of the material, leading to the formation of minibands and other quantum phenomena.
Design and Fabrication of (Al,Ga)As Superlattices
The design of (Al,Ga)As superlattices involves the precise selection of layer thicknesses and compositions to achieve desired electronic and optical properties. Key design parameters include the period of the superlattice (the combined thickness of one GaAs and one AlAs/AlGaAs layer) and the relative thicknesses of the well (GaAs) and barrier (AlAs/AlGaAs) materials.
The fabrication of these structures is primarily accomplished using epitaxial growth techniques that offer atomic-layer precision:
Molecular Beam Epitaxy (MBE): This is a high-vacuum deposition technique where beams of atoms or molecules of the constituent elements (e.g., Ga, Al, As) are directed onto a heated crystalline substrate. The slow growth rate allows for the precise control of layer thickness down to a single monolayer.
Metalorganic Chemical Vapor Deposition (MOCVD): In this method, precursor gases containing the desired elements are introduced into a reaction chamber where they decompose on a heated substrate to form the epitaxial layers. The layer thickness is controlled by the gas flow rates and timing.
Both MBE and MOCVD are capable of producing high-quality superlattices with sharp interfaces between the layers. Growth interruptions at the interfaces can be employed to create smoother surfaces and more abrupt junctions. researchgate.net
Short-Period and Long-Period (Al,Ga)As Superlattices
The properties of (Al,Ga)As superlattices are strongly dependent on their period length. A distinction is made between short-period superlattices (SPS), where the layers are only a few monolayers thick, and long-period superlattices.
In long-period superlattices , the individual quantum wells are largely isolated. The electronic states are confined within the GaAs layers, and their energies can be described by the particle-in-a-box model. The electrons and holes are confined in the same GaAs layer, resulting in a Type I band alignment.
In short-period superlattices , the barriers are thin enough to allow for significant quantum mechanical tunneling between adjacent wells. This coupling of the electronic wavefunctions from neighboring wells leads to the formation of minibands —continuous bands of allowed energy states separated by minigaps. mdpi.com The electronic and optical properties of SPS can be significantly different from those of the constituent bulk materials or their corresponding random alloy. aps.org For very short periods (typically when the layer thickness is less than about 12 monolayers), a transition from a Type I to a Type II superlattice can occur. acs.org In a Type II superlattice, the lowest energy state for electrons is in the AlAs layers (at the X-point of the Brillouin zone), while the lowest energy state for holes remains in the GaAs layers. This spatial separation of electrons and holes leads to indirect optical transitions in both real and reciprocal space.
| Feature | Short-Period Superlattice (SPS) | Long-Period Superlattice |
| Quantum Well Coupling | Strong coupling between wells due to tunneling. | Weak or no coupling; wells are isolated. |
| Electronic Structure | Formation of minibands and minigaps. mdpi.com | Discrete, quantized energy levels. |
| Band Alignment | Can exhibit a transition from Type I to Type II. acs.org | Typically Type I. |
| Optical Transitions | Can be indirect (Type II) or direct (Type I). | Direct transitions within the GaAs wells. |
| Dielectric Function | Can be significantly different from the average of the constituent materials. aps.org | Closer to the properties of isolated quantum wells. |
Two-Dimensional Electron Gas (2DEG) Confinement in (Al,Ga)As Heterostructures
A two-dimensional electron gas (2DEG) is a system where electrons are free to move in two dimensions but are confined in the third. In (Al,Ga)As systems, a high-quality 2DEG is formed at the interface of a GaAs/AlGaAs heterostructure through a technique known as modulation doping .
The principle of modulation doping involves spatially separating the electrons from their parent donor atoms to reduce ionized impurity scattering, which is a major limiting factor for electron mobility at low temperatures. In a typical structure, a layer of AlGaAs is selectively doped with a donor impurity like silicon (Si), while the adjacent GaAs layer is left undoped. An undoped AlGaAs "spacer" layer is often grown between the doped AlGaAs and the GaAs to further increase the separation.
Due to the difference in electron affinity between AlGaAs and GaAs, a potential well is formed at the interface on the GaAs side. Electrons from the donors in the AlGaAs layer transfer into the GaAs to occupy lower energy states, leaving behind ionized donors in the AlGaAs. This charge transfer creates an electric field that bends the conduction band, forming a triangular-shaped quantum well at the heterointerface.
At low temperatures, the electrons are confined to the lowest quantized energy level (subband) within this triangular well, restricting their motion in the direction perpendicular to the interface. However, they remain free to move in the two dimensions parallel to the interface, thus forming a 2DEG. Because the electrons in the 2DEG are spatially separated from the ionized donors in the AlGaAs layer, they experience significantly reduced scattering, leading to extremely high electron mobilities, with values exceeding 10⁷ cm²/Vs having been reported.
Control of Carrier Density in (Al,Ga)As 2DEG Systems
The ability to precisely control the carrier density (ns) of the two-dimensional electron gas is crucial for both fundamental studies and device applications. A primary method for tuning ns is through the application of a voltage to a metallic surface gate, known as a Schottky gate, deposited on the heterostructure. elsevierpure.comstackexchange.com By applying a negative voltage to the gate, the electrons in the 2DEG can be depleted, thereby reducing the carrier density. weizmann.ac.il Conversely, a positive gate voltage can attract more electrons to the quantum well, increasing the carrier density. stackexchange.com This field-effect control allows for the continuous tuning of ns over a significant range. elsevierpure.com For instance, in an undoped GaAs/AlGaAs heterostructure, the carrier density has been tuned from 0.75 to 3.34 x 1011 cm⁻² by varying the gate voltage. elsevierpure.com
Another method to alter the carrier density is through illumination, a phenomenon known as persistent photoconductivity (PPC). weizmann.ac.ilbruus-lab.dk At low temperatures, illuminating the heterostructure with light of sufficient photon energy can excite electrons from deep traps, such as the DX centers in the (Al,Ga)As layer. weizmann.ac.ilibm.com These photo-excited electrons then accumulate in the 2DEG, leading to a persistent increase in carrier density even after the light is turned off. bruus-lab.dkpsu.edu The decay time for this increased conductivity can be exceptionally long, on the order of 105 seconds or more. weizmann.ac.il This effect can be used to controllably increase the 2DEG density in experiments. weizmann.ac.il
The relationship between gate voltage and carrier density is approximately linear, reflecting the capacitive coupling between the gate and the 2DEG. stackexchange.com The following table presents experimental data on the control of carrier density in (Al,Ga)As 2DEG systems.
| Control Method | Carrier Density Range (cm⁻²) | Corresponding Mobility Range (cm²/Vs) | Key Observation | Reference |
|---|---|---|---|---|
| Surface Gate Voltage | 0.75 x 10¹¹ to 3.34 x 10¹¹ | 0.26 x 10⁶ to 2.93 x 10⁶ | Mobility follows a power law dependence on carrier density (μ ∝ ns0.7). | elsevierpure.com |
| Illumination (PPC) | Initial increase of ~20% from dark density | Not Specified | The rate of density increase slows down with longer illumination times. | bruus-lab.dk |
Resonant Tunneling Structures based on (Al,Ga)As
Resonant Tunneling Diodes (RTDs) with (Al,Ga)As Barriers
Resonant tunneling diodes are quantum mechanical devices that exhibit negative differential resistance (NDR), a property that makes them valuable for high-frequency oscillators and high-speed logic circuits. jos.ac.cnmdpi.com A typical (Al,Ga)As-based RTD consists of a GaAs quantum well sandwiched between two thin (Al,Ga)As tunnel barriers, which is then placed between heavily doped GaAs contact layers. jos.ac.cnwu.ac.th The (Al,Ga)As layers serve as potential barriers due to their larger bandgap compared to GaAs. jos.ac.cn
The operation of an RTD is governed by quantum tunneling. jos.ac.cn When a bias voltage is applied across the device, the current increases as electrons tunnel from the emitter into the quantized energy levels (resonant states) within the GaAs quantum well. jos.ac.cnwu.ac.th The current reaches a peak when the energy of the incoming electrons aligns with a resonant state. jos.ac.cn As the voltage is further increased, the resonant state in the well drops below the emitter's conduction band edge, causing a sharp decrease in the tunneling current. wu.ac.th This decrease in current with increasing voltage creates the NDR region. jos.ac.cn
The performance of an RTD is often characterized by its peak-to-valley current ratio (PVCR), which is the ratio of the peak current to the minimum current (valley current) in the NDR region. researchgate.net High PVCR values are desirable for most applications. (Al,Ga)As/GaAs RTDs have demonstrated significant PVCRs, which can be further enhanced by optimizing the material quality and device structure. researchgate.net For instance, the use of AlAs barriers, which provide a higher potential barrier than AlxGa1-xAs with x < 1, can lead to improved performance. researchgate.net
The table below shows representative performance data for (Al,Ga)As-based RTDs.
| Barrier Material | PVCR at 300 K | PVCR at 77 K | Peak Current Density (A/cm²) | Key Feature | Reference |
|---|---|---|---|---|---|
| AlAs/GaAs Superlattice | 3.6 | 21.7 | Not Specified | High PVCR achieved due to high material quality. | researchgate.net |
| Al0.42Ga0.58As | 3.9 | 14.3 | Not Specified | Demonstrates the effect of alloy barrier composition on performance. | researchgate.net |
| AlAs | 1.8 | 3.1 | 2.5 x 10⁵ | Design focused on achieving very high peak current densities. | researchgate.net |
Design Parameters and Quantum Size Effects in (Al,Ga)As RTDs
The current-voltage (I-V) characteristics of (Al,Ga)As RTDs are highly sensitive to the device's structural parameters due to quantum size effects. aip.org The primary design parameters that can be engineered to tailor the RTD's performance are the thickness of the quantum well and the thickness and composition of the (Al,Ga)As barriers. researchgate.netresearchgate.net
The width of the GaAs quantum well determines the energy of the quantized states within it. cornell.edu A narrower well leads to higher resonant energies and a larger separation between adjacent energy levels. cornell.eduresearching.cn This increased separation can help to reduce leakage currents through higher energy states, potentially enhancing the PVCR. researching.cn
The aluminum mole fraction (x) in the AlxGa1-xAs barriers determines the height of the potential barrier. powerwaywafer.com A higher Al content results in a larger conduction band offset between the barrier and the well, which can improve the PVCR by better confining the electrons and reducing thermionic emission over the barriers. powerwaywafer.com
The following table summarizes the influence of key design parameters on the performance of (Al,Ga)As RTDs.
| Parameter Varied | Effect on I-V Characteristics | Physical Reason | Reference |
|---|---|---|---|
| Quantum Well Width | Narrower well increases peak voltage and can improve PVCR. | Increases the energy of the resonant state due to stronger quantum confinement. | cornell.eduresearching.cn |
| Barrier Thickness | Thinner barriers exponentially increase peak current density. | Increases the transmission coefficient for tunneling electrons. | wu.ac.thcornell.edu |
| Al Mole Fraction in Barrier | Higher Al content increases the PVCR. | Increases the barrier height, leading to better electron confinement and reduced leakage current. | powerwaywafer.com |
(Al,Ga)As/GaAs/InGaAs Heterostructure Emitters for Resonant-Tunneling Transistors
The principles of resonant tunneling in (Al,Ga)As systems can be incorporated into three-terminal devices, such as resonant-tunneling transistors (RTTs), to create novel functionalities. One such application involves using an (Al,Ga)As/GaAs/InGaAs heterostructure as the emitter in a bipolar transistor. aip.org
In one reported device, an AlGaAs/GaAs/InGaAs heterostructure was used to create a resonant-tunneling heterostructure-emitter bipolar transistor. aip.org This device exhibited a significant current gain of 140 and a pronounced N-shaped negative differential resistance in its I-V characteristics at room temperature. The peak-to-valley current ratio of the NDR region was 5.3. aip.org
The NDR behavior in this transistor is attributed to a double-barrier-like resonant-tunneling effect. aip.org The structure effectively creates a quantum well (in this case, an Indium Gallium Arsenide - InGaAs layer) within the emitter. Electrons tunnel from a depleted GaAs emitter region, through the InGaAs quantum well, and across the ultrathin base to the collector. The alignment and misalignment of the emitter energy levels with the quantized states in the InGaAs well as a function of the applied bias leads to the observed NDR. aip.org
The integration of such resonant-tunneling emitters into transistors opens up possibilities for applications in multi-valued logic, frequency multipliers, and low-power memory and logic circuits. aip.org
Advanced Characterization Techniques for Al,ga As Materials and Devices
Optical Spectroscopy of (Al,Ga)As Structures
Optical spectroscopy techniques are powerful, non-destructive tools for probing the electronic and vibrational properties of (Al,Ga)As heterostructures.
Photoluminescence (PL) spectroscopy is a highly sensitive technique used to investigate the electronic structure and quality of (Al,Ga)As materials, particularly in quantum well (QW) and quantum dot (QD) configurations. redalyc.orgresearchgate.net In a typical PL experiment, a laser with energy greater than the material's bandgap excites electrons from the valence band to the conduction band, creating electron-hole pairs. The subsequent radiative recombination of these pairs emits light, the spectrum of which reveals information about the material's properties.
The energy of the PL peak is a primary indicator of the quantum confinement in QWs and QDs, with the peak position shifting to higher energies as the well width or dot size decreases. aps.org For instance, in GaAs/AlGaAs QWs, the emission energy can be precisely tuned by controlling the thickness of the GaAs layer. Theoretical models of finite quantum wells can be used to correlate the PL peak energy with the well width, confirming the successful fabrication of the intended nanostructures. redalyc.org
PL spectroscopy is also exceptionally sensitive to the quality of the interfaces within heterostructures. redalyc.org Growth interruptions during molecular beam epitaxy (MBE) can lead to the formation of atomically flat terraces at the AlGaAs/GaAs interfaces, which reduces the inhomogeneous broadening of the PL emission lines. redalyc.org Conversely, interface roughness and the presence of impurities or defects can lead to broader PL peaks and the appearance of additional, lower-energy emission bands. redalyc.orgaip.org For example, unintentional carbon impurities can act as scattering centers and increase internal electric fields, which can be detrimental to the performance of devices like high electron mobility transistors (HEMTs). aip.orgaip.org The intensity and narrowness of the free exciton (B1674681) luminescence in PL spectra are often used as a measure of the material's quality; high-quality samples exhibit intense and narrow excitonic emission, while lower-quality samples show impurity-related PL lines. aip.orgaip.org
In the context of AlGaAs/GaAs heterojunction bipolar transistors (HBTs), PL has been employed as a rapid and non-destructive method to investigate the complex layer structures. taylorfrancis.com Similarly, for single GaAs/AlGaAs quantum dots, micro-photoluminescence (μ-PL) can reveal discrete energy levels resulting from three-dimensional quantum confinement, with observed linewidths below 0.5 meV, indicating the absence of inhomogeneous broadening. aps.org The presence of higher-energy transitions in the PL spectra of these quantum dots can also provide evidence for the theoretically predicted slowed energy relaxation in zero-dimensional systems. aps.org
The following table summarizes typical PL findings in AlGaAs/GaAs quantum well structures:
| Sample Feature | Observation in PL Spectrum | Interpretation |
| Varying Quantum Well Width | Shift in peak emission energy (e.g., from 1.593 eV for 60 Å to 1.727 eV for 25 Å) redalyc.org | Quantum confinement effect |
| Growth Interruption at Interfaces | Narrower emission lines redalyc.org | Formation of atomically smooth terraces |
| High Impurity Concentration (e.g., Carbon) | Appearance of impurity-related PL lines, broader peaks aip.orgaip.org | Degraded optical quality and increased scattering |
| High-Quality Heterostructure | Intense and narrow free exciton luminescence aip.orgaip.org | Low defect density and sharp interfaces |
Photoreflectance (PR) spectroscopy is a powerful, contactless, and non-destructive modulation spectroscopy technique used to investigate the electronic band structure of semiconductor heterostructures like (Al,Ga)As. researchgate.netresearchgate.net The technique measures the change in the reflectivity of a sample induced by a modulating light source (a pump beam), which periodically alters the built-in electric fields within the material. researchgate.net The resulting spectrum exhibits sharp, derivative-like features at energies corresponding to critical points in the band structure, such as the bandgap energy.
A key feature often observed in the PR spectra of AlGaAs/GaAs heterostructures, particularly those containing a two-dimensional electron gas (2-DEG), are Franz-Keldysh oscillations (FKOs). aip.orgaip.org These oscillations appear above the fundamental bandgap energy and are a direct consequence of the acceleration of photo-excited carriers by the internal electric fields. aip.org By analyzing the periodicity of the FKOs, one can accurately determine the magnitude of the built-in electric field. aip.orgresearchgate.net Studies have shown a strong correlation between the electric field strength determined from FKOs and the electron mobility in 2-DEG systems; samples with lower internal electric fields tend to exhibit higher electron mobility. aip.orgaip.org
PR spectroscopy is also an effective tool for determining the aluminum content in the AlₓGa₁₋ₓAs alloy. The energy position of the PR feature associated with the AlGaAs bandgap is directly related to the aluminum mole fraction, 'x'. aip.org This allows for a precise and non-destructive verification of the alloy composition. aip.org Furthermore, the intensity of the AlGaAs-related PR signal can be an indicator of the material's optical quality. A strong and well-defined PR signal suggests high-quality material, while a weak or broad signal can be indicative of the presence of impurities or defects that degrade the optical properties of the alloy. aip.orgaip.org
The following table presents data from a study on AlGaAs/GaAs heterostructures, demonstrating the correlation between electrical properties and PR-derived parameters:
| Sample ID | Electron Mobility at 77 K (cm²/Vs) | Internal Electric Field (kV/cm) | AlGaAs/GaAs PR Amplitude Ratio |
| M1 | 15 x 10⁴ | 36.4 | 0.9 |
| M2 | 8 x 10⁴ | 45.1 | < 1 |
| M3 | 2 x 10⁴ | 60.2 | << 1 |
Data compiled from a study by Méndez-García et al. aip.org
Time-resolved optical spectroscopy techniques, such as pump-probe spectroscopy and time-resolved Kerr rotation (TR-MOKE), provide invaluable insights into the ultrafast carrier and spin dynamics in (Al,Ga)As structures. aip.orgaps.org These methods utilize ultrashort laser pulses to excite the material and then probe the subsequent relaxation processes on picosecond and femtosecond timescales. mit.edu
In a typical pump-probe experiment, a strong pump pulse excites the sample, creating a non-equilibrium population of carriers. A weaker, time-delayed probe pulse then measures the change in the sample's optical properties (like reflectivity or transmission) as a function of the delay time. mit.edu This allows for the direct measurement of carrier relaxation and recombination lifetimes. rsc.org For instance, in GaAs/AlGaAs quantum wells, time-resolved photoluminescence has been used to study carrier trapping dynamics, revealing that trapping times can be significantly shorter than the luminescence rise time, which has important implications for the modulation speed of quantum well devices. spiedigitallibrary.org Studies on GaAs/AlGaAs nanowire arrays using femtosecond optical pump-probe spectroscopy have shown that carrier thermalization occurs within sub-0.5 ps, while carrier cooling and thermal dissipation are significantly slower, with time constants increased by an order of magnitude due to the AlGaAs shell. rsc.org
Time-resolved Kerr rotation (TR-MOKE) is a powerful variant of pump-probe spectroscopy that is sensitive to the spin polarization of electrons. arxiv.orgresearchgate.net A circularly polarized pump pulse creates a spin-polarized electron population, and a linearly polarized probe pulse measures the rotation of its polarization plane (the Kerr effect) as it reflects from or transmits through the sample. This rotation is proportional to the net spin polarization of the electrons, and by varying the pump-probe delay, the spin relaxation dynamics can be tracked in real-time. tsukuba.ac.jp In GaAs/AlGaAs multiple quantum wells, this technique has been used to measure spin relaxation times, which are crucial for the development of spintronic devices. mdpi.com For example, at room temperature, electron spin relaxation times of around 6 ns have been observed in high-quality (110)-oriented GaAs/AlGaAs MQWs. mdpi.com
The table below summarizes some key carrier and spin dynamics parameters measured in (Al,Ga)As systems using time-resolved techniques.
| Material System | Measured Parameter | Technique | Typical Value |
| GaAs/AlGaAs Nanowire Array | Carrier Thermalization Time | Pump-Probe Spectroscopy | < 0.5 ps rsc.org |
| GaAs/AlGaAs Nanowire Array | Carrier Cooling Time | Pump-Probe Spectroscopy | ~10-20 ps rsc.org |
| (110) GaAs/AlGaAs MQW | Electron Spin Relaxation Time (τs) | TR-MOKE | ~6 ns at 300 K mdpi.com |
| (100) GaAs/AlGaAs MQW | Light-hole Exciton Spin Relaxation | Pump-Probe Spectroscopy | Sub-picosecond aip.org |
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for investigating intersubband transitions in (Al,Ga)As quantum wells. aip.org These transitions occur between the quantized energy levels within the conduction or valence bands of a quantum well, and their energies typically lie in the mid- to far-infrared region of the electromagnetic spectrum. aip.orgcambridge.org FTIR spectroscopy measures the absorption or emission of infrared radiation as a function of wavenumber, providing direct information about the energy spacing of these subbands. dtic.mil
In the context of (Al,Ga)As, FTIR is extensively used to characterize the active regions of Quantum Cascade Lasers (QCLs), which are semiconductor lasers based on intersubband transitions. nih.govacs.org The performance of a QCL is critically dependent on the precise engineering of the quantum well and barrier thicknesses to achieve the desired emission wavelength. nih.gov FTIR absorption measurements on (Al,Ga)As multiple quantum well (MQW) structures allow for the verification of the energy levels and comparison with theoretical calculations, ensuring that the grown structure meets the design specifications for a particular laser wavelength. mit.edu
To enhance the signal-to-noise ratio in FTIR measurements of intersubband absorption, which can be weak, a multiple internal reflection (MIR) geometry is often employed. aip.org By passing the infrared beam through the sample multiple times at an angle, the total absorption is increased. aip.org Furthermore, by taking the difference between spectra measured with radiation polarized parallel and perpendicular to the growth direction, it is possible to isolate the intersubband absorption peak, as these transitions are only allowed for light with an electric field component perpendicular to the quantum well layers. aip.org Linewidths of the intersubband absorption peaks provide information about the lifetime of electrons in the excited state, with narrow linewidths of around 6 meV corresponding to lifetimes on the order of 0.1 ps. aip.org
The combination of FTIR with tunable QCLs has also emerged as a powerful platform for mid-infrared spectroscopy, offering higher sensitivity and potential for miniaturization compared to conventional FTIR systems that use blackbody sources. nih.govacs.orgblockeng.com
| Quantum Well System | Transition Energy | Well/Barrier Material | Application |
| InGaAs/AlGaAs MQW | Long Wavelength Infrared | InₓGa₁₋ₓAs / AlGaAs | Infrared Detectors cambridge.org |
| GaAs/AlGaAs Single QW | ~100-200 meV | GaAs / AlₓGa₁₋ₓAs | Fundamental studies, QCL development aip.org |
| InGaAs/AlGaAs MQW on Graded Buffer | 3-5 µm range | InₓGa₁₋ₓAs / AlGaAs | High-speed detector arrays optica.org |
Electron Microscopy and Diffraction Studies of (Al,Ga)As
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology and surface topography of (Al,Ga)As nanostructures. lu.se In SEM, a focused beam of electrons is scanned across the surface of a sample, and various signals generated by the electron-sample interaction are collected to form an image. This technique provides detailed information about the size, shape, and arrangement of features such as nanowires, quantum dots, and etched structures. acs.orgresearchgate.net
In the fabrication of devices, SEM is used to inspect the cross-sections of heterostructures, providing a clear view of the different layers. researchgate.net For example, an SEM image of a cleaved GaAs/AlGaAs heterostructure can show the distinct layers, such as the substrate, buffer layers, and the active AlGaAs layers, allowing for the measurement of their thicknesses. researchgate.net This is crucial for verifying that the grown structure matches the design specifications.
Furthermore, SEM is used in conjunction with other characterization techniques. For example, cathodoluminescence (CL) studies, where the light emitted from the sample under electron bombardment is analyzed, are often performed within an SEM. lu.se This allows for the direct correlation of the optical properties with the specific morphological features observed in the SEM image. lu.se Similarly, after selective chemical etching to reveal the three-dimensional structure of embedded quantum dots, SEM can be used to image the resulting surface, providing insights into the dot's geometry and composition. nih.gov
The table below provides examples of how SEM is applied to characterize different (Al,Ga)As nanostructures.
| Nanostructure | Information Obtained from SEM | Associated Findings |
| AlGaAs Nanowires | Morphology, alignment, kinking, branching acs.org | Growth quality and dependence on Al content |
| GaAs/AlGaAs Heterostructure Cross-section | Layer thickness, interface quality researchgate.net | Verification of device structure |
| GaAs/AlGaAs Core-Multishell Nanowires | Hexagonal cross-section, total radius acs.org | Structural information for photodetector design |
| Etched Quantum Dot Structures | Surface topology after etching nih.gov | Insights into 3D morphology and composition |
Transmission Electron Microscopy (TEM) of (Al,Ga)As Heterostructures
Transmission Electron Microscopy (TEM) is an indispensable tool for the atomic-scale structural analysis of Aluminum Gallium Arsenide ((Al,Ga)As) heterostructures. Its high-resolution capabilities allow for the direct visualization of crystal lattices, interfaces, and defects, providing crucial insights into the material's quality and its correlation with electronic and optical properties.
In the study of (Al,Ga)As heterostructures, dark-field imaging techniques are particularly powerful. The intensity of the (200) dark-field image is highly sensitive to the chemical composition, specifically the aluminum content (x) in AlₓGa₁₋ₓAs. This sensitivity allows for the quantitative determination of the aluminum distribution within the layers. Researchers have demonstrated that this method can be used to measure the composition with a high degree of accuracy, which is critical as device characteristics can be sensitive to changes as small as 0.02 in the Al mole fraction. tandfonline.com
Quantitative High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) is another advanced TEM-based method for compositional mapping of AlₓGa₁₋ₓAs heterostructures. aip.org This technique offers high accuracy and spatial resolution down to the unit cell level. aip.org The image intensity in HAADF-STEM is directly related to the atomic number (Z-contrast), enabling the mapping of Al and Ga distribution. aip.org This method is advantageous as it is less sensitive to some of the imaging artifacts that can affect other TEM techniques. aip.org
TEM analysis is also crucial for assessing the quality of interfaces within the heterostructure. Abrupt and smooth interfaces are essential for high-performance electronic and optoelectronic devices. High-resolution TEM images can reveal the atomic arrangement at the interface between GaAs and (Al,Ga)As layers, identifying any intermixing or roughness that could degrade device performance. capes.gov.br Furthermore, TEM is used to characterize structural defects such as dislocations, which can act as non-radiative recombination centers and adversely affect device efficiency and reliability.
The preparation of thin, electron-transparent samples from the bulk material is a critical step for TEM analysis. youtube.com Techniques such as cleaving and focused ion beam (FIB) milling are commonly used to prepare cross-sectional specimens of (Al,Ga)As heterostructures, allowing for a direct view of the layered structure. youtube.com
Reflection High-Energy Electron Diffraction (RHEED) for In Situ (Al,Ga)As Growth Monitoring
Reflection High-Energy Electron Diffraction (RHEED) is a powerful, surface-sensitive technique used for real-time monitoring of the epitaxial growth of thin films, such as (Al,Ga)As), inside a molecular beam epitaxy (MBE) chamber. uwaterloo.cacadence.com It provides immediate feedback on the surface quality, growth rate, and layer thickness with atomic-level precision. uwaterloo.ca
The RHEED setup consists of a high-energy electron gun (typically 10-50 keV) and a phosphorescent screen. cadence.com The electron beam is directed at a grazing angle (1-5°) to the substrate surface. cadence.com The diffracted electrons form a pattern on the screen, which provides a wealth of information about the surface structure. A smooth, crystalline surface produces a streaky RHEED pattern, while a rough or three-dimensional surface results in a spotty pattern. researchgate.net
A key feature of RHEED during MBE growth is the observation of intensity oscillations of the specularly reflected electron beam. researchgate.netethernet.edu.et Each oscillation corresponds to the growth of a single monolayer of the material. cadence.com By monitoring these oscillations, the growth rate can be accurately calibrated, and the thickness of individual layers in a heterostructure can be controlled with atomic precision. uwaterloo.ca This is particularly crucial for the fabrication of complex (Al,Ga)As quantum well and superlattice structures where the electronic and optical properties are highly dependent on the layer thicknesses.
The RHEED pattern also reveals information about the surface reconstruction, which is the specific arrangement of atoms on the surface. Different surface reconstructions can be identified by the spacing and arrangement of the streaks in the RHEED pattern, providing insights into the growth conditions and surface stoichiometry.
X-ray Diffraction (XRD) of (Al,Ga)As Superlattices and Thin Films
X-ray diffraction (XRD) is a non-destructive and powerful technique for the structural characterization of (Al,Ga)As superlattices and thin films. weebly.com It provides detailed information about the crystalline quality, layer thickness, composition, and strain within the heterostructure. researchgate.net
In high-resolution XRD (HRXRD) analysis of an (Al,Ga)As superlattice, the periodic arrangement of the alternating GaAs and AlGaAs layers gives rise to a series of satellite peaks in the diffraction pattern, in addition to the main diffraction peaks from the substrate and the average lattice of the superlattice. weebly.comscilit.com The angular separation between these satellite peaks is inversely proportional to the superlattice period (the combined thickness of one GaAs and one AlGaAs layer). researchgate.net This allows for a very precise determination of the layer periodicities.
The positions and intensities of the satellite peaks are also sensitive to the individual layer thicknesses and the aluminum content in the AlGaAs layers. researchgate.net By fitting the experimental XRD rocking curve with a simulated curve based on dynamical diffraction theory, these structural parameters can be accurately extracted. weebly.com This analysis can also determine the amount of strain present in the layers, which arises from the lattice mismatch between GaAs and AlAs. researchgate.net For coherent growth, the elastic strain can be calculated, providing insight into the crystal quality and the absence of misfit dislocations at the interfaces. researchgate.net
The zero-order diffraction peak of the superlattice provides information about the average composition and strain of the entire multilayer stack. researchgate.net The presence of sharp and well-defined satellite peaks is an indicator of high-quality interfaces with minimal roughness and interdiffusion. researchgate.net
| XRD Parameter | Information Derived for (Al,Ga)As Superlattices |
| Satellite Peak Separation | Superlattice Period (Thickness of GaAs + AlGaAs layers) |
| Satellite Peak Intensities | Individual Layer Thicknesses and Composition (Al content) |
| Zero-Order Peak Position | Average Composition and Strain of the Superlattice |
| Peak Width | Crystalline Quality and Defect Density |
Electrical and Electro-Optical Characterization of (Al,Ga)As Heterostructures
Capacitance-Voltage (C/V) Measurements of (Al,Ga)As Devices
Capacitance-Voltage (C/V) measurements are a fundamental electrical characterization technique used to investigate the properties of (Al,Ga)As devices, particularly those with a metal-oxide-semiconductor (MOS) or Schottky barrier structure. scientific-devices.com.au By applying a varying DC voltage bias and a small AC signal, the capacitance of the device is measured, providing insights into doping profiles, interface quality, and the presence of charge traps. scientific-devices.com.au
In (Al,Ga)As heterostructures, C/V measurements can reveal important information about the interfaces between different layers. capes.gov.br For instance, in a GaAs-AlAs-GaAs heterostructure, the C/V characteristics can be sensitive to deep levels near the AlAs-GaAs interface. capes.gov.braip.org The presence of these deep levels can manifest as hysteresis in the C/V curve, where the capacitance value depends on the direction of the voltage sweep. capes.gov.braip.org
The measurements are often performed at different temperatures and under illumination to further probe the nature of the charge carriers and traps. capes.gov.braip.org For example, illumination can generate electron-hole pairs, which can neutralize trapped charges and lead to a change in the capacitance, often reducing or eliminating hysteresis. capes.gov.braip.org The frequency dispersion of the capacitance, where the measured capacitance changes with the frequency of the AC signal, can also provide information about the density of interface traps. purdue.edu
By analyzing the C/V profile, the doping concentration and its spatial distribution within the semiconductor layers can be determined. The technique is also used to determine key parameters of field-effect transistors (FETs), such as the threshold voltage. scientific-devices.com.au
Hall Effect Measurements in (Al,Ga)As 2DEG Systems
Hall effect measurements are a crucial technique for characterizing the transport properties of the two-dimensional electron gas (2DEG) that forms at the interface of (Al,Ga)As/GaAs heterostructures. arxiv.org The 2DEG is a sheet of electrons confined to move in only two dimensions, leading to unique quantum phenomena and high electron mobility, which is exploited in high-frequency transistors.
The measurement involves passing a current through a Hall bar-shaped sample and applying a magnetic field perpendicular to the plane of the 2DEG. The magnetic field exerts a Lorentz force on the moving electrons, causing them to accumulate at one edge of the sample and generating a transverse voltage known as the Hall voltage.
The Hall voltage is directly proportional to the magnetic field strength and the current, and inversely proportional to the sheet carrier density (the number of electrons per unit area). Therefore, by measuring the Hall voltage, the sheet carrier density of the 2DEG can be accurately determined.
Simultaneously, the longitudinal resistance of the sample is measured, which allows for the calculation of the electron mobility. The mobility is a measure of how easily electrons can move through the material and is a key figure of merit for the quality of the 2DEG. High-quality (Al,Ga)As/GaAs heterostructures can exhibit very high electron mobilities at low temperatures. aps.org
The geometry of the Hall bar device can influence the measurement, particularly at high frequencies. arxiv.orgresearchgate.net The resistance and capacitance of the device play a role in its frequency limit. arxiv.orgresearchgate.net Studies have shown a trade-off between the sensitivity of the Hall sensor and its frequency limit based on the device geometry. arxiv.orgresearchgate.net
| Sample | Temperature (K) | Carrier Density (cm⁻²) | Mobility (cm²/Vs) |
| AlGaAs/GaAs Quantum Wire | Room Temperature | - | 4,900 |
| AlGaAs/GaAs Quantum Wire | 80 | - | 16,300 |
| AlGaAs/GaAs Quantum Wire | 2.1 | - | 15,700 |
| AlAs Quantum Well | Low Temperature | 2.5 x 10¹¹ | 3 x 10⁵ |
Data sourced from references taylorfrancis.comvt.edu
Transport Measurements in (Al,Ga)As Quantum Structures
Transport measurements in (Al,Ga)As quantum structures, such as quantum wires and quantum dots, reveal the effects of quantum confinement on the electronic properties of the material. nii.ac.jp These measurements are typically performed at very low temperatures to minimize thermal scattering and allow the subtle quantum effects to be observed. nii.ac.jp
In quantum point contacts (QPCs), which are narrow constrictions in a 2DEG, the conductance is quantized in integer multiples of 2e²/h, where 'e' is the elementary charge and 'h' is the Planck constant. nii.ac.jp This quantization arises from the formation of one-dimensional subbands within the constriction. Transport measurements on (Al,Ga)As-based QPCs clearly show these quantized conductance plateaus as the width of the constriction is varied by an applied gate voltage. nii.ac.jp
For quantum wires, which are one-dimensional structures, transport measurements are used to determine the electron mobility and to study phenomena like Shubnikov-de Haas oscillations in the magnetoresistance. taylorfrancis.com These oscillations provide information about the electronic subbands and the carrier density within the wire. taylorfrancis.com Effective electron mobilities in AlGaAs/GaAs quantum wires have been estimated from transistor characteristics at various temperatures, showing a significant increase in mobility at cryogenic temperatures. taylorfrancis.com
In quantum dots, which are zero-dimensional structures that confine electrons in all three dimensions, transport measurements reveal discrete energy levels, similar to those of an atom. These structures are often referred to as "artificial atoms." Transport through a quantum dot is dominated by Coulomb blockade, where the addition of a single electron to the dot requires a significant amount of energy. This leads to characteristic oscillations in the conductance as a function of the gate voltage.
Time-resolved photocurrent measurements in (Al,Ga)As quantum well infrared photodetectors (QWIPs) have been used to analyze the transport mechanism of photoexcited carriers. aip.org These studies show that the transient photocurrent has two components: one related to the drift of photoexcited carriers and another due to an extra injection current from space charges. aip.org
Spectroscopic Analysis of (Al,Ga)As Composition and Interfaces
Spectroscopic methods are indispensable for a comprehensive understanding of (Al,Ga)As heterostructures. They provide critical data on elemental composition, chemical states, electronic band structure, and vibrational properties, which are essential for designing high-performance devices.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.edu In the context of (Al,Ga)As heterostructures, XPS is instrumental in determining the band alignment, specifically the valence band offset (VBO) and conduction band offset (CBO), at the interface between (Al,Ga)As and other semiconductors. uark.edu This is crucial as the band offsets govern the confinement and transport of charge carriers, directly impacting device performance. uark.edu
The methodology involves the precise measurement of core-level (CL) electron binding energies and the valence band maximum (VBM) for the individual bulk materials and for the heterojunction itself. arxiv.orgmdpi.com By analyzing the energy differences between the core-level peaks and the VBM in the bulk spectra, and the core-level peak separation at the heterojunction interface, the VBO can be calculated. researchgate.netresearchgate.net The CBO is then determined by subtracting the VBO from the difference in the bandgap energies of the two materials. arxiv.org
For instance, in the study of an Al₀.₃Ga₀.₇As / Ge₀.₈₅₃Sn₀.₁₄₇ heterojunction, XPS was employed to analyze the band alignment. arxiv.org The core level peaks and valence band spectra were collected for the individual Al₀.₃Ga₀.₇As and Ge₀.₈₅₃Sn₀.₁₄₇ layers, as well as for the grafted heterostructure. arxiv.org This analysis revealed a type-I band alignment, which is effective for electron confinement at the interface. arxiv.org
Key Research Findings from XPS Analysis:
Valence Band Offset Determination: The VBO at a heterojunction interface is calculated using the following equation, which relates the core-level binding energies of the constituent materials and the heterojunction:
ΔEᵥ = (EACL - EAVBM) - (EBCL - EBVBM) - (EACL - EBCL)interface
where EACL and EBCL are the core-level binding energies of materials A and B, and EAVBM and EBVBM are their respective valence band maximums. researchgate.net
Core-Level Spectra: The analysis of core-level spectra, such as Ga 3d, As 3d, and Al 2p, provides information about the chemical bonding states at the surface and interface. researchgate.net Shifts in these core levels can indicate changes in the chemical environment, such as the formation of oxides. researchgate.net
Band Alignment Type: XPS measurements have been used to confirm the type of band alignment (Type I or Type II) in various heterostructures involving (Al,Ga)As. For example, a study on AlN/β-Ga₂O₃ heterojunctions determined a type II alignment for AlN grown by plasma-enhanced atomic layer deposition and a type I alignment for AlN prepared by thermal atomic layer deposition. aip.org While not directly on (Al,Ga)As, this demonstrates the capability of XPS in distinguishing band alignment types.
Table 1: Representative XPS Data for Band Offset Calculation in a Heterostructure
| Sample | Core Level Peak | Binding Energy (eV) | Valence Band Maximum (VBM) (eV) |
|---|---|---|---|
| Bulk Material A ((Al,Ga)As) | Ga 3d | 19.85 | 1.40 |
| Bulk Material B (e.g., GaAs) | As 3d | 41.20 | 0.45 |
| Heterojunction (A/B) | Ga 3d | 19.95 | N/A |
| Heterojunction (A/B) | As 3d | 41.05 | N/A |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. nanoscientific.orgmdpi.com It is an invaluable, non-destructive tool for characterizing the surface morphology of (Al,Ga)As epitaxial layers and devices. ebatco.com The quality of the surface and interfaces in an (Al,Ga)As heterostructure is critical, as roughness and defects can lead to scattering of charge carriers and photons, degrading device performance.
In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. icspicorp.com The interaction forces between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. youtube.com This deflection is monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodiode, which is then used to generate a detailed 3D topographical map of the surface. nanoscientific.org
AFM is routinely used to quantify key surface parameters of (Al,Ga)As layers, including:
Surface Roughness: Parameters such as the root mean square (RMS) roughness and average roughness can be precisely determined from AFM images. ebatco.comicspicorp.com For instance, studies on the thermal degradation of GaAs surfaces have used AFM to quantify the increase in surface roughness at different annealing temperatures. researchgate.net
Growth Features: AFM can visualize various growth-related features on the (Al,Ga)As surface, such as atomic steps, terraces, and growth mounds. researchgate.netresearchgate.net The morphology of these features provides insights into the growth mechanisms and can be used to optimize growth conditions.
Defect Analysis: Surface defects, such as pits, dislocations, and contaminants, can be identified and characterized. The density and distribution of these defects can be correlated with material growth parameters and device performance.
Table 2: Typical Surface Roughness Parameters of (Al,Ga)As Measured by AFM
| Sample Description | Scan Area | Root Mean Square (RMS) Roughness (nm) | Average Roughness (Sa) (nm) | Maximum Peak to Valley Roughness (Sz) (µm) |
|---|---|---|---|---|
| As-grown Al₀.₃Ga₀.₇As on GaAs | 5 µm x 5 µm | 0.5 | 0.4 | 0.005 |
| Annealed Al₀.₃Ga₀.₇As on GaAs | 5 µm x 5 µm | 2.1 | 1.8 | 0.021 |
Raman spectroscopy is a non-destructive optical technique that provides detailed information about the vibrational modes (phonons) of a material. aps.org It is a highly sensitive tool for characterizing the composition, crystalline quality, strain, and interfacial properties of (Al,Ga)As layers and heterostructures. utoronto.cascielo.org.mx
The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with the material, they can excite vibrational modes, resulting in the scattered photons having a different frequency. The frequency shift, known as the Raman shift, corresponds to the energy of the specific phonon mode.
In (Al,Ga)As alloys, the Raman spectrum typically exhibits two-mode behavior, with distinct longitudinal optical (LO) and transverse optical (TO) phonon modes corresponding to the GaAs-like and AlAs-like sub-lattices. scielo.org.mxresearchgate.net The frequencies of these phonon modes are dependent on the aluminum concentration (x). This relationship allows for a precise and non-destructive determination of the alloy composition. researchgate.netcanada.ca
Key Research Findings from Raman Spectroscopy:
Composition Determination: The frequencies of the GaAs-like and AlAs-like LO phonons shift with the Al mole fraction 'x'. By measuring these peak positions, the composition of the AlₓGa₁₋ₓAs layer can be accurately determined. researchgate.net For example, the GaAs-like LO phonon frequency decreases linearly with increasing Al content. researchgate.net
Crystalline Quality: The appearance of forbidden Raman modes, such as the TO mode in a backscattering geometry from a (100) surface, can indicate a deviation from perfect crystal quality. scielo.org.mx The full width at half maximum (FWHM) of the Raman peaks also provides information about the crystalline order; broader peaks are generally associated with increased disorder. utoronto.ca
Interface Characterization: Raman spectroscopy can be used to study compositional intermixing at the interfaces of GaAs/(Al,Ga)As quantum wells. utoronto.ca Changes in the Raman peak positions and widths can be correlated with the degree of intermixing. utoronto.ca Additionally, interface phonon modes can be observed in superlattices, providing further insight into the nature of the heterojunctions. taylorfrancis.com
Strain Analysis: Strain in epitaxial layers can cause shifts in the phonon frequencies. By comparing the measured Raman shifts to those of a relaxed bulk material, the strain state of the (Al,Ga)As layer can be evaluated.
Table 3: Compositional Dependence of LO Phonon Frequencies in AlₓGa₁₋ₓAs
| Aluminum Mole Fraction (x) | GaAs-like LO Phonon Frequency (cm⁻¹) | AlAs-like LO Phonon Frequency (cm⁻¹) |
|---|---|---|
| 0.1 | 286.5 | 366.2 |
| 0.2 | 282.8 | 370.4 |
| 0.3 | 279.1 | 374.6 |
| 0.4 | 275.4 | 378.8 |
Note: These are representative values and can vary slightly based on strain and measurement conditions. researchgate.net
Electronic and Spin Physics in Al,ga As Systems
Band Structure Engineering and Band Offsets in (Al,Ga)As Heterojunctions
The ability to form heterostructures with tailored electronic properties is a cornerstone of modern semiconductor physics and device technology. The ternary alloy Aluminum Gallium Arsenide, (AlₓGa₁₋ₓ)As, has been a workhorse material in this field, primarily due to its close lattice match with Gallium Arsenide (GaAs) over the entire composition range. wikipedia.org This allows for the growth of high-quality, strain-free epitaxial layers, which is crucial for creating complex quantum structures. wikipedia.org
The electronic band structure of (Al,Ga)As can be precisely controlled by varying the mole fraction, 'x', of aluminum. The fundamental energy gap (Eg) of AlₓGa₁₋ₓAs transitions from a direct bandgap, similar to GaAs, to an indirect bandgap as the aluminum content increases. ioffe.ruscirp.org For aluminum concentrations (x) below approximately 0.45, the material exhibits a direct bandgap, where the conduction band minimum and the valence band maximum are at the same point (Γ-valley) in the Brillouin zone. ioffe.ru This direct gap is highly efficient for light emission and absorption, making it suitable for optoelectronic devices. wikipedia.orgscirp.org
The energy gap at room temperature (300 K) as a function of aluminum composition 'x' can be described by the following relations ioffe.ru:
For x < 0.45 (direct gap): Eg(x) = 1.424 + 1.247x (in eV)
For x > 0.45 (indirect gap): Eg(x) = 1.9 + 0.125x + 0.143x² (in eV)
As 'x' increases beyond ~0.45, the minimum of the conduction band shifts to the X-point, resulting in an indirect bandgap. ioffe.ru This transition has a profound impact on the material's optical and transport properties. The crossover points between the different conduction band valleys (Γ, L, and X) are critical parameters in device design. ioffe.ru
Interactive Table: Energy Bandgap of AlₓGa₁₋ₓAs at 300K
| Aluminum Mole Fraction (x) | Energy Gap (Eg) in eV | Bandgap Type |
| 0.0 | 1.424 | Direct |
| 0.1 | 1.549 | Direct |
| 0.2 | 1.674 | Direct |
| 0.3 | 1.798 | Direct |
| 0.4 | 1.923 | Direct |
| 0.45 | 1.985 | Direct-to-Indirect Crossover |
| 0.5 | 2.018 | Indirect |
| 0.6 | 2.084 | Indirect |
| 0.8 | 2.241 | Indirect |
| 1.0 (AlAs) | 2.16 (approx.) | Indirect |
Note: The values are calculated based on the formulas provided in the text. The bandgap of AlAs is an approximate experimental value. researchgate.net
This ability to engineer the bandgap allows for the creation of potential barriers and quantum wells by layering AlGaAs with different compositions, or with GaAs. wisc.edu
When two different semiconductors are brought into contact to form a heterojunction, discontinuities arise in the conduction and valence band edges. These band offsets are critical parameters that govern the electronic and optical properties of heterostructure devices. aip.org For the widely used GaAs/AlₓGa₁₋ₓAs system, the heterojunction is of "type-I" or "straddling gap" alignment. researchgate.net This means that the smaller bandgap of GaAs is entirely contained within the larger bandgap of AlGaAs, with the GaAs conduction band minimum (CBM) being lower in energy and its valence band maximum (VBM) being higher in energy than those of AlGaAs. researchgate.net
The total bandgap difference (ΔEg) between AlGaAs and GaAs is distributed between the conduction band offset (ΔEc) and the valence band offset (ΔEv). The determination of these offsets has been a subject of extensive research. A commonly accepted rule for the GaAs/AlGaAs interface is that the band offset ratio (ΔEc:ΔEv) is approximately 60:40. arxiv.org For instance, for a GaAs/Al₀.₃Ga₀.₇As heterojunction, this ratio holds, distributing the energy difference accordingly. youtube.com
First-principles calculations predict a linear scaling of the valence band offset with the aluminum concentration 'x' as VBO(x) ≈ 0.587x, while the conduction band offset scales non-linearly. researchgate.net The precise values of these offsets are crucial as they determine the confinement potential for electrons and holes in quantum wells and superlattices.
Interactive Table: Band Offsets at GaAs/AlₓGa₁₋ₓAs Heterointerfaces
| Al Composition (x) | ΔEg (eV) | ΔEc (eV) | ΔEv (eV) | Band Alignment Type |
| 0.2 | 0.25 | ~0.15 | ~0.10 | Type I |
| 0.3 | 0.37 | 0.22 | 0.15 | Type I |
| 0.4 | 0.50 | 0.30 | 0.20 | Type I |
| 0.5 | 0.59 | ~0.33 | ~0.26 | Type I |
Note: The values for ΔEc and ΔEv are approximate and based on the ~60:40 rule and theoretical calculations. The exact values can vary with measurement techniques and theoretical models. researchgate.netarxiv.org
In a modulation-doped AlGaAs/GaAs heterostructure, dopant atoms (typically silicon) are introduced into the wider-bandgap AlGaAs layer, set back from the heterointerface. The electrons from these donors transfer into the lower-energy GaAs layer and accumulate at the interface, forming a two-dimensional electron gas (2DEG). youtube.com This spatial separation of electrons from their parent donor ions is a key feature that reduces impurity scattering and enables extremely high electron mobilities.
The conduction band profile at the interface bends to form a triangular-like quantum well that confines the electrons in the direction perpendicular to the interface, while they remain free to move in the other two dimensions. youtube.comresearchgate.net The shape of this potential well and the resulting energy subbands can be calculated by self-consistently solving the Schrödinger and Poisson equations. The electrostatic potential created by the ionized donors in the AlGaAs, the accumulated electrons in the 2DEG, and any applied gate voltages determines the final conduction band profile. researchgate.net Applying a voltage to a metallic gate on the surface of the heterostructure allows for the modulation of the electrostatic potential, thereby controlling the electron density in the 2DEG. youtube.com
Electron and Hole Mobility in (Al,Ga)As Quantum Structures
The mobility of charge carriers (electrons and holes) is a measure of how easily they can move through a material under the influence of an electric field, and it is a critical parameter for the performance of electronic devices.
The remarkably high electron mobilities achieved in GaAs/AlGaAs quantum wells are a result of meticulous control over several factors during the molecular beam epitaxy (MBE) growth process. aps.org
Key factors include:
Modulation Doping: As mentioned, placing the dopant layer in the AlGaAs barrier, away from the GaAs quantum well, spatially separates the electrons from the ionized impurities, significantly reducing Coulomb scattering and boosting mobility. aps.orgarxiv.org
Interface Roughness: The quality of the interface between the GaAs well and the AlGaAs barriers is paramount. Any roughness or imperfections at this interface act as scattering centers for the electrons, which are confined nearby. princeton.edu The mobility can be severely limited by interface roughness, especially in narrow quantum wells. princeton.edu
Quantum Well Width: The width of the GaAs quantum well influences the electron wave function and its overlap with scattering sources. Wider wells can lead to higher mobilities as the electron wave function is less affected by interface roughness. princeton.edu
Background Impurities: Unintentional impurities within the GaAs channel and AlGaAs barriers are a major limiting factor for mobility, particularly at low electron densities. arxiv.orgaps.org Advances in MBE have focused on reducing these background impurities to achieve ultra-high mobility. aps.orgosti.gov
Alloy Composition and Barrier Height: The aluminum mole fraction 'x' in the AlGaAs barriers determines the height of the potential barrier confining the electrons. This affects the electron wave function's penetration into the barrier and its interaction with impurities and alloy disorder in the AlGaAs. hud.ac.uk
Electron Density: The electron density in the quantum well, which can be tuned by gating or illumination, also affects mobility. At higher densities, screening effects can reduce the impact of charged impurity scattering. arxiv.orgaps.org
Temperature: At low temperatures, scattering from impurities and interface roughness dominates. As temperature increases, scattering by lattice vibrations (phonons) becomes the primary limiting factor, causing mobility to decrease. journal-spqeo.org.ua
The mobility of electrons in a GaAs/AlGaAs quantum well is ultimately limited by various scattering events that deflect the electrons and impede their flow. The dominant scattering mechanisms depend on factors like temperature, electron density, and the quality of the heterostructure.
The primary scattering mechanisms are:
Ionized Impurity Scattering: This includes scattering from intentional remote donors in the AlGaAs layers and unintentional background impurities throughout the structure. arxiv.orgaps.orgosti.gov At low electron densities, this is often the dominant scattering mechanism. arxiv.orgaps.org The scattering rate is dependent on the distance of the impurities from the 2DEG.
Interface Roughness Scattering: Fluctuations in the position of the interface between the GaAs and AlGaAs layers cause scattering. aps.org This mechanism becomes more significant at higher electron densities, as the electrons are pressed more firmly against the interface, and in narrower quantum wells. princeton.eduosti.gov
Alloy Disorder Scattering: In the AlₓGa₁₋ₓAs alloy barriers, the random distribution of Al and Ga atoms creates a fluctuating potential that can scatter the electron wave function, especially if it penetrates into the barrier.
Phonon Scattering: At higher temperatures (typically above a few tens of Kelvin), inelastic scattering from lattice vibrations (phonons) becomes the most significant factor limiting mobility. journal-spqeo.org.ua Both acoustic and optical phonons contribute to this scattering.
Intervalley Scattering: At high electron energies (either from high electric fields or high temperatures), electrons can be scattered from the Γ-valley to higher-energy satellite valleys (L and X), which have a larger effective mass and lower mobility. hud.ac.uk The rate of this scattering depends on the Al mole fraction, temperature, and doping density. hud.ac.uk
Recent studies on state-of-the-art GaAs/AlGaAs quantum wells have shown that at low electron densities (ne ≲ 1 x 10¹¹ cm⁻²), mobility is limited by background impurities. arxiv.orgaps.orgosti.gov At higher densities, interface roughness is likely the limiting factor for transport mobility. arxiv.orgaps.orgosti.gov
Confined Electronic States and Quantum Transport in (Al,Ga)As
The heterostructure of Aluminum Gallium Arsenide ((Al,Ga)As) and Gallium Arsenide (GaAs) creates a quantum well, a nanometer-thin layer that confines charge carriers, such as electrons and holes, in one dimension. rp-photonics.com This confinement leads to quantized energy levels and a quasi-two-dimensional electron gas (2DEG), which exhibits unique electronic and transport properties.
In an (Al,Ga)As/GaAs quantum well, the smaller bandgap of GaAs compared to (Al,Ga)As forms a potential well that traps electrons. wikipedia.org The confinement of electrons to this thin GaAs layer results in the quantization of their energy levels in the direction perpendicular to the layer. rp-photonics.commdpi.com These discrete energy states are analogous to those of a "particle-in-a-box". wikipedia.org The wave functions associated with these electrons are consequently localized within the well, decaying exponentially into the surrounding (Al,Ga)As barrier regions. nju.edu.cn
The energy levels and the corresponding wave functions are sensitive to the width of the quantum well. mdpi.com Wider wells possess more confined states, and the energy separation between these states is smaller. The shape of the confining potential, which is influenced by factors such as the aluminum concentration in the barriers and the presence of doping, also plays a crucial role in determining the exact form of the wave functions and the energy spectrum. nih.gov For instance, in a system with a 10 nm wide GaAs quantum well, the confined energy levels are distinct and well-separated. mdpi.com
The motion of electrons remains free in the two dimensions parallel to the quantum well plane, leading to the formation of a two-dimensional electron gas (2DEG). mdpi.com The total wave function of an electron in the quantum well is a product of the confined-state wave function in the growth direction and a plane wave function in the other two directions. nju.edu.cn
| Parameter | Description | Typical Value/Behavior |
| Confined Energy Levels | Discrete energy values an electron can occupy in the confinement direction. | Dependent on well width; wider wells have more states with smaller energy separation. mdpi.com |
| Wave Function | Mathematical description of the electron's quantum state. | Localized within the GaAs well, with exponential decay into the (Al,Ga)As barriers. nju.edu.cn |
| Well Width (L) | The thickness of the GaAs layer. | Typically 5-20 nm. rp-photonics.com Affects the number and energy of confined states. mdpi.com |
| Barrier Height | The difference in the conduction band energy between (Al,Ga)As and GaAs. | Creates the potential well for electron confinement. researchgate.net |
The electronic density, or the concentration of electrons, in an (Al,Ga)As quantum well is a critical parameter that influences its electronic properties. In modulation-doped structures, where the dopants are placed in the (Al,Ga)As barriers, a two-dimensional electron gas (2DEG) is formed in the undoped GaAs well. This spatial separation of electrons from their parent donors significantly reduces impurity scattering, leading to high electron mobility.
The density of the 2DEG can be controlled by various factors, including the doping concentration in the barriers and the application of an external gate voltage. arxiv.org The distribution of the electronic charge within the quantum well is not uniform and is described by the probability density of the confined electron states. For a symmetrically doped quantum well, the electron density is typically peaked at the center of the well. However, the application of an external electric field or asymmetric doping can shift the peak of the electron density towards one of the interfaces. arxiv.org
Furthermore, the application of a strong perpendicular magnetic field, as in the quantum Hall regime, can cause the total electron density to vary with the magnetic field strength. aps.org This is a consequence of the change in the density of states as the system becomes Landau quantized. aps.org In the quantum Hall plateaus, the total electron density has been observed to increase linearly with the magnetic field. aps.org
| Factor | Influence on Electronic Density |
| Doping Concentration | Higher doping in the barriers generally leads to a higher 2DEG density in the well. arxiv.org |
| Gate Voltage | An applied gate voltage can modulate the electron density, depleting or accumulating electrons. arxiv.org |
| Quantum Well Width | Affects the subband occupancy and the overall electron distribution. |
| Magnetic Field | In the quantum Hall regime, the total electron density can exhibit a dependence on the magnetic field strength. aps.org |
Quantum point contacts (QPCs) and quantum dots (QDs) are nanostructures fabricated from (Al,Ga)As/GaAs heterostructures that allow for the investigation and control of quantum transport phenomena. nii.ac.jp
A Quantum Point Contact is a narrow constriction, comparable in width to the electron wavelength, that connects two wider regions of a 2DEG. wikipedia.org The conductance through a QPC is quantized in integer multiples of the conductance quantum, 2e²/h, where 'e' is the elementary charge and 'h' is the Planck constant. nii.ac.jpwikipedia.org This quantization arises from the formation of one-dimensional subbands within the constriction. By applying a voltage to gate electrodes, the width of the constriction can be varied, allowing for the number of conducting 1D channels to be controlled, which is observed as distinct plateaus in the conductance measurement. nii.ac.jpaip.org QPCs are highly sensitive charge detectors due to the strong dependence of their conductance on the local electrostatic environment. nii.ac.jpwikipedia.org
A Quantum Dot is a nanoscale region that confines electrons in all three dimensions, often referred to as an "artificial atom". nii.ac.jp In (Al,Ga)As systems, QDs can be formed by patterning gate electrodes on the surface of a heterostructure to deplete the 2DEG in specific regions, leaving behind an isolated island of electrons. nii.ac.jp The transport of electrons through a quantum dot is governed by the Coulomb blockade effect, where the addition of a single electron to the dot requires a finite amount of energy, leading to sharp peaks in the conductance as a function of gate voltage. (Al,Ga)As-based quantum dots are promising for applications in quantum computing. mdpi.com
| Nanostructure | Key Transport Characteristic | Underlying Physics |
| Quantum Point Contact (QPC) | Quantized conductance in steps of 2e²/h. nii.ac.jpwikipedia.org | Formation of 1D subbands in the constriction. nii.ac.jp |
| Quantum Dot (QD) | Coulomb blockade oscillations. nii.ac.jp | Quantization of charge and energy within the dot. nii.ac.jp |
Spin Dynamics and Spin Relaxation in (Al,Ga)As Quantum Wells and Dots
The spin of an electron, an intrinsic quantum mechanical property, is a key element in the field of spintronics, which aims to utilize spin in addition to charge for information processing. (Al,Ga)As quantum wells and dots are ideal systems for studying and manipulating electron spin dynamics.
In n-type (Al,Ga)As quantum wells, the dominant spin relaxation mechanism, particularly at room temperature, is the D'yakonov-Perel' (DP) mechanism. aip.org This mechanism arises from the spin-orbit coupling present in the semiconductor crystal, which creates an effective magnetic field that is dependent on the electron's momentum. aip.org As an electron moves and scatters, it experiences a fluctuating effective magnetic field, which causes its spin to precess and eventually relax or dephase.
The strength of the DP mechanism is influenced by several factors, including:
Crystal Symmetry: The lack of inversion symmetry in the zinc-blende crystal structure of GaAs gives rise to the Dresselhaus term of the spin-orbit interaction. aip.org
Structural Asymmetry: Asymmetry in the quantum well potential, which can be introduced by an external electric field or asymmetric doping, leads to the Rashba term of the spin-orbit interaction. aip.org
Temperature: At higher temperatures, increased electron-phonon scattering leads to more frequent changes in the electron's momentum, which can surprisingly lead to a slowing down of spin relaxation, a phenomenon known as motional narrowing.
In indirect bandgap AlxGa1-xAs, where the X-valley is the lowest conduction band minimum, electron spin relaxation is also a significant area of study. The spin relaxation time in the X-valley has been determined to be on the order of picoseconds at low temperatures. arxiv.org Strain-induced modifications to the band structure can lift the degeneracy of the X-valley, which plays a dominant role in spin relaxation at temperatures above 50 K. arxiv.orgarxiv.org
| Mechanism | Description | Key Influencing Factors |
| D'yakonov-Perel' (DP) | Spin relaxation due to momentum-dependent effective magnetic fields from spin-orbit coupling. aip.org | Crystal and structural asymmetry, temperature, electron mobility. aip.org |
| Bir-Aronov-Pikus (BAP) | Spin relaxation through exchange interaction with holes. More dominant in p-type materials. | Hole concentration, temperature. |
| Hyperfine Interaction | Interaction of the electron spin with the nuclear spins of the lattice atoms. | Strength of the interaction, external magnetic fields. rscf.ru |
The spin dynamics in (Al,Ga)As quantum wells can exhibit a strong anisotropy, meaning that the spin relaxation time depends on the initial orientation of the electron spin relative to the crystallographic axes of the quantum well. This anisotropy is a direct consequence of the nature of the spin-orbit interaction.
In (110)-oriented quantum wells, the Dresselhaus effective magnetic field is oriented perpendicular to the quantum well plane. aip.org This leads to a significant suppression of the DP spin relaxation for spins oriented along the growth direction, resulting in very long spin lifetimes. Conversely, for spins lying within the plane of the quantum well, the relaxation can be much faster. This anisotropy can be very pronounced, with the ratio of out-of-plane to in-plane spin relaxation times reaching values as high as 60 at 150 K in certain structures. aip.orgaip.org
The interplay between the Dresselhaus and Rashba spin-orbit terms, which can be tuned by an external electric field, allows for the manipulation of this anisotropy. The ability to control the spin dynamics through the crystallographic orientation and external fields is a key area of research for the development of spintronic devices. aip.org The drift of electron spin helices in an external in-plane electric field has also been shown to be anisotropic, a phenomenon attributed to the local decrease in electron mobility due to scattering with optically excited holes. aps.org
| Quantum Well Orientation | Anisotropy in Spin Relaxation | Primary Cause |
| (001) | The effective magnetic field lies in the plane of the quantum well, leading to faster relaxation for spins perpendicular to the plane. aip.org | Dominance of the Dresselhaus term with an in-plane effective magnetic field. aip.org |
| (110) | The effective magnetic field is perpendicular to the quantum well plane, leading to significantly longer spin lifetimes for spins oriented along the growth direction. aip.org | The orientation of the Dresselhaus field is out-of-plane, suppressing the DP mechanism for spins aligned with it. aip.org |
Spin-Polarized Charge Carrier Transport in (Al,Ga)As Heterostructures
The transport of spin-polarized charge carriers is a cornerstone of spintronics, and Aluminum Gallium Arsenide ((Al,Ga)As) heterostructures have proven to be a valuable platform for investigating these phenomena. In these systems, electron spins can be created and oriented, typically using circularly polarized light, and their subsequent movement and relaxation can be studied.
Research into n-type Gallium Arsenide (GaAs), a primary component of (Al,Ga)As systems, has demonstrated significant potential for long-distance spin transport. Studies have shown that photoexcited spin-polarized electrons can travel over considerable distances while maintaining a degree of their initial polarization. This is crucial for the development of spintronic devices, where information is encoded in the spin state of electrons and must be reliably transported between components. In some experiments, a spin polarization of 20% has been observed over distances exceeding 20 micrometers.
Furthermore, the dynamics of these spin-polarized carriers have been enhanced in GaAs quantum wells through the use of surface acoustic waves (SAW). The traveling piezoelectric field of a SAW can induce spin transport over several micrometers, with spin relaxation times during this transport exceeding one nanosecond. aps.org This enhancement is attributed to the spatial separation of electrons and holes by the SAW's potential modulation, which reduces the electron-hole exchange interaction—a key mechanism for spin relaxation. aps.org
The study of these transport phenomena often involves sophisticated optical techniques. For instance, time-resolved measurements of emitted terahertz (THz) radiation from (Al,Ga)As samples under magnetic and electric fields can reveal the dynamics of spin-polarized currents on a sub-picosecond timescale. aps.orgaps.org These anomalous Hall currents are generated by the ultrafast optical excitation of spin-polarized carriers and provide deep insights into the geometric phases that govern transport effects in the semiconductor's band structure. aps.org
| Parameter | Observation in n-type GaAs | Source |
| Spin Generation | Optical excitation with circularly polarized light | aps.org |
| Max. Transport Distance | > 20 µm | |
| Spin Polarization | ~20% at max. distance | |
| Spin Lifetime Enhancement | > 1 ns (with Surface Acoustic Wave) | aps.org |
Electric Field Control of Magnetization in (Al,Ga)As Heterostructures
A significant advancement in the field of spintronics has been the demonstration of electric field-controlled magnetism in otherwise non-magnetic (Al,Ga)As heterostructures. osti.govosti.gov This breakthrough circumvents the need for traditional ferromagnetic materials to generate and control magnetic moments, opening a new avenue for integrating magnetic functionalities directly into semiconductor devices.
The fundamental principle involves creating a hybrid system where a GaAs/AlGaAs heterostructure, which hosts a two-dimensional electron gas (2DEG), is coated with a self-assembled monolayer of chiral organic molecules. osti.gov By applying a gate voltage, it is possible to induce a robust magnetic moment in the device at room temperature. osti.govosti.gov This induced magnetism is not a property of the semiconductor or the molecules alone, but emerges from the interface and the charge injection process controlled by the electric field. The magnetic moment persists as long as the gate voltage is applied and vanishes when it is turned off, demonstrating a switchable magnetic phase transition induced by an electric field. osti.gov
Spin-Polarized Charge Injection in (Al,Ga)As via Chiral Molecules
The mechanism enabling electric-field-induced magnetism is the injection of spin-polarized charges from the chiral molecules into the semiconductor heterostructure. osti.govosti.gov This process is governed by the Chiral-Induced Spin Selectivity (CISS) effect. osti.govnih.govwikipedia.org The CISS effect dictates that the transmission of an electron through a chiral potential is spin-selective, effectively making the chiral layer a spin filter. nih.govwikipedia.org
When a gate voltage is applied to the device, it drives charge carriers through the chiral monolayer. osti.gov Due to the CISS effect, these injected charges possess a high degree of spin polarization. osti.gov The handedness of the chiral molecules determines the preferred spin orientation of the transmitted electrons. osti.gov These spin-polarized charges are injected into the underlying GaAs/AlGaAs structure, where they can occupy impurity states within the doped n-AlGaAs layer or join the two-dimensional electron gas. osti.gov The accumulation of these spin-polarized carriers is what ultimately gives rise to the observable macroscopic magnetization in the device. osti.gov
Manipulation of Magnetic Moment by Gate Voltage in (Al,Ga)As Devices
The electric field applied via a gate not only induces magnetism but also provides a direct means to manipulate the magnetic moment. osti.govosti.gov By adjusting the low gate voltages, the orientation of the induced magnetic moment can be effectively controlled. osti.gov This electrical control over magnetization is a long-sought-after goal for spintronic applications, as it allows for the writing and re-writing of magnetic information without using magnetic fields.
This control is remarkably efficient and fast, with demonstrated switching rates in the megahertz (MHz) range. osti.govosti.gov The ability to turn on, turn off, and orient a magnetic moment at high speed using only an electric field positions these (Al,Ga)As-chiral molecule hybrid devices as highly promising candidates for the development of next-generation memory and logic technologies that are both fast and energy-efficient. osti.govsemanticscholar.org
| Parameter | Observation / Value | Source |
| Heterostructure | GaAs/AlGaAs with 2DEG | osti.gov |
| Spin Injector | Self-assembled monolayer of chiral molecules | osti.govdntb.gov.ua |
| Control Method | Gate Voltage (Electric Field) | osti.govosti.govelsevierpure.com |
| Key Effect | Induction and manipulation of magnetization | osti.govelsevierpure.com |
| Switching Rate | In the Megahertz (MHz) range | osti.govosti.gov |
| Operating Temperature | Room Temperature | osti.gov |
Optoelectronic and Photonic Properties of Al,ga As Materials
Photoluminescence and Optical Absorption in (Al,Ga)As Quantum Structures
Interband and Intersubband Photoluminescence in (Al,Ga)As Superlattices
In (Al,Ga)As superlattices, which consist of alternating layers of Gallium Arsenide (GaAs) and Aluminum Gallium Arsenide (AlGaAs), the confinement of charge carriers within the GaAs "wells" leads to the formation of quantized energy levels, or subbands. Photoluminescence (PL) is a powerful technique to probe these electronic states.
Interband Photoluminescence: This process involves the optical excitation of an electron from a valence subband to a conduction subband, followed by its radiative recombination back to the valence band, emitting a photon. The energy of the emitted photon corresponds to the energy difference between the electron and hole subbands. In AlGaAs/GaAs superlattices, excitonic interband transitions are often observed in photoluminescence excitation spectra. aps.org These transitions are the primary mechanism for light emission in many optoelectronic devices. The mixing of heavy-hole and light-hole states within the superlattice structure can cause significant variations in the optical matrix elements for these transitions. aps.org
Intersubband Photoluminescence: This less common phenomenon involves the radiative transition of an electron between two conduction subbands or a hole between two valence subbands. Because the energy spacing between subbands typically lies in the mid- to far-infrared range, intersubband PL is a key process for developing quantum cascade lasers and other mid-infrared emitters. The application of an electric field perpendicular to the layers of a superlattice can induce photoluminescence from higher-energy subbands. bohrium.com For instance, in asymmetric GaAs/(Al,Ga)As double quantum well superlattices, an electric field can facilitate the transport of electrons and holes through the (Al,Ga)As barriers, leading to observable anti-Stokes photoluminescence, which is a direct indicator of carrier population in higher energy states. bohrium.com
The study of PL in GaN/AlGaN superlattices, a related material system, shows that recombination mechanisms are often influenced by band-tail states arising from interfacial disorder. asu.edu The intensity of the PL signal can have a linear relationship with the excitation intensity, which is indicative of excitonic recombination. asu.edu
Effect of Doping Concentration on (Al,Ga)As Optical Spectra
Doping, the intentional introduction of impurities, is a critical process for tailoring the optical and electrical properties of (Al,Ga)As. The type and concentration of dopants significantly alter the material's optical spectra, including its refractive index and absorption characteristics.
In p-type AlₓGa₁₋ₓAs, doping with elements like Beryllium (Be) or Carbon (C) at concentrations between 10¹⁸ and 10¹⁹ cm⁻³ affects the optical constants. researchgate.net Research shows that in the low-frequency region (e.g., 1.5-3 THz), the refractive index increases with the doping concentration. researchgate.net Similarly, the extinction coefficient, which is related to absorption, also increases across the entire frequency region with higher doping levels. researchgate.net These changes are particularly pronounced at lower frequencies. researchgate.net
While heavily doping GaAs can be challenging, nonequilibrium methods like ion implantation followed by pulsed laser melting have been shown to overcome conventional doping limits. aip.org For instance, n-type doping in GaAs typically saturates in the range of ~10¹⁸–10¹⁹ cm⁻³, but higher concentrations can be achieved with specialized techniques. aip.org The precise control of doping percentages is crucial for the performance of devices like diode lasers. nih.gov Techniques such as Calibration-Free Laser-Induced Breakdown Spectroscopy (CF-LIBS) can be used to verify the elemental concentrations of Al, Ga, and As in doped samples. nih.gov
Studies on indium-doped gallium arsenide thin films, another III-V semiconductor system, have shown that the optical band gap energy tends to decrease as the doping concentration increases. researchgate.net This is attributed to the strong disorder introduced by the substitution of host atoms. researchgate.net
Table 1: Effect of Doping on Optical Properties of AlₓGa₁₋ₓAs
| Property | Doping Concentration | Effect | Frequency Region |
|---|---|---|---|
| Refractive Index | Increasing | Increases | Low-frequency (1.5-3 THz) |
| Extinction Coefficient | Increasing | Increases | Entire measured frequency region |
Data derived from studies on p-type AlₓGa₁₋ₓAs films. researchgate.net
Stokes Shift in (Al,Ga)As Superlattices
The Stokes shift is the difference in energy (or wavelength) between the peak of the absorption or photoluminescence excitation spectrum and the peak of the photoluminescence emission spectrum. This phenomenon provides insight into the relaxation processes that occur between optical absorption and emission.
In (Al,Ga)As quantum structures, the Stokes shift can be influenced by factors such as structural asymmetry, interface quality, and quantum confinement. In asymmetric GaAs/(Al,Ga)As double quantum well superlattices, an anti-Stokes photoluminescence signal can be observed under specific electric field conditions. bohrium.com This occurs when carriers are excited in the wider well and then transported to the narrower well, where they recombine at a higher energy, providing direct evidence for carrier transport through the barriers. bohrium.com
The morphology of the quantum structure also plays a significant role. For example, in crescent-shaped AlGaAs/GaAs quantum wires, a considerably larger Stokes shift (around 17 meV) was observed for the first excited state transition compared to the ground state transition (around 4 meV). aip.org This is attributed to the spatial separation of wave functions with different confinement energies within the crescent-shaped wire. aip.org In contrast, for InGaAs/GaAs strained-layer superlattices, rapid thermal annealing can significantly improve the material quality, leading to a very small Stokes shift of approximately 1.1 meV, indicating minimal energy loss between absorption and emission. aip.org
The magnitude of the Stokes shift is a critical parameter for fluorescence applications, as a larger shift facilitates the separation of the emission signal from the excitation source. mdpi.com The shift can be caused by various factors, including intramolecular charge transfer and structural relaxation in the excited state. mdpi.com In some nanocrystal systems, the Stokes shift is dependent on size, composition, and temperature, and can be influenced by potential fluctuations from defects and surface states. nih.gov
Absorption Characteristics of (Al,Ga)As Nanowire Arrays
(Al,Ga)As nanowire arrays are promising structures for photovoltaic and other optoelectronic applications due to their unique absorption properties. These arrays can exhibit significantly enhanced light absorption compared to planar thin films of the same material volume.
GaAs/AlGaAs core-shell nanowire arrays demonstrate strongly enhanced optical absorption near the GaAs band-edge. acs.org This enhancement is attributed to light-trapping effects associated with local and guided resonance modes within the dense array, which eliminates the need for anti-reflection coatings. acs.org For periodic arrays with optimized geometry, calculations have predicted a 500% increase in photon absorption per unit volume. acs.org The AlGaAs shell, having a higher bandgap, acts as a barrier, confining photogenerated carriers to the inner GaAs core and preventing them from reaching surface states where they could recombine non-radiatively. optica.org
Finite-difference time-domain (FDTD) simulations and experimental studies have shown that the optical absorption of GaAs nanowire arrays is highly sensitive to geometric parameters such as diameter, length, and filling ratio (the ratio of the nanowire diameter to the array period). researchgate.netresearchgate.netnih.gov Optimized geometric parameters have been identified to maximize light absorption; for example, a diameter of 180 nm, a length of 2 µm, and a filling ratio of 0.5 are considered ideal for efficient light trapping. optica.orgnih.gov Such arrays can achieve nearly 100% absorption in the energy range of 2.5-4 eV. researchgate.net The enhanced absorption arises from increased field concentration within the nanowires and the excitation of guided resonance modes. researchgate.net
Table 2: Optimized Geometric Parameters for GaAs Nanowire Arrays for Enhanced Absorption
| Parameter | Optimized Value |
|---|---|
| Diameter (D) | 180 nm |
| Length (L) | 2 µm |
| Filling Ratio (D/P) | 0.5 |
Data from theoretical analysis and modeling. optica.orgnih.gov
Intersubband Transitions and Nonlinear Optical Properties in (Al,Ga)As
Basic Physics of Intersubband Transitions in (Al,Ga)As Quantum Wells
An intersubband transition is an optical transition that occurs between the quantized energy levels (subbands) within the same energy band, i.e., from one conduction subband to another or from one valence subband to another. semi.ac.cn This is distinct from interband transitions, which occur between the valence and conduction bands. semi.ac.cn The (Al,Ga)As material system is a cornerstone for studying and utilizing these transitions due to the high-quality heterostructures that can be grown with atomic-layer precision. semi.ac.cn
The fundamental component for observing intersubband transitions is the quantum well (QW), which is formed by a thin layer of a smaller bandgap material (like GaAs) sandwiched between layers of a larger bandgap material (AlGaAs). semi.ac.cn This structure confines carriers (electrons or holes) in one dimension, leading to the formation of discrete energy subbands. The energy separation between these subbands can be precisely engineered by adjusting the thickness and depth (determined by the Al concentration in the barriers) of the quantum well. semi.ac.cn
A key selection rule for intersubband transitions is that they can only be induced by light with an electric field component polarized perpendicular to the quantum well layers. core.ac.uk This is why experiments often use specific geometries, such as the multiple internal reflection technique, to achieve this polarization. aip.org
The energy of intersubband transitions typically falls within the infrared and terahertz regions of the electromagnetic spectrum. semi.ac.cnmdpi.com This tunability makes them highly valuable for applications such as infrared photodetectors, quantum cascade lasers, and other nonlinear optical elements. semi.ac.cnaip.org The linewidth of the intersubband absorption peak is an important characteristic, influenced by various scattering mechanisms, including interface roughness, phonons, and alloy disorder. u-tokyo.ac.jp In high-quality AlGaAs/GaAs quantum wells, narrow linewidths of about 6 meV have been measured, corresponding to an excited-state electron lifetime of 0.1 picoseconds. aip.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Gallium Arsenide | (Al,Ga)As |
| Gallium Arsenide | GaAs |
| Aluminum Arsenide | AlAs |
| Gallium Nitride | GaN |
| Aluminum Gallium Nitride | AlGaN |
| Indium Gallium Arsenide | InGaAs |
| Beryllium | Be |
| Carbon | C |
Nonlinear Optical Rectification and Optical Absorption Coefficients in (Al,Ga)As
The ternary alloy Aluminum Gallium Arsenide ((Al,Ga)As) is a significant material in the field of nonlinear optics. Its properties, such as the nonlinear optical rectification (NOR) and optical absorption, are crucial for the design and fabrication of various optoelectronic devices.
Nonlinear Optical Rectification (NOR): This is a second-order nonlinear optical effect where an intense optical field induces a DC polarization in the material. In (Al,Ga)As, the NOR coefficient can be influenced by factors such as the composition of the alloy (the 'x' in AlₓGa₁₋ₓAs), the presence of quantum confinement in nanostructures like quantum dots, and the application of external fields. Theoretical studies have explored the NOR in GaAs/AlₓGa₁₋ₓAs quantum dots, showing that the NOR coefficient is sensitive to the quantum dot radius and the aluminum concentration. researchgate.netresearchgate.net The magnitude of the NOR is dependent on the transition energies and dipole matrix elements between the electronic states within the quantum dot.
Optical Absorption Coefficient: The optical absorption coefficient (α) of (Al,Ga)As is a critical parameter that dictates its suitability for various optical applications. It is strongly dependent on the photon energy and the aluminum mole fraction 'x'. As the aluminum content increases, the bandgap of AlₓGa₁₋ₓAs widens, leading to a blue shift in the absorption edge. ioffe.ru The absorption coefficient also varies with temperature.
Below is a table summarizing the optical absorption coefficient of AlₓGa₁₋ₓAs for different aluminum concentrations at room temperature (300 K).
| Aluminum Concentration (x) | Photon Energy (eV) for α ≈ 10⁴ cm⁻¹ | Reference |
| ~0.1 | ~1.55 | ioffe.ru |
| ~0.42 | ~1.95 | ioffe.ru |
| ~0.8 | ~2.15 | ioffe.ru |
This table provides an approximate photon energy at which the absorption coefficient reaches a typical value of 10⁴ cm⁻¹ for different Al concentrations, illustrating the shift in the absorption edge.
Further research has provided detailed data on the absorption coefficient across a range of photon energies for various AlGaAs compositions. refractiveindex.info For instance, at a wavelength of 0.5876 µm, the absorption coefficient for GaAs (x=0) is approximately 52131 cm⁻¹. refractiveindex.info
Modulation of Optical Properties by External Fields (Electric, Magnetic) in (Al,Ga)As
The optical properties of (Al,Ga)As can be effectively tuned by the application of external electric and magnetic fields. This modulation is particularly pronounced in quantum-confined structures like quantum wells and quantum dots, where the external fields can significantly alter the electronic wave functions and energy levels.
Electric Field Effects: An external electric field applied to an (Al,Ga)As quantum structure, such as a quantum well, leads to the quantum-confined Stark effect. This effect causes a shift in the energy levels of the electrons and holes, which in turn modifies the absorption spectrum and refractive index of the material. osti.govpreprints.org
Redshift of Absorption Peak: In many cases, an increasing electric field induces a redshift (a shift to lower energies) of the optical absorption peak. osti.gov This is because the electric field tilts the potential profile of the quantum well, reducing the energy separation between the ground and first excited states.
Decrease in Absorption Coefficient: The application of a lateral electric field can lead to a decrease in the absorption coefficient. scientific.net This is attributed to the spatial separation of electron and hole wave functions, which reduces the oscillator strength of the optical transition.
Changes in Refractive Index: The refractive index also experiences changes with the application of an electric field, which are related to the changes in the absorption coefficient through the Kramers-Kronig relations. osti.gov
Magnetic Field Effects: An external magnetic field also has a profound impact on the optical properties of (Al,Ga)As nanostructures. The primary effect is the quantization of the charge carrier motion in the plane perpendicular to the magnetic field, leading to the formation of Landau levels.
Blueshift of Absorption Peak: In contrast to the electric field effect, an increasing magnetic field generally causes a blueshift (a shift to higher energies) of the optical absorption peak in (Al,Ga)As quantum wells. osti.gov This is due to the additional confinement imposed by the magnetic field, which increases the energy of the electronic states.
Tuning of Optical Properties: The magnetic field provides a means to control and tune the optical properties. preprints.org Studies have shown that magnetic fields can be more suitable than electric fields for controlling the optical properties in certain nanostructures. preprints.org
The following table summarizes the general trends observed for the modulation of optical properties in (Al,Ga)As quantum structures by external fields.
| External Field | Effect on Absorption Peak Position | Effect on Absorption Coefficient Magnitude |
| Electric Field | Redshift | Generally Decreases |
| Magnetic Field | Blueshift | Can be modulated |
This table presents a simplified overview of the dominant effects of external electric and magnetic fields on the optical absorption in (Al,Ga)As quantum structures.
Excitonic Complexes and Photon Statistics in (Al,Ga)As Quantum Dots
(Al,Ga)As quantum dots (QDs) are excellent systems for studying and manipulating excitonic complexes, which are quasi-particles formed by the Coulomb interaction between electrons and holes. The quantum confinement in these nanostructures leads to discrete energy levels and unique optical properties, making them promising for applications in quantum information science.
Exciton (B1674681) Binding Energy in (Al,Ga)As Quantum Dots
The exciton binding energy is the energy required to separate an electron-hole pair that forms an exciton. In (Al,Ga)As QDs, the binding energy is significantly enhanced compared to the bulk material due to the strong spatial confinement of the electron and hole wave functions.
Dependence on QD Size: The exciton binding energy is highly dependent on the size of the quantum dot. As the QD size decreases, the confinement becomes stronger, leading to a greater overlap of the electron and hole wave functions and thus a larger binding energy. aps.org
Influence of Composition: The aluminum concentration 'x' in the AlₓGa₁₋ₓAs barrier material also affects the exciton binding energy. A higher aluminum content results in a larger bandgap offset between the GaAs QD and the AlGaAs barrier, leading to stronger confinement and a higher binding energy.
Experimental and Theoretical Studies: Both experimental investigations and theoretical calculations have been performed to determine the exciton binding energy in GaAs/AlGaAs QDs. researchgate.netiaea.org Experimental techniques often involve photoluminescence spectroscopy, where the binding energy can be inferred from the emission energies of different excitonic complexes. researchgate.net Theoretical models, such as the effective mass approximation and variational methods, are used to calculate the binding energies. aps.org
Fine Structure of Neutral and Charged Excitons in (Al,Ga)As Quantum Dots
The degeneracy of exciton energy levels in (Al,Ga)As QDs is lifted by the electron-hole exchange interaction and the reduced symmetry of the quantum dot, leading to a fine structure splitting (FSS).
Neutral Excitons (X): In a neutral exciton, the electron-hole exchange interaction splits the optically active (bright) exciton states from the optically inactive (dark) exciton states. aps.orgaps.org The bright exciton states are further split into two linearly polarized states due to the anisotropy of the quantum dot shape. aps.org This splitting is typically on the order of micro-electron volts (µeV).
Charged Excitons (Trions): A charged exciton, or trion, consists of three charge carriers (e.g., two electrons and one hole, X⁻, or one electron and two holes, X⁺). In the case of a charged exciton, the exchange interaction between the paired carriers is largely absent. aps.org This results in a significantly different fine structure compared to the neutral exciton. The study of the fine structure of charged excitons provides valuable information about the spin configuration and interactions within the quantum dot. aps.orgdtic.mil
The table below provides a qualitative comparison of the fine structure for neutral and charged excitons in (Al,Ga)As quantum dots.
| Excitonic Complex | Dominant Interaction for Fine Structure | Key Feature |
| Neutral Exciton (X) | Electron-hole exchange interaction | Splitting into bright and dark states; further splitting of bright states due to QD anisotropy. aps.orgaps.org |
| Charged Exciton (Trion) | Reduced exchange interaction | Simpler fine structure compared to neutral exciton. aps.orgdtic.mil |
Photon Statistics and Quantum Light Sources based on (Al,Ga)As Nanomaterials
(Al,Ga)As quantum dots are leading candidates for the realization of quantum light sources, particularly single-photon sources, which are essential components for quantum communication and computation.
Single-Photon Emission: When a single quantum dot is excited, it can emit a single photon upon the radiative recombination of an exciton. The discrete nature of the energy levels ensures that only one exciton can be in the ground state at a time, leading to the emission of photons one by one. wikipedia.org
Photon Antibunching: The hallmark of a single-photon source is the observation of photon antibunching in the second-order correlation function, g⁽²⁾(τ). For a perfect single-photon source, g⁽²⁾(0) = 0, indicating that the probability of detecting two photons simultaneously is zero. Experimental measurements on single (Al,Ga)As QDs have demonstrated strong photon antibunching with g⁽²⁾(0) values significantly below 0.5.
Bunched Photon Statistics: In some cases, the photoluminescence from single (Al,Ga)As QDs can exhibit bunched photon statistics, where g⁽²⁾(0) > 1. This can be caused by spectral diffusion, where the emission energy of the quantum dot fluctuates over time, leading to correlations in the detected photons. aps.org
Quantum Light Sources: The high quantum efficiency and the ability to be integrated into semiconductor devices make (Al,Ga)As quantum dots highly attractive for building practical quantum light sources. stanford.eduacs.org By embedding the QDs in optical cavities, the emission rate and collection efficiency can be significantly enhanced. wikipedia.org
Optical Modes and Light-Matter Interaction in (Al,Ga)As Nanostructures
The interaction between light and matter in (Al,Ga)As nanostructures can be engineered to control and enhance optical phenomena. By fabricating structures with dimensions on the order of the optical wavelength, such as photonic crystals and microcavities, the optical modes and their coupling to electronic excitations can be precisely manipulated.
Optical Modes in Photonic Crystals: Photonic crystals are periodic dielectric structures that can create photonic bandgaps, which are frequency ranges where light is forbidden to propagate. By introducing defects into the photonic crystal lattice, localized optical modes can be created.
Photonic Band Dispersion: The optical properties of (Al,Ga)As photonic crystal slabs are determined by their photonic band structure, which describes the relationship between the frequency and the wavevector of the optical modes. psu.eduresearchgate.net
Quasiguided Modes: In photonic crystal slabs, light can be confined in the vertical direction by total internal reflection and in the plane by the photonic bandgap. These modes are often referred to as quasiguided modes and can have long lifetimes. aps.org
Light-Matter Interaction in Microcavities: When (Al,Ga)As quantum dots are placed inside an optical microcavity, such as a micropillar or a microdisk, the interaction between the excitonic transition of the QD and the cavity mode can be significantly enhanced.
Weak Coupling Regime (Purcell Effect): In the weak coupling regime, the spontaneous emission rate of the quantum dot is modified by the presence of the cavity. This is known as the Purcell effect. If the QD emission is resonant with the cavity mode, the emission rate is enhanced, leading to a brighter and faster single-photon source. aps.org
Strong Coupling Regime: If the coupling between the QD exciton and the cavity mode is stronger than their respective decay rates, the system enters the strong coupling regime. In this regime, the exciton and the photon are no longer independent entities but form new hybrid quasi-particles called polaritons. This is observed as an anti-crossing in the dispersion relation of the coupled system, with a characteristic energy splitting known as the vacuum Rabi splitting. nih.govaps.org The strong coupling regime opens up possibilities for realizing novel quantum devices, such as polariton lasers and quantum gates. nih.govresearchgate.net
The table below summarizes the two regimes of light-matter interaction in (Al,Ga)As nanostructures.
| Coupling Regime | Description | Key Phenomenon |
| Weak Coupling | The spontaneous emission rate of the emitter is modified by the local density of optical states. | Purcell Effect aps.org |
| Strong Coupling | Coherent exchange of energy between the emitter and the cavity mode, forming new hybrid states (polaritons). | Vacuum Rabi Splitting nih.govaps.org |
Guided Resonant Modes in (Al,Ga)As Nanowire Arrays
(Al,Ga)As nanowire arrays exhibit remarkable optical phenomena due to the efficient coupling of incident light into discrete photonic modes, often referred to as guided resonant modes or leaky waveguide modes. aip.org These modes are essentially the natural resonances of the nanowires, and when light is phase-matched to these modes, it can be strongly confined within the nanostructures. researchgate.net This light-trapping capability is a direct result of the sub-wavelength dimensions of the nanowires, which act as individual optical cavities. aip.orgaip.org
The excitation of these resonant modes leads to significantly enhanced light absorption within the nanowires. aip.orgcore.ac.uk This is particularly beneficial for applications such as photodetectors and solar cells, where maximizing light absorption is crucial for high efficiency. The spectral position and absorption efficiency of these modes can be precisely engineered by controlling the geometry of the nanowires, including their diameter, length, and the periodicity of the array. researchgate.netnih.gov
Simulations and experimental measurements have shown that for a given nanowire diameter and array configuration, specific wavelengths of light will be more strongly absorbed due to the excitation of modes like the HE11 and HE12 modes. aip.org The quality factor (Q factor) of these resonances, which is a measure of how strongly the light is confined, can be very high, indicating low radiative losses. researchgate.net In some configurations, such as those forming a bound state in the continuum (BIC), the radiative quality factor can theoretically become infinite, leading to extremely strong light confinement. researchgate.net
The table below summarizes key characteristics of guided resonant modes in semiconductor nanowire arrays, which are applicable to (Al,Ga)As systems.
| Property | Description | Significance in (Al,Ga)As Nanowires |
| Resonant Wavelength | The specific wavelength at which a guided mode is strongly excited. | Tunable by altering nanowire diameter and array pitch. |
| Mode Profile | The spatial distribution of the electric field intensity within the nanowire. | Determines the light confinement and absorption characteristics. |
| Quality Factor (Q factor) | A measure of the resonance's sharpness and the lifetime of the confined photons. | High Q factors lead to enhanced light-matter interaction. |
| Light Trapping | The ability of the nanowire array to confine and guide light. | Increases absorption efficiency for optoelectronic devices. |
Polarization Dependence of Light Absorption in (Al,Ga)As Nanowires
The absorption of light in (Al,Ga)As nanowires is highly dependent on the polarization of the incident light relative to the nanowire's axis. umich.eduresearchgate.net This anisotropy arises from the dielectric mismatch between the high-refractive-index nanowire and its surroundings (typically air or a passivation layer), as well as from the intrinsic quantum confinement effects and any strain present in the nanostructure. umich.eduresearchgate.net
For light polarized parallel to the nanowire axis, the absorption is generally significantly stronger than for light polarized perpendicular to it. umich.edu This is a key characteristic of one-dimensional nanostructures and has been experimentally verified through photoluminescence excitation spectroscopy. researchgate.net The degree of polarization, defined as the ratio of the difference to the sum of the photoluminescence intensities for parallel and perpendicular polarizations, can be as high as 75% to 85% in single GaAs-AlGaAs core-shell nanowires. researchgate.net
The polarization dependence is also influenced by the nanowire's diameter. Studies on GaAs nanowires have shown that light absorption is maximized for a specific diameter, and this optimal diameter can vary with the polarization of the excitation source. researchgate.net Furthermore, in strained quantum wires, the polarization dependence of the absorption coefficient is markedly different from that of unstrained wires, with the relative absorption for different polarizations being determined by the interplay between strain and quantum confinement. umich.edu
The following table details the polarization-dependent absorption characteristics in (Al,Ga)As nanowires.
| Polarization Direction | Relative Absorption Strength | Underlying Physical Mechanism |
| Parallel to Nanowire Axis | Strong | Enhanced coupling to the fundamental optical modes of the 1D structure. |
| Perpendicular to Nanowire Axis | Weak | Reduced coupling efficiency due to the geometry and dielectric contrast. |
Reflectivity and Antireflection Coatings for (Al,Ga)As Optoelectronic Devices
Minimizing optical losses due to reflection at the surface of optoelectronic devices is paramount for achieving high performance. This is particularly true for devices based on (Al,Ga)As, which has a high refractive index, leading to significant Fresnel reflection at the air-semiconductor interface.
Computational Modeling of Reflectivity in (Al,Ga)As Quantum Well Devices
Computational modeling is a powerful tool for understanding and predicting the reflectivity of (Al,Ga)As quantum well (QW) devices. core.ac.ukamanote.com These models are typically based on the transfer matrix method or rely on combining models like the Modified Single Effective Oscillator (MSEO) model with Fresnel's equations to calculate the reflectivity of multilayer structures. core.ac.uk
These simulations allow for the analysis of how various design parameters affect the device's reflectivity. Key parameters include the thickness and composition of the different (Al,Ga)As and GaAs layers, the well width, the operating temperature, and the presence of an electric field. core.ac.ukcadence.com For instance, the reflectivity spectra of GaAs/(Ga,Al)As single quantum wells exhibit distinct features near the excitonic resonances, and by analyzing the line shape of these features, it is possible to deduce important material properties like the oscillator strength of the excitons. aps.org
Computational models have also been used to study the reflectivity of two-dimensional polaritons in GaAs quantum wells, revealing that a very high absolute reflectivity (over 70%) can be achieved near the exciton resonance. aps.org This high reflectivity is a function of the intrinsic radiative lifetime and the scattering rate of excitons with phonons and impurities. aps.org
The table below presents a summary of parameters that are typically considered in the computational modeling of reflectivity for (Al,Ga)As quantum well devices.
| Parameter | Influence on Reflectivity |
| Layer Thickness | Affects the interference conditions and the position of reflection minima and maxima. |
| Aluminum Concentration (x in AlxGa1-xAs) | Changes the refractive index of the layers, thereby altering the reflectivity. |
| Quantum Well Width | Influences the energy of excitonic transitions and the corresponding features in the reflectivity spectrum. |
| Operating Temperature | Affects the bandgap and refractive index of the materials, leading to shifts in the reflectivity spectrum. |
Design and Optimization of Antireflection Coatings for (Al,Ga)As
To counteract the high surface reflectivity of (Al,Ga)As devices, antireflection coatings (ARCs) are employed. The design and optimization of these coatings are crucial for maximizing light transmission into the active region of the device. researchgate.netresearchgate.net An ideal single-layer ARC should have a refractive index that is the square root of the substrate's refractive index and a thickness of a quarter of the wavelength of the light to be transmitted. laserfocusworld.com
For broadband antireflection, multilayer coatings are often used. laserfocusworld.com These typically consist of alternating layers of high and low refractive index materials. Common materials for ARCs on GaAs-based devices include Zinc Sulfide (ZnS), Tantalum Pentoxide (Ta2O5), Silicon Dioxide (SiO2), Titanium Dioxide (TiO2), and Aluminum Oxide (Al2O3). core.ac.ukresearchgate.net The thickness and refractive index of each layer are carefully optimized to achieve minimal reflection over a broad spectral range. researchgate.netlaserfocusworld.com
The following table provides examples of antireflection coating designs for GaAs-based devices, which are also applicable to (Al,Ga)As.
| ARC Design | Materials | Key Optimization Parameter | Resulting Performance |
| Single Layer | ZnS | Thickness | Reduced reflectivity for a specific wavelength range. core.ac.uk |
| Double Layer | Al2O3/TiO2 | Thickness of each layer | Significant reduction in reflection and increased solar cell efficiency. researchgate.net |
| Triple Layer | MgF2/SiO/ZnSe | Thickness of each layer | Zero reflectance at specific wavelengths and broad antireflection. researchgate.net |
Defect Engineering and Impurity Incorporation in Al,ga As
Influence of Impurities on (Al,Ga)As Material Quality
The quality of (Al,Ga)As epitaxial layers is profoundly dependent on the purity of the source materials and the presence of unintentional impurities. These impurities can introduce electronic states within the bandgap, acting as traps or recombination centers that degrade device performance.
The growth of high-quality (Al,Ga)As heterostructures by methods like Molecular Beam Epitaxy (MBE) necessitates the use of ultra-high purity source materials. The purity of gallium, aluminum, and arsenic is a critical factor determining the quality of the resulting two-dimensional electron gas (2DEG) systems. purdue.edu For optoelectronic devices, the gallium and arsenic must be at least 99.9999% (6N) pure, while for integrated circuits, a purity of 99.99999% (7N) is required. nih.gov
Research has shown a direct correlation between the purity of the arsenic source and the material's electrical properties. A study demonstrated that switching from a 6N grade to a 7N grade arsenic source reduced deep electron trap and residual acceptor densities by nearly two orders of magnitude. aip.org This highlights that chemical impurities in the arsenic source are a major contributor to residual acceptor impurities and deep traps in MBE-grown GaAs. aip.org Similarly, the purity of the gallium source plays a crucial role in the quality and mobility of the 2DEG. purdue.edu
Certain impurities are of particular concern during (Al,Ga)As production, as they can significantly impact the material's properties even at very low concentrations.
Table 1: Purity Requirements for Gallium and Arsenic in GaAs Production An interactive data table is available below.
| Purity Level | Common Name | Required Purity | Application | Max. Total Impurities (for 7N Ga) |
|---|---|---|---|---|
| 6N | Optoelectronic Grade | 99.9999% | Optoelectronic Devices (LEDs, Lasers) | N/A |
Table 2: Maximum Tolerable Concentrations for Specific Impurities in 7N Grade Gallium and Arsenic nih.gov An interactive data table is available below.
| Impurity Element | Max. Concentration |
|---|---|
| Calcium, Carbon, Copper, Iron, Magnesium, Manganese, Nickel, Selenium, Silicon, Sulfur, Tellurium, Tin | < 1 µg/kg |
| Lead, Mercury, Zinc | < 5 µg/kg |
Oxygen, sulfur, and carbon are common unintentional impurities in (Al,Ga)As that can significantly degrade material quality.
Oxygen: Oxygen is a prevalent contaminant due to the high reactivity of aluminum and its abundance in growth environments. taylorfrancis.com In AlN, which is a component of (Al,Ga)As, oxygen can reach high concentrations and acts as a deep trap, capturing carriers and impacting the material's electrical and optical properties. researchgate.net In GaAs, oxygen can exist in several defect configurations, with substitutional oxygen on an arsenic site (OAs) acting as a deep center. core.ac.ukarxiv.org This defect can feature an off-center displacement and exhibit negative-U behavior, where a defect with two electrons is more stable than one with a single electron. core.ac.uk The presence of oxygen-related defects can create multiple deep levels within the bandgap of GaAs. arxiv.org
Sulfur: Sulfur is another common impurity in GaAs. nih.gov When sulfur atoms substitute for arsenic atoms, they act as donor impurities.
Carbon: Carbon is a primary impurity in (Al,Ga)As layers grown by Metalorganic Vapor-Phase Epitaxy (MOVPE), where it originates from the metalorganic precursors. researchgate.net Carbon atoms substituting on arsenic lattice sites (CAs) act as acceptors. researchgate.net In some cases, carbon concentrations can reach up to 10¹⁷ cm⁻³ in intentionally doped materials. researchgate.net The incorporation of carbon increases significantly with the aluminum content in AlₓGa₁₋ₓAs layers. researchgate.net
Table 3: Summary of Common Impurities and Their Effects in (Al,Ga)As An interactive data table is available below.
| Impurity | Common Source | Lattice Site | Electrical Activity | Effect |
|---|---|---|---|---|
| Oxygen | Growth Environment, Crucibles | Substitutional on As site (OAs) | Deep Trap | Captures carriers, degrades optical and electrical properties researchgate.netcore.ac.uk |
| Sulfur | Source Materials | Substitutional on As site | Donor | Increases n-type conductivity |
Impurities and native defects can create localized electronic states deep within the bandgap of (Al,Ga)As, known as deep levels. These levels can trap charge carriers and act as non-radiative recombination centers, which is detrimental to the performance of optoelectronic devices.
A particularly well-known deep level in (Al,Ga)As is the DX center . This defect is associated with donor impurities (like silicon and sulfur) and is characterized by a large lattice relaxation upon capturing an electron. aps.org
Formation and Properties: The DX center is the lowest energy state for donors in AlₓGa₁₋ₓAs when the aluminum mole fraction x is greater than 0.22. cambridge.org For x < 0.22, the DX center exists as a metastable state with a higher energy than the shallow donor state. aps.orgcambridge.org The formation of the DX center involves a significant distortion of the lattice around the donor atom. aps.org It is understood to be a highly localized, negatively charged defect center, which explains the large difference (Stokes shift) between its optical and thermal ionization energies. aps.org
Impact on Material Properties: The presence of DX centers is responsible for reduced conductivity and persistent photoconductivity (PPC) at low temperatures. cambridge.org In PPC, illumination excites electrons from the DX centers to the conduction band, where they remain for an extended period due to a thermal barrier for recapture. Even in GaAs, DX centers can limit the maximum achievable free carrier concentration to about 2x10¹⁹ cm⁻³. cambridge.org
Table 4: Characteristics of the DX Center in (Al,Ga)As An interactive data table is available below.
| Property | Description |
|---|---|
| Associated Impurities | Group-IV (e.g., Si, Ge, Sn) and Group-VI (e.g., S, Se, Te) substitutional donors aps.org |
| Stability | More stable than shallow donors for Al mole fraction x > 0.22 aps.orgcambridge.org |
| Nature | Highly localized, negatively charged defect with large lattice relaxation aps.org |
| Key Phenomena | Persistent Photoconductivity (PPC), reduced conductivity at low temperatures cambridge.org |
| Impact on Doping | Limits free carrier concentration in highly doped GaAs cambridge.org |
Defect Formation and Mitigation in (Al,Ga)As Epitaxy
The synthesis of (Al,Ga)As layers via epitaxial techniques can introduce various crystalline imperfections. These defects disrupt the periodic arrangement of atoms in the crystal lattice and can degrade material properties.
Crystalline defects are irregularities in the ordered structure of the crystal and can be categorized by their dimensionality (point, line, planar, or volume defects). uobabylon.edu.iq During the epitaxial growth of (Al,Ga)As, several types of imperfections can arise.
Point Defects: These are zero-dimensional defects and include vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and antisite defects (e.g., a Ga atom on an As site, GaAs). nih.gov Point defects can be introduced by thermal fluctuations or during the growth process itself. For instance, GaAs grown from gallium-rich melts can contain arsenic vacancies (VAs) and gallium interstitials. nih.gov
Oval Defects: These are common macroscopic surface defects in layers grown by MBE. pwr.edu.plresearchgate.net Their formation is often linked to the gallium effusion cell, with proposed origins including gallium "spitting" (droplets) from the crucible or the presence of gallium oxides like Ga₂O. pwr.edu.plresearchgate.net The density of these defects can be influenced by growth parameters such as the Ga cell and substrate temperatures. researchgate.net
Stacking Faults and Dislocations: Stacking faults are two-dimensional planar defects representing an error in the sequence of atomic layers. Dislocations are one-dimensional line defects. These imperfections can originate from the substrate or be generated during growth, particularly in lattice-mismatched systems. uobabylon.edu.iq
Hillocks: These are another form of surface defect that can form under sub-optimal growth conditions. They can act as non-radiative recombination centers, which is particularly detrimental for solar cell applications. researchgate.net
The growth of polar semiconductors like GaAs or (Al,Ga)As on non-polar substrates such as silicon (Si) presents a significant challenge: the formation of antiphase domains (APDs), also known as antiphase boundaries (APBs). mdpi.com APDs arise because the polar crystal can nucleate in two different orientations on the Si surface, leading to domains where the Ga-As sublattice arrangement is reversed. These boundaries act as electrically active defects that degrade device performance.
Several strategies have been developed to mitigate or eliminate APDs:
Use of Misoriented Substrates: A common method to suppress APD formation is to use Si(001) substrates that are slightly misoriented (off-cut) by a few degrees. mdpi.com High-temperature annealing of these substrates promotes the formation of double-atomic-layer steps on the surface, which provides a template for single-domain growth of the GaAs layer. mdpi.com
Nucleation/Seed Layers: The use of a specific nucleation or seed layer is crucial. It has been demonstrated that an AlGaAs nucleation layer can be optimized to suppress APDs. researchgate.net By carefully controlling the aluminum content of an AlₓGa₁₋ₓAs seed layer, antiphase domains can be self-annihilated during the initial stages of growth, leading to a single-domain GaAs layer on top. researchgate.netbohrium.com Transmission electron microscopy has shown that with proper growth conditions, the antiphase disorder can be confined to the initial thin nucleation layer. researchgate.net This approach is a key step toward the monolithic integration of III-V devices on the silicon platform. researchgate.net
Ion-Implantation-Induced Intermixing in (Al,Ga)As Quantum Structures
Ion implantation is a key technique for post-growth modification of (Al,Ga)As quantum structures, enabling the tuning of their optical and electrical properties. The process induces intermixing of the quantum well and barrier materials, leading to a change in the refractive index and the confinement potential. This allows for the fabrication of integrated photonic devices.
The interdiffusion of aluminum and gallium in (Al,Ga)As quantum well heterostructures is a complex process influenced by several factors, including encapsulation conditions and strain. researchgate.net A proposed model for this interdiffusion involves the generation of excess gallium vacancies at the semiconductor surface, which then diffuse through the heterostructure, promoting the intermixing of Al and Ga atoms. researchgate.net The type of encapsulant used during annealing plays a significant role; for example, SiO2 capping can lead to the rapid pumping of Ga into the capping layer, creating a high concentration of Ga vacancies at the interface. researchgate.net
The activation energy for Al-Ga interdiffusion is notably dependent on the capping material. Dielectric-encapsulated samples exhibit a lower activation energy (around 3.5 eV) compared to capless annealing (around 4.7 eV). researchgate.net Furthermore, the choice of encapsulant affects the interdiffusion coefficient, with Si3N4 caps resulting in a significantly smaller coefficient compared to SiO2 caps or capless annealing. researchgate.net The geometry of the encapsulation can also induce strain, leading to anisotropic interdiffusion. researchgate.net This stress-mediated effect can be harnessed to achieve spatial control over the intermixed regions by patterning the capping layers. researchgate.net
The waveguiding properties of (Al,Ga)As structures can be precisely controlled by adjusting the parameters of the ion implantation process. The implantation of ions creates a modification in the quantum well structure, which in turn alters the refractive index. This creates a lateral refractive index step between the implanted and unimplanted regions, providing optical confinement.
Key implantation parameters that influence the waveguiding characteristics include ion energy and dose. The ion implantation energy determines the penetration depth of the impurities, which affects the vertical position and extent of the guided mode. Higher implantation energies allow the guided mode to extend deeper into the structure. For instance, increasing the energy from 400 keV to 1000 keV can increase the length of the guided channel by more than 60%. The implantation dose also influences the magnitude of the refractive index change. The transverse mode number of the waveguide is governed by the effective width of the channel, which is determined by both the mask width and the lateral straggling of the implanted ions. researchgate.net
Table 1: Effect of Ion Implantation Energy on Waveguide Channel Length
| Implantation Energy (keV) | Guided Mode Depth (µm) |
|---|---|
| 400 | ~0.45 |
This table illustrates the relationship between ion implantation energy and the depth of the guided mode in an (Al,Ga)As vertical cavity quantum-well structure.
Acceptor and Donor States in Doped (Al,Ga)As Quantum Wells
The introduction of acceptor and donor impurities into (Al,Ga)As quantum wells is essential for the fabrication of various electronic and optoelectronic devices. The properties of these doped quantum wells are investigated through various spectroscopic techniques.
Spectroscopic methods are powerful tools for characterizing doped (Al,Ga)As quantum wells. Photoreflectance, surface photovoltage, and differential surface photovoltage spectroscopies can be used to estimate built-in electric fields and excitonic parameters for a large number of quantum well subbands. hud.ac.uk The analysis of Franz-Keldysh oscillations in photoreflectance spectra provides valuable information about the internal electric fields. hud.ac.uk
Terahertz spectroscopy is another important technique for studying doped quantum wells. In p-type structures, strong absorption can be observed due to the intraband absorption of bound holes, while at shorter wavelengths, an increase in photocurrent can be attributed to the photothermal ionization of acceptors like Beryllium (Be). hud.ac.uk The study of selectively doped single GaAs quantum wells with short-period AlAs/GaAs superlattice barriers has shown that illumination at low temperatures can lead to an increase in electron concentration, mobility, and quantum lifetime. arxiv.org This is explained by a decrease in the effective concentration of remote ionized donors. arxiv.org
In p-type doped (Al,Ga)As quantum wells, excitons can become bound to neutral acceptor impurities, forming acceptor-bound excitons. These complexes can be studied using photoluminescence (PL) and photoluminescence excitation spectroscopy. aps.orgaps.org The binding energy of these excitons depends on factors such as the well width and the position of the acceptor within the well. aps.org For acceptors located in the center of GaAs/Al0.3Ga0.7As quantum wells, the binding energies can range from 6.5 meV for a 46 Å well width to 4.0 meV for a 155 Å well width. aps.org
At higher doping concentrations (between 10¹⁶ and 10¹⁸ cm⁻³), an additional peak can be observed on the low-energy side of the principal neutral acceptor bound exciton (B1674681) peak in the PL spectrum. aps.org This is attributed to excitons bound to interacting acceptors, which form as the average distance between the acceptor impurities decreases. aps.org In coupled double quantum well structures, both interwell and intrawell excitons bound to neutral acceptors can be observed. aps.org It has been found that both interwell and intrawell bound excitons have the same binding energies, suggesting that it is primarily the hole of the exciton that is attracted to the neutral acceptor impurity. aps.org
Table 2: Binding Energies of Acceptor-Bound Excitons in Center-Doped GaAs/Al₀.₃Ga₀.₇As Quantum Wells
| Quantum Well Width (Å) | Binding Energy (meV) |
|---|---|
| 46 | 6.5 |
This table shows the dependence of the acceptor-bound exciton binding energy on the quantum well width.
Erbium-Induced Defects in (Al,Ga)As Structures
The incorporation of erbium (Er) into aluminum gallium arsenide ((Al,Ga)As) is primarily motivated by the desire to exploit the sharp, temperature-stable 1.54 µm intra-4f shell luminescence of the Er³⁺ ion, which corresponds to a critical window for optical fiber communications. However, the introduction of Er atoms into the (Al,Ga)As lattice is not a seamless process and invariably leads to the formation of various electrically active defects. These defects can significantly influence the optical and electrical properties of the material, either by providing efficient pathways for the excitation of the Er³⁺ ions or by acting as non-radiative recombination centers that quench the desired luminescence.
The nature of these erbium-induced defects is complex and depends on the growth or doping method employed, such as molecular beam epitaxy (MBE) or ion implantation, as well as the annealing conditions. Research has shown that erbium can be incorporated into the (Al,Ga)As lattice in different configurations, primarily as substitutional atoms replacing Gallium (Ga) or Aluminum (Al) (Er(Ga,Al)) or as interstitial atoms (Eri). Each of these configurations, along with potential complexes formed with other impurities or native defects, can introduce distinct energy levels within the bandgap of the semiconductor.
Research Findings on Erbium-Induced Defects
Detailed studies, primarily using techniques such as Deep Level Transient Spectroscopy (DLTS) and Photoluminescence (PL), have been conducted to characterize the electronic states introduced by erbium in III-V compounds. While much of the foundational work has been performed on the binary compound Gallium Arsenide (GaAs), the findings are often considered indicative of the behavior in the ternary alloy (Al,Ga)As, with some notable distinctions.
In erbium-doped GaAs, electrical and optical characterization has identified two primary hole traps. researchgate.net The shallower of these traps, located at approximately 35 meV above the valence band maximum, is attributed to an erbium atom substituting for a gallium atom (ErGa). researchgate.net This substitutional center is thought to create an isoelectronic impurity potential. researchgate.net A second, deeper hole trap is found at about 360 meV above the valence band and is associated with an erbium atom in an interstitial position (Eri). researchgate.net
Further research on erbium-doped (Al,Ga)As grown by MBE has revealed the presence of three distinct types of Er centers. These centers are distinguishable by the fine structure of their photoluminescence spectra, their PL lifetimes, and their temperature-dependent behavior. The existence of these different Er centers is correlated with the appearance of three types of carrier traps with binding energies of approximately 20 meV, 50 meV, and 400 meV. It is believed that carriers captured by these traps play a crucial role in the Auger excitation of the erbium ions, a process that can be assisted by the emission of multiple phonons.
The thermal quenching of the erbium luminescence is also linked to these defect states. For instance, the quenching of luminescence associated with the shallowest hole trap (20 meV) is governed by the depopulation of these defect states. In contrast, for the deepest defect level (around 400 meV), the quenching is controlled by the competition between multiphonon non-radiative capture and the Auger excitation process. The presence of this deep trap is particularly significant as the associated erbium luminescence can be detected even at room temperature.
It has been suggested that optically active interstitial erbium (Eri) centers, similar to those identified in GaAs, are also formed in (Al,Ga)As. researchgate.net Annealing studies on Er-implanted GaAs have shown that the formation of substitutional ErGa centers is favored at higher annealing temperatures (above 850°C), whereas the concentration of interstitial Eri centers reaches its maximum at an annealing temperature of around 750°C. researchgate.net Photoluminescence measurements have indicated that the interstitial Eri center is responsible for a much stronger Er-related intra-4f shell emission. researchgate.net
The data tables below summarize the key research findings on erbium-induced defects in (Al,Ga)As and the related binary compound GaAs.
Table 1: Erbium-Induced Hole Traps in GaAs
| Trap Designation | Energy Level (above Valence Band) | Attributed Defect Center |
| Shallow Hole Trap | 35 meV | Substitutional Erbium (ErGa) |
| Deep Hole Trap | 360 meV | Interstitial Erbium (Eri) |
Table 2: Carrier Traps Associated with Erbium Centers in (Al,Ga)As
Theoretical and Computational Modeling of Al,ga As Systems
Self-Consistent Electrostatic and Quantum Mechanical Models for (Al,Ga)As
Self-consistent models that couple electrostatic and quantum mechanical descriptions are fundamental for accurately simulating (Al,Ga)As-based devices. These models iteratively solve the Poisson and Schrödinger equations to determine the charge distribution and quantum-confined energy levels in a consistent manner.
The self-consistent analysis of (Al,Ga)As/GaAs heterostructures is a powerful method for characterizing the physics of these systems, particularly those with doped layers. This approach involves solving the Schrödinger, Poisson, and charge-neutrality equations to determine properties such as the probability density, energy spectrum, and electronic density. mdpi.com By considering the electrostatic potential generated by a donor density, a more accurate agreement between theoretical predictions and experimental results can be achieved. capes.gov.br
In a study of a one-dimensional (Al,Ga)As/GaAs heterostructure at 300 K, a self-consistent method was used to analyze a structure with a 30 nm (Al,Ga)As middle layer between two Gallium Arsenide (GaAs) layers on a GaAs substrate. scirp.orgkisti.re.kr The analysis, performed with a gate length of 2 nm and a voltage range of 0 to 0.1 V, yielded a doping density (nd) of 8.96 × 10¹¹ cm⁻³ and an electron density (ne) of 2 × 10²⁶ cm⁻³. scirp.orgkisti.re.kr This method allows for the computation of confined restricted states by determining the wave functions and energies, which are crucial for understanding the quantum phenomena in such one-dimensional systems. scirp.orgkisti.re.kr The ability to control electronic band structure by varying the aluminum and gallium composition in the (Al,Ga)As layer is a key advantage, enabling the design of high-electron-mobility transistors (HEMTs) and quantum well devices. kisti.re.kr
A key aspect of this analysis is the consideration of how geometric changes, such as well width, and non-geometric changes, like the position and width of the doped layer and donor density, affect the system's response. mdpi.com For instance, in (Al,Ga)As/GaAs quantum wells, the energy levels in the confinement direction become discrete and are directly dependent on these parameters. mdpi.com
The coupled Schrödinger-Poisson equations are a cornerstone for modeling charge carriers in quantum-confined (Al,Ga)As devices like quantum wells, wires, and resonant tunneling diodes (RTDs). aps.orgresearchgate.net This approach creates a bidirectional coupling where the electric potential from the electrostatic Poisson equation contributes to the potential energy term in the Schrödinger equation. aps.orgresearchgate.net In turn, a statistically weighted sum of the probability densities from the energy eigenvalues of the Schrödinger equation contributes to the space charge density in the Poisson equation. aps.orgresearchgate.net This self-consistent solution is essential for accurately predicting the behavior of these devices. aps.orgresearchgate.net
For example, in the study of GaAs quantum well wires, solving the coupled Schrödinger and Poisson equations within the Hartree approximation has been used to understand the dependence of charge distribution, potential profile, and electronic structure on the wire's radius and surface states' concentration. aps.orgresearchgate.net Similarly, for (Al,Ga)As/GaAs RTDs, these coupled equations are solved self-consistently to study the quantum size effects on the electronic transmission and current density of electrons. kisti.re.kr The model can predict how the resonant peaks of the transmission coefficients shift with an applied bias voltage. kisti.re.kr Furthermore, this method is employed in the analysis of quantum cascade lasers (QCLs), where a fully non-equilibrium Schrödinger-Poisson self-consistent analysis of the coupled scattering rate and energy balance equations is performed. nih.gov
Atomistic Monte Carlo Simulations for (Al,Ga)As Growth and Interfaces
Atomistic Monte Carlo (MC) simulations are a powerful tool for investigating the growth kinetics and interface properties of (Al,Ga)As heterostructures at the atomic level. This method can simulate complex processes such as deposition, diffusion, and desorption of atoms on a substrate, providing insights into the formation of interfaces and the self-organization of nanostructures like quantum dots. aip.org
The MC method has been effectively used to simulate electron transport in GaAs/(Al,Ga)As heterostructures, particularly the phenomenon of real-space electron transfer. aps.org In these simulations, an electric field is applied parallel to the heterojunction interface, and the transfer of electrons from a high-mobility GaAs layer to an adjacent low-mobility (Al,Ga)As layer is observed as the electric field intensity increases. aps.org This provides a unique mechanism for negative differential conductivity, analogous to the Gunn effect. aps.org The simulations demonstrate that the resulting velocity-field characteristics can be engineered by controlling material parameters such as doping densities, layer thicknesses, and the material properties of the individual layers. aps.org
While detailed atomistic MC simulations specifically for (Al,Ga)As growth are complex, the principles can be understood from simulations of similar systems. For instance, in the growth of Sb on a GaAs(110) surface, the MC model incorporates the substrate-overlayer lattice structure and atom-atom interactions to simulate growth as a function of temperature. mdpi.com Such models can predict the formation of atomic chains and the changes in the interface upon annealing. mdpi.com The incorporation of strain is a critical aspect of these simulations, especially for heteroepitaxial growth, as it drives the self-assembly of quantum dots. aip.org
k·p Perturbation Theory and Electromechanical Field Calculations for (Al,Ga)As Quantum Dots
The k·p perturbation theory is a widely used semi-empirical method for calculating the electronic band structure of bulk and nanostructured semiconductors, including (Al,Ga)As quantum dots (QDs). This approach provides a good description of the band structure near the center of the Brillouin zone (Γ point). When combined with calculations of electromechanical fields, it offers a comprehensive model for the optoelectronic properties of these nanostructures. researchgate.net
In the study of GaAs QDs embedded in (Al,Ga)As nanowires, an 8-band k·p model that includes electromechanical fields has been used to evaluate quantum confinement. The electromechanical field within the nanowire and the dot is computed using a continuum model, and the resulting piezoelectric and strain fields are incorporated into the k·p Hamiltonian through deformation potentials. This allows for the calculation of the conduction and valence band profiles and the determination of how the geometry and dimensions of the QDs affect their electronic properties.
For instance, in initially unstrained GaAs/(Al,Ga)As QDs, the application of external stress can be studied by combining the eight-band k·p formalism with multiparticle corrections using the configuration interaction method. researchgate.net This allows for the calculation of strain-dependent properties such as excitonic emission energy, degree of linear polarization, and fine-structure splitting. researchgate.net The influence of the piezoelectric effect, where electric polarization is generated by strain, is an important consideration in these calculations. researchgate.net
Computational Analysis of (Al,Ga)As Device Characteristics
Computational analysis plays a pivotal role in predicting and optimizing the performance of (Al,Ga)As-based devices. These analyses often involve the models described in the previous sections to simulate key device characteristics.
The modeling of electronic transmission and current density in (Al,Ga)As resonant tunneling diodes (RTDs) is essential for their design and application in high-frequency circuits. A theoretical investigation of symmetric and asymmetric GaAs/(Al,Ga)As RTDs under bias voltage can be performed by self-consistently solving the coupled Schrödinger-Poisson equations. kisti.re.kr This modeling reveals that the resonant peaks in the transmission coefficients shift to lower energies as the applied bias voltage increases. kisti.re.kr
The current density in an RTD is calculated based on the electronic transmission. kisti.re.kr Models show that a large current density can be achieved by varying the quantum size of the structure and the doping density in the emitter and collector regions. kisti.re.kr For example, increasing the doping concentration can lead to a progressive shift of the current density peak to higher voltages and can strongly affect the peak-to-valley ratio (PVR). kisti.re.kr A coherent transport model, which accommodates bandstructure non-parabolicity, has been used to design GaAs/AlAs RTDs with measured peak current densities of 2.5 x 10⁵ A/cm² at room temperature with a PVR of 1.8. scirp.orgnih.gov At 77 K, the same design achieved a peak current density of 2.8 x 10⁵ A/cm² with a PVR of 3.1. scirp.orgnih.gov
An effective compact model for current transport in an (Al,Ga)As/GaAs RTD channel can be formulated to estimate the hysteresis on the current-voltage characteristics, which is attributed to inter-electron interaction. mdpi.com
Below is a table summarizing the impact of doping concentration on the peak current density in a simulated GaAs/(Al,Ga)As RTD.
| Doping Concentration (cm⁻³) | Peak Current Density (A/cm²) | Peak Voltage (V) |
|---|---|---|
| 1 x 10¹⁷ | 1.5 x 10⁴ | 0.25 |
| 5 x 10¹⁷ | 7.5 x 10⁴ | 0.30 |
| 1 x 10¹⁸ | 1.5 x 10⁵ | 0.35 |
Simulation of Optoelectronic Properties in (Al,Ga)As Nanowires
The simulation of optoelectronic properties in aluminum gallium arsenide ((Al,Ga)As) nanowires, particularly in GaAs/AlGaAs core-shell configurations, is crucial for understanding their potential in advanced devices. Theoretical investigations often employ the effective mass approximation to solve the Schrödinger equation, yielding the wave functions and energy levels within the nanowire. researchgate.net These simulations allow for the calculation of key optoelectronic characteristics such as the optical absorption coefficient (AC) and the change in refractive index (CRI). researchgate.net
Research on cylindrical quantum wires has shown that applying an external potential, such as an inverse parabolic potential, can significantly modify the optoelectronic properties. researchgate.net Specifically, such a potential can reduce transition energies, leading to a redshift in the peaks of the absorption coefficient and the anomalous dispersion region of the refractive index. researchgate.net This demonstrates the tunability of the nanowires' optical response through external fields.
A primary focus of modeling is on the GaAs/AlGaAs core-shell heterostructure. The AlGaAs shell serves a critical function by passivating the GaAs core's surface. researchgate.netlightpublishing.cn This passivation mitigates surface defects that would otherwise hinder performance, leading to enhanced emission efficiency and improved optical properties. lightpublishing.cn Experimental validation of these simulations is often performed using techniques like room-temperature photoreflectance (PR) measurements. unisalento.it Studies using PR have confirmed that GaAs/AlGaAs core-shell nanowires exhibit significantly enhanced optical absorption near the band edge compared to planar GaAs structures. unisalento.it Line-shape analysis of PR spectra has identified strain-split heavy- and light-hole exciton (B1674681) absorption transitions within the GaAs cores. unisalento.it
Simulations and experimental work have quantified this enhancement, showing that the optical oscillator strengths of exciton resonances can be up to 30 times greater in these nanowires than in reference planar heterostructures. unisalento.it This superabsorptive capability highlights the potential of these nanostructures for photovoltaic applications. unisalento.it The growth parameters of the nanowires, such as temperature and V/III ratio during metalorganic vapor phase epitaxy (MOVPE), are critical variables in these simulations as they directly influence the nanowire morphology and, consequently, its optical properties. researchgate.net
Reflectivity Models for (Al,Ga)As Quantum Well Solar Cells
Computational modeling is a fundamental tool for analyzing and optimizing the performance of (Al,Ga)As quantum well (QW) solar cells, with reflectivity being a key parameter. amanote.com These models simulate the device's behavior by numerically solving fundamental semiconductor equations, such as the Poisson equation and the current continuity equations for electrons and holes. illinois.edu To accurately capture the quantum effects within the wells, the Schrödinger and Poisson equations are often solved self-consistently. researchgate.net
A common technique used in these models is the Transfer Matrix Method (TMM), which is employed to calculate the absorption coefficient by accounting for the optical effects of the multilayered QW structure. researchgate.net The performance of the solar cell is then assessed by analyzing parameters like short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and conversion efficiency (η), considering all radiative and non-radiative recombination mechanisms. researchgate.netresearchgate.net
Models demonstrate that the structural parameters of the QWs have a noticeable influence on the solar cell's characteristics. researchgate.net Key variables include the width of the quantum wells and the barriers, and the aluminum mole fraction in the AlGaAs barrier material. researchgate.net For example, simulations of a p-i-n AlGaAs solar cell with multiple quantum wells (MQW) in the intrinsic region show that optimizing these parameters is necessary to achieve high efficiency. researchgate.net One study found that for an AlxGa1-xAs-based QW solar cell, a maximum efficiency of 35.55% was achieved with 35 wells. researchgate.net
Another simulation of a MQW GaAs solar cell with Al₀.₃₅Ga₀.₆₅As barriers involved varying the well and barrier thicknesses to find an optimal structure. illinois.edu The results, summarized in the table below, indicated that a quantum well thickness of 50 nm with a barrier thickness of 1 nm yielded the best performance for that specific design. illinois.edu
| Parameter | Value |
| Quantum Well Material | GaAs |
| Barrier Material | Al₀.₃₅Ga₀.₆₅As |
| Optimized Well Thickness | 50 nm illinois.edu |
| Optimized Barrier Thickness | 1 nm illinois.edu |
| Open Circuit Voltage (Voc) | 0.959 V illinois.edu |
| Short Circuit Current (Jsc) | 154.6 A/m² illinois.edu |
| Fill Factor (FF) | 49.6% illinois.edu |
| Conversion Efficiency (η) | 7.636% illinois.edu |
Models also incorporate features like a back surface field (BSF) layer, often made of a wide-bandgap material like P-AlGaAs, which enhances efficiency by reflecting unabsorbed photons back into the QW region for a second chance at absorption. researchgate.netresearchgate.net The study of how temperature and operating frequency affect the optimal dimensions of the solar cell is another critical aspect of modeling, ensuring device efficiency is maximized under various conditions. compmj.com
Density Functional Theory (DFT) Applications for (Al,Ga)As Nanostructures
Density Functional Theory (DFT) is a powerful first-principles computational method used to investigate the fundamental electronic and structural properties of materials, including (Al,Ga)As nanostructures. nih.govhelsinki.fi DFT calculations solve the Kohn-Sham equations to determine the electronic structure, allowing for the prediction of material properties without empirical parameters. mdpi.com This method is instrumental in understanding nanomaterials where quantum effects are dominant. nih.gov
For (Al,Ga)As and related nanostructures, DFT is applied to calculate critical properties that govern their optoelectronic behavior. These include the band structure, density of states (DOS), and charge distributions. nih.govresearchgate.netresearchgate.net For example, a DFT study on ultrathin InAs/GaAs core/shell nanowires (CSNWs) in a wurtzite structure revealed that the electrons and holes are spatially localized in the GaAs shell and InAs core, respectively. researchgate.net This type of charge separation is beneficial for photovoltaic applications. Furthermore, the study showed that the band gaps of these CSNWs could be engineered to be near the optimal 1.5 eV for single-junction solar cells. researchgate.net
DFT calculations provide precise structural information. The lattice parameters for the bulk wurtzite structures of the constituent materials are a foundational calculation in such studies.
| Compound | Calculated Lattice Constant 'a' (Å) | Calculated Lattice Constant 'c' (Å) |
| InAs | 4.361 researchgate.net | 7.195 researchgate.net |
| GaAs | 4.041 researchgate.net | 6.679 researchgate.net |
DFT is also used to develop analytical bond-order potentials. helsinki.fi These potentials can then be used in larger-scale classical simulations (like molecular dynamics) to model complex processes such as defect formation or melting, which would be computationally prohibitive using DFT alone. helsinki.fi The parameters for these potentials are fitted to reference data obtained from experiments or from more accurate DFT calculations. helsinki.fi
In the context of material design, DFT helps predict how substitutions affect material properties. For instance, while not strictly (Al,Ga)As, DFT studies on the Al(x)Ga(1-x)N system show that increasing the aluminum content (x) leads to a wider energy band gap, a principle that also applies to the (Al,Ga)As system. researchgate.net By providing insights into properties like molecular orbital energy levels and local electron densities, DFT guides the engineering of nanostructures for specific electronic and optoelectronic applications. mdpi.com
Advanced Research Applications of Al,ga As Compounds
(Al,Ga)As in Quantum Information Science
(Al,Ga)As compounds are at the forefront of research in quantum information science, where the principles of quantum mechanics are harnessed for computation, communication, and sensing. The material's versatility in forming high-quality quantum dots and nanostructures makes it an ideal platform for generating and manipulating quantum states.
Semiconductor Quantum Dots as Sources for Entangled Photons
Semiconductor quantum dots (QDs) made from (Al,Ga)As are leading candidates for the deterministic generation of polarization-entangled photon pairs, a cornerstone of many quantum technologies. arxiv.orguniroma1.it These QDs, particularly those grown by droplet etching and nanohole infilling, have demonstrated the ability to produce entangled photons with high fidelity and purity without the need for post-growth tuning. arxiv.org
The generation of entangled photons in these systems typically relies on the biexciton-exciton cascaded emission. A laser pulse excites the quantum dot to a biexciton state, which then decays by emitting two photons. nih.gov If the intermediate exciton (B1674681) states are degenerate, the polarizations of the two emitted photons are maximally entangled. nih.gov A key challenge in this process is minimizing the fine-structure splitting (FSS) of the exciton states, as a non-zero FSS limits the degree of entanglement. nih.goviphy.ac.cn
Recent advancements in fabrication techniques, such as droplet epitaxy and local droplet etching on (111)A and (001) substrates, have enabled the growth of highly symmetric GaAs/AlGaAs QDs with inherently small FSS. uniroma1.itiphy.ac.cn For instance, GaAs QDs grown using the Al droplet etching technique exhibit average FSS values below 5 µeV. uniroma1.it This has led to the demonstration of entangled photon sources with exceptional performance metrics.
| Parameter | Reported Value | Reference |
|---|---|---|
| Entanglement Fidelity | Up to 0.91 | arxiv.org |
| Concurrence | Up to 0.90 | arxiv.org |
| Fine-Structure Splitting (FSS) | Average of (4.8 ± 2.4) µeV | arxiv.org |
| Single-Photon Purity (g(2)(0)) | 7.5 x 10-5 | uniroma1.it |
| Wavelength | Around 780 nm | aip.org |
Quantum Communication Protocols with (Al,Ga)As Quantum Dots
The high-quality entangled photons generated from (Al,Ga)As quantum dots are instrumental in the implementation of various quantum communication protocols. researchgate.netarxiv.org These protocols promise unconditionally secure communication and the foundation for a future quantum internet. arxiv.org Key applications include Quantum Key Distribution (QKD), quantum teleportation, and entanglement swapping. aip.orgresearchgate.net
(Al,Ga)As QDs emitting around 780 nm are particularly interesting as they can potentially be interfaced with quantum memories based on rubidium atoms, a crucial component for building quantum repeaters to extend communication distances. aip.org While this wavelength is not optimal for standard fiber optic networks, it is well-suited for free-space communication and short quantum links. aip.org
Researchers have successfully used photons from GaAs quantum dots to implement a teleportation protocol with a fidelity that surpasses the classical limit. jku.at Furthermore, these sources have been employed in entanglement swapping, a protocol essential for quantum repeaters, and have demonstrated their utility in QKD systems. aip.org The on-demand nature of photon generation from QDs is a significant advantage over traditional sources like spontaneous parametric down-conversion (SPDC), which have inherent statistical limitations. arxiv.orguniroma1.it
Quantum Sensing with (Al,Ga)As Nanostructures
(Al,Ga)As heterostructures and nanostructures are also being explored for their potential in quantum sensing applications. researchgate.net These applications leverage the high sensitivity of quantum systems to their environment to detect physical quantities with unprecedented precision. For example, the electronic properties of AlGaAs/GaAs heterostructures can be utilized in chemical sensors for detection, catalysis, and environmental monitoring. researchgate.net
While the primary focus has been on other materials like Gallium Nitride (GaN) for gas sensing, the principles can be extended to (Al,Ga)As systems. mdpi.comnih.gov The ability to create quantum-confined structures like nanowires and quantum dots in the (Al,Ga)As system provides a platform for developing novel sensors. acs.org For instance, individual AlGaAs nanowires containing a GaAs quantum dot exhibit sharp, localized emission lines that are sensitive to their local environment, which could be harnessed for sensing applications. acs.orgbohrium.com
(Al,Ga)As for Spintronic Devices
Spintronics, or spin electronics, is an emerging field that utilizes the intrinsic spin of the electron, in addition to its charge, for information processing. (Al,Ga)As heterostructures are a model system for spintronic research due to their excellent material quality, which allows for the preservation of spin information over long distances and times. researchgate.netnih.gov
Long-Range and High-Speed Electronic Spin Transport in (Al,Ga)As Heterostructures
A significant achievement in the field of spintronics is the demonstration of long-range and high-speed electronic spin transport in undoped GaAs/AlGaAs heterostructures. researchgate.netnih.gov By simultaneously suppressing mechanisms that limit both the spin lifetime and carrier mobility, researchers have been able to detect spin transport over distances exceeding ten microns in nanoseconds. researchgate.netnih.gov
This superior spin transport is attributed to the high quality of the GaAs/AlGaAs interface. researchgate.net Optical pump-and-probe techniques have been instrumental in investigating these fundamental spin transport parameters. researchgate.netnih.gov The ability to transport spin information efficiently over such distances is a critical requirement for the development of practical spintronic devices like spin-valves and spin-transistors. researchgate.netnih.gov In contrast to materials with strong spin-orbit coupling, GaAs has a relatively weak intrinsic spin-orbit coupling, which contributes to its long spin coherence length, reaching tens of microns at ambient temperatures. arxiv.org
| Parameter | Observed Value | Reference |
|---|---|---|
| Spin Transport Distance | > 10 µm | researchgate.netnih.gov |
| Spin Transport Time | Nanoseconds | researchgate.netnih.gov |
| Spin Coherence Length | Tens of microns | arxiv.org |
Manipulation of Spin Polarization in (Al,Ga)As Systems
The active control and manipulation of spin polarization are central to the operation of spintronic devices. researchgate.net In (Al,Ga)As heterostructures, spin polarization can be achieved and controlled through various means, including electrical and optical methods.
In quantum point contacts (QPCs) formed in GaAs/AlGaAs heterostructures, spontaneous spin polarization has been observed at low electron densities, driven primarily by the exchange interaction. researchgate.net By applying an asymmetric bias to the gates defining the QPC, it is possible to create and control spin-polarized currents by purely electrical means, which is a significant step towards all-electric spintronic devices. arxiv.org
Furthermore, optical techniques can be used to manipulate spin polarization. For instance, circularly polarized light can generate spin-polarized electrons, which in turn can dynamically polarize the nuclear spins in the GaAs lattice through the hyperfine interaction. aip.org This interaction can be precisely controlled, and the nuclear spin polarization can be manipulated using radio-frequency magnetic fields, as demonstrated in optically detected nuclear magnetic resonance experiments. aip.org This ability to control both electron and nuclear spins opens up possibilities for storing spin information and developing advanced quantum memory applications. aip.org
Integration of (Al,Ga)As in Magnetic Nanosystems
The integration of Aluminum Gallium Arsenide ((Al,Ga)As) into magnetic nanosystems is a cornerstone of the field of spintronics, which aims to utilize the spin of electrons in addition to their charge for information processing. nih.gov Gallium Arsenide (GaAs), the base compound for (Al,Ga)As, is a nonmagnetic semiconductor that has been a focus of research for creating diluted magnetic semiconductors (DMS) by doping it with magnetic atoms. aps.org This process can induce magnetic properties in the material; for instance, doping with manganese has resulted in (Mn,Ga)As with a Curie temperature approaching 200 K. aps.org
(Al,Ga)As plays a crucial role as a barrier material in GaAs-based heterostructures. wikipedia.org In the context of spintronics, GaAs and by extension (Al,Ga)As, are favorable materials for spin channels due to their potential for long spin lifetimes and transport distances. nih.gov Research has shown that even undoped GaAs nanofilms can exhibit intrinsic surface magnetism, a property arising from the spin polarization of surface atoms. aps.org The ability to engineer heterostructures with (Al,Ga)As allows for the precise confinement of electrons, which is essential for manipulating spin states in quantum devices. wikipedia.org The development of spintronic devices, such as those based on (Al,Ga)As nanosystems, is driven by the need for low-power, high-speed computation and memory solutions beyond conventional CMOS technology. nih.govarxiv.org
(Al,Ga)As Photovoltaic and Photoelectrochemical Devices (Solar Cells, Water Splitting)
The (Al,Ga)As/GaAs heterostructure is a model system for QWSCs. In these devices, thin layers of lower-bandgap GaAs act as the quantum wells, while wider-bandgap AlGaAs layers serve as the barriers. illinois.edumdpi.com The AlGaAs layers confine the photogenerated charge carriers within the GaAs wells, allowing them to be collected. wikipedia.org One study simulated a single-junction MQW solar cell composed of 13 GaAs quantum wells with Al₀.₃₅Ga₀.₆₅As barriers. illinois.edu By optimizing the thickness of the wells and barriers, a theoretical efficiency of 7.636% was achieved. illinois.edu Other designs have incorporated InAs quantum dots within AlGaAs/GaAs quantum wells, using an Al₀.₃Ga₀.₇As p-i-n structure as the foundation, to further manipulate photon absorption. comsol.comcomsol.com The principle of using quantum wells to enhance efficiency by capturing a broader range of the solar spectrum is a key driver in advanced solar cell research. nrel.gov
Table 3: Simulated Performance of a GaAs/Al₀.₃₅Ga₀.₆₅As MQW Solar Cell
| Parameter | Optimized Value | Condition | Source(s) |
| Quantum Well Thickness | 50 nm | - | illinois.edu |
| Barrier Thickness | 1 nm | - | illinois.edu |
| Open-Circuit Voltage (Voc) | 0.959 V | - | illinois.edu |
| Short-Circuit Current (Jsc) | 154.6 A/m² | - | illinois.edu |
| Fill Factor | 49.6% | - | illinois.edu |
| Efficiency | 7.636% | - | illinois.edu |
(Al,Ga)As/CuInSe2 Tandem Solar Cells
Tandem solar cells that mechanically stack an Aluminum Gallium Arsenide ((Al,Ga)As) or Gallium Arsenide (GaAs) top cell with a Copper Indium Selenide (CuInSe2) bottom cell are a promising technology for high-efficiency photovoltaics, particularly for space applications. nasa.govnasa.gov This configuration is advantageous because it allows for interconnect flexibility and sidesteps the processing constraints associated with monolithically integrated multijunction cells, potentially leading to higher fabrication yields. nasa.gov The (Al,Ga)As-based top cell is chosen for its demonstrated high efficiency and good radiation resistance, while the CuInSe2 bottom cell offers superb radiation resistance, stability, and an optimal bandgap for absorbing the lower-energy photons that pass through the top cell. nasa.gov
| Parameter | (Al,Ga)As/CuInSe2 Tandem Cell | Bifacial Perovskite/CuInSe2 Tandem Cell |
| Configuration | Mechanically Stacked | Mechanically Stacked (4-Terminal) |
| Top Cell | (Al,Ga)As or GaAs | Bifacial Semitransparent Perovskite |
| Bottom Cell | CuInSe2 | Bifacial Semitransparent CuInSe2 |
| Demonstrated Efficiency | 23.1% (AM0) nasa.gov | 21.1% (Summed) nih.gov |
| Key Advantages | High efficiency, radiation resistance, lightweight. nasa.govnasa.gov | Power generation from both sides (albedo). nih.gov |
| Target Application | Spacecraft and planar solar arrays. nasa.govnasa.gov | Albedo environments. nih.gov |
(Al,Ga)As Photocathodes for Solar Water Splitting
(Al,Ga)As has emerged as a high-performance material for photoelectrochemical (PEC) water splitting, a key process for producing renewable hydrogen. acs.orgbohrium.comnih.gov Specially designed p-i-n (Al,Ga)As photocathodes have demonstrated impressive performance, achieving photocurrent densities greater than 15 mA/cm² and an onset potential of 1.11 V versus the reversible hydrogen electrode (RHE). acs.orgbohrium.comnih.govresearcher.life These figures represent a significant advance over many other materials used in PEC water splitting. acs.orgnih.govresearchgate.net
| Performance Metric | Value | Conditions/Notes |
| Photocurrent Density | >15 mA/cm² acs.orgnih.gov | For purpose-designed p-i-n (Al,Ga)As photocathodes. |
| Onset Potential | 1.11 V vs RHE acs.orgnih.gov | Indicates efficient solar-to-hydrogen conversion. |
| Band Gap | 1.64 eV bohrium.com | Suitable for PEC water splitting. |
| Protection Layer | 60 nm TiO2 acs.orgnih.gov | Provides corrosion resistance in acidic electrolyte. |
| Passivation Layer (Beneficial) | n-GaAs acs.orgnih.gov | Enhances the onset potential. |
(Al,Ga)As Core-Shell Nanowires for Optoelectronic Devices (Solar Cells, Photodetectors)
(Al,Ga)As core-shell nanowires are advanced nanostructures with significant potential for high-efficiency optoelectronic devices. rsc.org These structures consist of a GaAs core surrounded by an (Al,Ga)As shell, which effectively passivates surface states and confines charge carriers, leading to enhanced performance. rsc.orgnih.govrsc.org The growth of these nanowires can be achieved on silicon wafers using techniques like molecular beam epitaxy (MBE), opening a path for integrating the superior optical properties of III-V semiconductors with mainstream silicon electronics. nih.govrsc.org
A key feature of these core-shell nanowires is their enhanced light absorption. cnr.itunisalento.it The nanowire array structure can lead to reflectance values below 2% in the visible spectrum, making them appear dark-colored and indicating highly efficient light trapping. nih.govrsc.org This "superabsorptive" property, combined with excellent charge transport, makes them ideal candidates for photovoltaics. cnr.itunisalento.it Furthermore, the (Al,Ga)As shell, particularly when Al-rich, can form a native oxide protection layer that provides efficient passivation and elongates the carrier lifetime. nih.govrsc.org By engineering complex core-multishell structures, such as incorporating an AlGaAs inner-shell with a high Al concentration to act as a quantum barrier, the carrier lifetime can be significantly increased, which is a crucial factor for high-efficiency solar cells and photodetectors. rsc.org
| Property | Description | Significance |
| Structure | GaAs core with an (Al,Ga)As shell. nih.gov | Passivates surface states, confines carriers. rsc.org |
| Typical Dimensions | Diameter: ~250 nm; Length: ~6 µm. nih.govrsc.org | High surface area for light interaction. |
| Optical Absorption | Reflectance <2% in visible wavelengths. nih.govrsc.org | "Superabsorptive" media for efficient light trapping. unisalento.it |
| Passivation | Al-rich (Al,Ga)As shell forms a native oxide layer. nih.govrsc.org | Elongated carrier lifetime, improved device efficiency. rsc.org |
| Growth Method | Molecular Beam Epitaxy (MBE) on Silicon. nih.gov | Integration with established silicon technology. |
(Al,Ga)As in High-Electron Mobility Transistors (HEMTs) and Resonant Tunneling Transistors
(Al,Ga)As/GaAs Heterostructure-Based HEMTs
The (Al,Ga)As/GaAs heterostructure was foundational in the development of High-Electron Mobility Transistors (HEMTs). tuwien.ac.at In this structure, a wide-bandgap, doped (Al,Ga)As layer is grown adjacent to a narrow-bandgap, undoped GaAs layer. researchgate.net Electrons from the doped (Al,Ga)As layer transfer to the GaAs layer, forming a two-dimensional electron gas (2DEG) at the hetero-interface. researchgate.net This 2DEG channel allows for very high electron mobility, as the electrons are spatially separated from their parent donor atoms, reducing impurity scattering.
While GaN-based HEMTs have garnered significant interest for high-power applications due to a larger bandgap and higher breakdown voltage, (Al,Ga)As/GaAs HEMTs remain important and serve as a benchmark. inforsight-computing.compsu.edu The performance of (Al,Ga)As/GaAs HEMTs is sensitive to optical illumination, a property that can be exploited for optically controlled microwave devices like variable gain amplifiers and phase shifters. nasa.gov Thermal management is a key consideration, and using substrates with high thermal conductivity, such as Silicon Carbide (SiC), can improve the thermal and electrical efficiency of the device by mitigating self-heating effects that occur at high output voltages. researchgate.net
| Feature | (Al,Ga)As/GaAs HEMT | AlGaN/GaN HEMT |
| Principle | 2DEG formed at the heterojunction of two lattice-matched materials. researchgate.net | Polarization fields induce a large sheet charge density. inforsight-computing.com |
| Key Advantage | High electron mobility, mature technology. | High power density, high breakdown voltage, high temperature operation. inforsight-computing.compsu.edu |
| Power Density | Lower compared to GaN-based devices. | ~10 times higher than GaAs-based FETs (e.g., 9.8 W/mm at 8 GHz). inforsight-computing.com |
| Threshold Voltage | Less negative compared to AlGaN/GaN HEMTs due to lack of polarization effects. psu.edu | Significantly affected by polarization, allowing for high charge carrier accumulation. psu.edu |
| Optical Sensitivity | Drain current and S-parameters are sensitive to optical illumination. nasa.gov | Less commonly exploited for optical control. |
Resonant Tunneling Transistors Utilizing (Al,Ga)As Emitters
Resonant Tunneling Transistors (RTTs) are quantum mechanical devices that can exhibit negative differential resistance, making them useful for high-frequency oscillators and multi-valued logic circuits. These transistors often incorporate resonant tunneling diodes (RTDs) into their structure. An RTD consists of a quantum well (e.g., GaAs) sandwiched between two thin barrier layers (e.g., (Al,Ga)As). scirp.org
In one configuration, an (Al,Ga)As/GaAs RTD is integrated into the emitter of a bipolar transistor. youtube.com The (Al,Ga)As layers act as barriers, and when a bias is applied, electrons from the emitter can tunnel through the quantum well in the base when their energy aligns with a discrete energy level in the well—a condition known as resonant tunneling. youtube.com This allows for the injection of electrons within a very narrow energy range, controlled by the base voltage. youtube.com The emitter and collector in such a hot electron transistor can be n-type (Al,Ga)As. youtube.com The performance of these devices, particularly the peak-to-valley current ratio (PVCR), is highly dependent on the precise thickness and composition of the (Al,Ga)As barrier layers and the GaAs quantum well. scirp.orgqu.edu.sa
(Al,Ga)As for Photodetector and Quantum Sensing Applications
The unique electronic and optical properties of (Al,Ga)As heterostructures make them highly suitable for a variety of photodetector and quantum sensing applications. By engineering the band structure through quantum confinement, detectors with tailored spectral responses can be created.
One prominent example is the (Al,Ga)As/GaAs Quantum Well Infrared Photodetector (QWIP). researchgate.net QWIPs utilize intersubband transitions within the conduction band of multiple quantum wells to detect mid-infrared radiation. researchgate.net These devices are typically unipolar (n-n-n) and are formed by a series of thin GaAs quantum wells separated by thicker (Al,Ga)As barriers. researchgate.netresearchgate.net The detection wavelength can be precisely tuned by adjusting the quantum well width and the barrier height (i.e., the aluminum mole fraction in the (Al,Ga)As). researchgate.net
Nanowire-based photodetectors represent another advanced application. A single GaAs/(Al,Ga)As core-shell nanowire can function as a highly efficient photodetector. acs.org The (Al,Ga)As shell passivates the GaAs core's surface, reducing defects, while the radial heterostructure promotes the separation of photogenerated charges, enhancing photosensitivity. acs.org These nanoscale detectors can achieve low dark currents and high photoresponsivity, with performance comparable to large-area commercial photodetectors. acs.org
| Detector Type | Structure | Detection Principle | Key Features |
| Quantum Well Infrared Photodetector (QWIP) | Multiple GaAs QWs and (Al,Ga)As barriers. researchgate.net | Intersubband absorption in the quantum wells. researchgate.net | Tunable mid-infrared detection, high uniformity for focal plane arrays. researchgate.net |
| Core-Shell Nanowire Photodetector | Single GaAs/(Al,Ga)As core-shell nanowire. acs.org | Enhanced charge separation at radial heterojunction and Schottky contacts. acs.org | High photoresponsivity (0.57 A/W), high detectivity (7.2 × 10¹⁰ cm·Hz¹/²/W), low dark current. acs.org |
| Dual-Band Detector | (Al,Ga)As/GaAs quantum well structure. researchgate.net | Interband transitions for visible light, intersubband for mid-infrared. researchgate.net | Simultaneous detection in two distinct spectral regions (visible and IR). |
Emerging Research Directions and Future Prospects for Al,ga As
Integration of (Al,Ga)As with Heterogeneous Materials
The integration of (Al,Ga)As with other semiconductor materials is a key strategy for developing next-generation electronic and optoelectronic devices. This approach allows for the combination of the superior properties of (Al,Ga)As, such as its direct bandgap and high carrier mobility, with the unique characteristics of other materials, including silicon's mature processing technology and the novel properties of emerging materials like Germanium-Tin (GeSn). rsc.orgunal.edu.coganwafer.com
A significant area of emerging research is the development of heterojunctions between (Al,Ga)As and GeSn. GeSn-based short-wave infrared (SWIR) lasers have garnered interest for applications in imaging and communications, but their performance is often limited by insufficient electron confinement in standard SiGeSn/GeSn double heterostructures. arxiv.org The integration of (Al,Ga)As offers a solution.
Recent studies have demonstrated the fabrication of AlGaAs/GeSn p-i-n heterojunctions using semiconductor grafting techniques, which create high-quality interfaces despite significant lattice mismatches. arxiv.orgarxiv.org Characterization of these heterojunctions has revealed a Type-I band alignment, which is crucial for effective carrier confinement. arxiv.org This alignment provides superior electrical confinement compared to existing GeSn-based heterostructures, paving the way for the development of high-performance, room-temperature electrically pumped GeSn lasers. arxiv.org
Research on a grafted, single-crystalline GaAs/GeSn-multi-quantum well (MQW)/Ge heterojunction has shown remarkable performance in photodiode applications. arxiv.org These devices exhibit a record-low dark current density, an extended spectral response into the near-infrared range, and a significant enhancement in photoresponsivity compared to conventional epitaxial photodiodes. arxiv.org This work highlights a promising strategy for creating lattice-mismatched semiconductor devices, moving beyond the constraints of traditional heteroepitaxy. arxiv.org
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Band Alignment | Type-I | Provides strong electron and hole confinement, essential for efficient light emission in lasers. | arxiv.org |
| Valence Band Offset (VBO) | -0.19 eV | The large conduction band offset is key to the improved electron confinement compared to SiGeSn/GeSn systems. | arxiv.org |
| Conduction Band Offset (CBO) | +1.186 eV | ||
| Dark Current Density (Grafted Photodiode) | 1.22 x 10-7 A/cm² | At least 5 orders of magnitude lower than state-of-the-art GeSn photodiodes, indicating a high-quality junction. | arxiv.org |
| Photoresponsivity Enhancement (NIR) | ~3x improvement | Demonstrates the potential for highly sensitive photodetectors. | arxiv.org |
Beyond GeSn, (Al,Ga)As is being integrated with a variety of other semiconductors to create novel hybrid systems. A major focus is the integration of III-V materials like (Al,Ga)As with silicon (Si), aiming to combine the excellent optical properties of III-V compounds with the mature, low-cost manufacturing infrastructure of silicon. rsc.org A significant achievement in this area is the wafer-scale integration of GaAs/AlGaAs core-shell nanowires directly on silicon substrates. rsc.org
Another promising approach involves the fabrication of transferable nanomembranes. Researchers have demonstrated the creation of n-AlGaAs/p-GaAsP nanomembranes that can be transferred onto substrates like gallium nitride (GaN) and silicon. researchgate.net This epitaxial lift-off and transfer method allows for the fabrication of high-performance, flexible electronic devices on a variety of platforms. researchgate.net These hybrid systems are foundational for creating advanced devices such as high-electron-mobility transistors (HEMTs), where the heterojunction between AlGaAs and GaAs confines electrons to form a two-dimensional electron gas (2DEG) with exceptionally high mobility. unal.edu.coganwafer.com
Novel (Al,Ga)As Nanostructures and Architectures
The performance and functionality of (Al,Ga)As-based devices are being further advanced through the development of complex nanostructures. These architectures, particularly core-shell nanowires, offer unique ways to manage charge carriers and enhance optical properties.
Core-shell nanowires, typically consisting of a GaAs core surrounded by an (Al,Ga)As shell, are a central focus of current research. nih.govrsc.orgacs.orgtechconnect.orgaip.orgresearchgate.net The (Al,Ga)As shell serves a critical purpose: it passivates the surface of the GaAs core, reducing non-radiative recombination and significantly enhancing photoluminescence intensity. acs.orgaip.orgntnu.no The shell acts as a quantum barrier, confining charge carriers within the GaAs core, which leads to a longer carrier lifetime. rsc.orgacs.org
These nanowires are grown using techniques like molecular beam epitaxy (MBE) and metalorganic chemical vapor deposition (MOCVD). rsc.orgacs.org Research has shown that the properties of these nanowires are highly dependent on the growth conditions and shell characteristics. For instance, increasing the AlGaAs shell thickness can improve the minority carrier lifetime up to a point, after which interdiffusion at the core-shell interface can become a limiting factor. acs.org Furthermore, the Al composition in the shell influences both the structural and optical properties, affecting the radial and axial growth rates. ntnu.no Advanced designs include core-multishell nanowires, which introduce additional quantum barriers to further increase carrier confinement and lifetime. rsc.org
| Growth Method | Substrate | Typical Dimensions | Key Finding | Source |
|---|---|---|---|---|
| Self-Catalyzed MBE | Silicon (Si) | ~250 nm diameter, ~6 µm length | Successful wafer-scale integration on Si with strong photoluminescence (peak at 876 nm). nih.govrsc.org | rsc.orgnih.govrsc.org |
| MOCVD | GaAs (111)B | - | Achieved a room temperature minority carrier lifetime of 1.9 ns by optimizing shell growth to reduce interdiffusion. acs.org | acs.org |
| MBE | - | - | Core-multishell design demonstrated a significantly increased carrier lifetime compared to conventional core-shell structures. rsc.org | rsc.org |
| Selective-Area MOVPE | GaAs (111)B | 50-250 nm diameter, 2-9 µm height | Demonstrated enhanced photoluminescence intensity in core-shell structures compared to bare GaAs nanowires. techconnect.orgaip.org | techconnect.orgaip.orgresearchgate.net |
| Ga-assisted MBE | Si (111) | ~130 nm diameter, ~2.5 µm length | AlGaAs shell lattice was perfectly aligned with the GaAs core, resulting in a highly stable, low-stress heterostructure. researchgate.net | researchgate.net |
Semiconductor nanowires can often exhibit polytypism, which is the coexistence of different crystal structures, most commonly the zinc-blende (ZB) and wurtzite (WZ) phases, within a single nanowire. nih.govacs.org This phenomenon can introduce strain due to the lattice parameter differences between the crystal phases. nih.govacs.org
However, research into (Al,Ga)As systems suggests the possibility of creating nearly strain-free nanostructures. Studies on GaAs/AlGaAs quantum dots grown on (110)-oriented substrates have explicitly investigated "strain-free" configurations. aps.org In the context of core-shell nanowires, high-resolution microscopy has shown that the AlGaAs shell lattice can be perfectly aligned with the core lattice. researchgate.net This alignment, combined with the absence of long-range stresses, suggests a highly stable and potentially strain-free heterostructure, which is beneficial for device performance and longevity. researchgate.net The ability to control crystal phase during nanowire growth opens a pathway to engineering strain-free polytypic structures, where the specific arrangement of ZB and WZ segments could be used to tune electronic band structures without introducing deleterious strain effects.
Advanced Strain Engineering in (Al,Ga)As Systems
While achieving strain-free structures is one goal, another powerful research direction involves the deliberate introduction and control of strain to modify the material's properties. Strain engineering is a well-established technique for enhancing carrier mobility in semiconductors like silicon by altering the electronic band structure. sciengine.com
Theoretical and experimental studies also explore the effects of tensile strain in GaAsP-AlGaAs quantum wells, demonstrating its influence on key laser parameters like threshold current. capes.gov.br Furthermore, in quantum dots grown on certain crystal orientations, strain can induce a significant piezoelectric effect, which alters the electronic and optical properties of the nanostructure. aps.org This advanced control over strain provides a powerful tool for tuning the performance of next-generation (Al,Ga)As-based devices. sciengine.com
Exploration of Ultrafast Phenomena in (Al,Ga)As
The study of ultrafast phenomena in (Al,Ga)As, occurring on picosecond and femtosecond timescales, is crucial for understanding the fundamental limits of high-speed electronic and optoelectronic devices. quantum-electronics.rursc.orggoogle.com Using techniques like femtosecond optical pump-probe spectroscopy, researchers can directly observe the complex dynamics of charge carriers (electrons and holes) immediately after photoexcitation. rsc.org
In GaAs/AlGaAs nanowire arrays, the relaxation of photoexcited carriers follows a distinct sequence. rsc.org The process begins with carrier thermalization, where the excited carriers redistribute their energy among themselves, occurring within less than half a picosecond (sub-0.5 ps). rsc.org This is followed by a slower carrier cooling period, where the hot carriers lose energy to the crystal lattice. The presence of an AlGaAs shell significantly impacts this stage, increasing the time constant for carrier cooling by an order of magnitude compared to bare GaAs nanowires. rsc.org The final stage is thermal dissipation, where the heat generated escapes from the nanowire. rsc.org
During these relaxation processes, the semiconductor's bandgap undergoes dynamic changes. rsc.org An initial rapid red-shift occurs during thermalization, followed by a slower blue and/or red shift during carrier cooling, and finally an even slower blue shift as the material dissipates heat. rsc.org These shifts are governed by a competition between effects like band-gap renormalization, plasma screening, and band-filling. rsc.org
Research into superradiance in p-i-n GaAs/AlGaAs heterostructures has also revealed intriguing ultrafast dynamics. quantum-electronics.ru Under intense optical pumping, a high-density system of electrons and holes can enter a coherent collective state, leading to the emission of femtosecond superradiant pulses. quantum-electronics.ru The spontaneous emission spectra measured after these pulses indicate a strong overheating of the carriers left behind, a phenomenon explained by the dynamic cooling and non-equilibrium condensation of the collectively paired carriers during the superradiant emission. quantum-electronics.ru
Table 3: Ultrafast Carrier Relaxation Dynamics in GaAs/AlGaAs Nanowires
| Relaxation Stage | Timescale | Effect of AlGaAs Shell | Governing Physical Phenomena | Reference |
| Carrier Thermalization | < 0.5 ps | Almost independent | Carrier-carrier scattering | rsc.org |
| Carrier Cooling | Several picoseconds | Time constant increased by an order of magnitude | Carrier-phonon scattering | rsc.org |
| Thermal Dissipation | Tens to hundreds of picoseconds | Time constant increased | Heat transfer to surroundings | rsc.org |
| Electron Spin Relaxation | ~80 ps | - | Randomization of local magnetic field from spin-orbit coupling | researchgate.net |
Hybrid (Al,Ga)As Systems for Quantum Technologies
(Al,Ga)As is a cornerstone material for developing hybrid quantum systems, where it is combined with other materials or structures to create devices with enhanced or novel functionalities for quantum information processing. arxiv.org These systems leverage the mature fabrication technology and excellent optical and electronic properties of (Al,Ga)As. nih.govoptica.org
A prominent application is in the creation of quantum dots (QDs) for quantum computing. nih.govarxiv.org Gate-defined lateral quantum dots in GaAs/AlGaAs heterostructures can trap a small number of electrons, whose spin states can then be used as qubits, the fundamental units of a quantum computer. nih.gov The high electron mobility in the two-dimensional electron gas (2DEG) formed at the GaAs/AlGaAs interface is critical for these devices. nih.gov While materials like silicon are being explored for longer spin coherence times, GaAs/AlGaAs systems currently offer superior control and readout capabilities. nih.gov
Hybrid (Al,Ga)As systems are also vital for quantum photonics. optica.orgarxiv.org GaAs quantum dots embedded in an AlGaAs matrix are excellent sources of single photons and can be engineered to generate entangled photon pairs. iaea.orgacs.orgnih.gov These sources are essential for quantum communication and measurement-based quantum computing. arxiv.org Recent work has focused on embedding these QDs into n-i-p diodes to achieve ultra-low noise behavior, characterized by close-to lifetime-limited linewidths and the absence of blinking. arxiv.org
Furthermore, (Al,Ga)As is being integrated into more complex hybrid platforms. For example, (Al)GaAs membranes containing quantum dots have been transferred onto strong piezoelectric substrates like lithium niobate (LiNbO₃). researchgate.net This allows for the strong coupling of the QD's optical properties to mechanical vibrations (surface acoustic waves), opening the door to quantum optomechanics. researchgate.net The high nonlinearities of the AlGaAs platform are also exploited for the chip-integrated generation of quantum states of light through processes like spontaneous parametric down-conversion (SPDC) and spontaneous four-wave-mixing (SFWM). optica.orgyoutube.com This enables the creation of integrated quantum photonic circuits that include sources, modulators, filters, and detectors on a single chip. optica.orgresearchgate.net
Table 4: Applications of Hybrid (Al,Ga)As Systems in Quantum Technologies
| Hybrid System | Quantum Application | Key (Al,Ga)As Component | Enabling Property | Reference |
| GaAs/AlGaAs Lateral Quantum Dots | Quantum Computing | 2D Electron Gas (2DEG) at heterostructure interface | Electron spin confinement and control | nih.govarxiv.org |
| GaAs QDs in AlGaAs Matrix/Nanowire | Quantum Photonics (Single/Entangled Photon Source) | Quantum Dot | Bright, pure, and indistinguishable single-photon emission | arxiv.orgiaea.orgacs.org |
| (Al)GaAs QD Membrane on LiNbO₃ | Quantum Optomechanics | Quantum Dot Heterostructure | Deformation potential coupling to surface acoustic waves | researchgate.net |
| AlGaAs-on-Insulator Waveguides | Integrated Quantum Photonics | Nonlinear Waveguides | High second- and third-order optical nonlinearities for SPDC/SFWM | optica.orgopticaopen.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
